molecular formula C20H40 B12656103 Cycloeicosane CAS No. 296-56-0

Cycloeicosane

Número de catálogo: B12656103
Número CAS: 296-56-0
Peso molecular: 280.5 g/mol
Clave InChI: ZBLGFUHEYYJSSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cycloeicosane is a natural product found in Aloe vera with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

296-56-0

Fórmula molecular

C20H40

Peso molecular

280.5 g/mol

Nombre IUPAC

cycloicosane

InChI

InChI=1S/C20H40/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-20H2

Clave InChI

ZBLGFUHEYYJSSE-UHFFFAOYSA-N

SMILES canónico

C1CCCCCCCCCCCCCCCCCCC1

Origen del producto

United States

Foundational & Exploratory

Cycloeicosane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeicosane (C₂₀H₄₀) is a large, saturated cyclic hydrocarbon belonging to the cycloalkane family. As a simple, non-polar molecule, it serves as a fundamental scaffold in organic chemistry and can be a reference compound in various analytical and physicochemical studies. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, along with generalized experimental protocols for its synthesis and characterization. Due to its nature as a simple hydrocarbon, this compound is not known to be involved in biological signaling pathways.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₀H₄₀[1][2][3]
Molecular Weight 280.53 g/mol [1][2][4]
CAS Number 296-56-0[1][2][3]
Appearance White crystalline solid (at STP)
Melting Point 335 K (61.85 °C)[4]
Boiling Point 387.2 °C at 760 mmHg[3]
Density 0.79 g/cm³[3]
Vapor Pressure 7.47 x 10⁻⁶ mmHg at 25°C[3]
Refractive Index 1.4664[3]
Octanol/Water Partition Coefficient (logP) 7.802[3]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey FeaturesSource(s)
¹³C NMR A single peak is expected in a proton-decoupled spectrum due to the chemical equivalence of all carbon atoms.[1]
Mass Spectrometry (GC-MS) The mass spectrum will show a molecular ion peak (M⁺) at m/z 280, with a fragmentation pattern characteristic of large cycloalkanes.[1][2]
Infrared (IR) Spectroscopy The spectrum is characterized by C-H stretching vibrations around 2850-2950 cm⁻¹ and C-H bending (scissoring) vibrations around 1450-1470 cm⁻¹. The absence of other functional group absorptions is a key feature.

Experimental Protocols

Synthesis of Large-Ring Cycloalkanes (e.g., this compound)

The synthesis of large cycloalkanes like this compound can be challenging due to the low probability of intramolecular cyclization compared to intermolecular polymerization. A common strategy involves the acyloin condensation of a long-chain dicarboxylic acid ester, followed by reduction.

Logical Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of this compound Diethyl Eicosanedioate Diethyl Eicosanedioate Acyloin Condensation Acyloin Condensation Diethyl Eicosanedioate->Acyloin Condensation Na, Toluene Eicosanoin Eicosanoin Acyloin Condensation->Eicosanoin Clemmensen Reduction Clemmensen Reduction Eicosanoin->Clemmensen Reduction Zn(Hg), HCl This compound This compound Clemmensen Reduction->this compound cluster_analysis Analysis of this compound Crude this compound Crude this compound Purification Purification Crude this compound->Purification Column Chromatography / Recrystallization Pure this compound Pure this compound Purification->Pure this compound GC-MS GC-MS Pure this compound->GC-MS Structural Confirmation & Purity NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Structural Elucidation IR Spectroscopy IR Spectroscopy Pure this compound->IR Spectroscopy Functional Group Analysis

References

An In-depth Technical Guide to Cycloeicosane (CAS Number 296-56-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeicosane, with the CAS number 296-56-0, is a large, saturated cyclic hydrocarbon belonging to the cycloalkane family.[1][2] Its twenty-carbon ring structure results in a molecule with considerable conformational flexibility and minimal ring strain compared to smaller cycloalkanes.[3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of this compound. Furthermore, it explores the potential, though currently underexplored, applications in drug development and biological systems, drawing parallels with other macrocyclic compounds.

Chemical and Physical Properties

This compound is a non-polar, hydrophobic molecule with the chemical formula C₂₀H₄₀.[1] Its properties are characteristic of large alkanes, with a high boiling point and melting point due to significant van der Waals forces. The quantitative physical and chemical properties of this compound are summarized in the tables below.

Table 1: Physical Properties of this compound
PropertyValueUnit
Molecular Weight280.53 g/mol
Melting Point61-64°C
Boiling Point387.2°C at 760 mmHg
Density0.79g/cm³
Refractive Index1.433

Data sourced from various chemical databases.

Table 2: Thermodynamic Properties of this compound
PropertyValueUnit
Standard Enthalpy of Formation (Gas)-349.5 ± 2.9kJ/mol
Standard Enthalpy of Combustion (Liquid)-13235.2 ± 2.5kJ/mol
Molar Heat Capacity at 298.15 K (Liquid)496.8J/(mol·K)

Data sourced from various chemical databases.

Synthesis and Purification

The synthesis of large cycloalkanes like this compound can be challenging due to the low probability of intramolecular cyclization over intermolecular polymerization.[4] However, several methods have been developed to overcome this, with the Acyloin condensation followed by Wolff-Kishner reduction being a classical and effective approach.

Experimental Protocol: Synthesis of this compound via Acyloin Condensation and Wolff-Kishner Reduction

This two-step synthesis first forms the cyclic α-hydroxyketone (cycloeicosanoin) from a long-chain diester, which is then reduced to the corresponding cycloalkane.

Step 1: Acyloin Condensation of Diethyl Eicosanedioate [5][6][7][8][9]

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with dry xylene and finely dispersed sodium metal under an inert nitrogen atmosphere.

  • Addition of Diester: A solution of diethyl eicosanedioate in dry xylene is added dropwise to the stirred suspension of sodium over several hours. The reaction mixture is maintained at reflux temperature. The use of high-dilution techniques can favor the intramolecular cyclization.

  • Workup: After the reaction is complete (indicated by the consumption of sodium), the mixture is cooled, and the excess sodium is quenched by the careful addition of ethanol, followed by water. The organic layer is separated, washed with dilute acid and then water, and dried over anhydrous sodium sulfate.

  • Isolation of Cycloeicosanoin: The solvent is removed under reduced pressure to yield the crude cycloeicosanoin, which can be purified by recrystallization or chromatography.

Step 2: Wolff-Kishner Reduction of Cycloeicosanoin [10][11][12][13][14]

  • Formation of Hydrazone: The purified cycloeicosanoin is dissolved in a high-boiling solvent such as diethylene glycol, and hydrazine (B178648) hydrate (B1144303) is added. The mixture is heated to form the hydrazone intermediate.

  • Reduction: A strong base, such as potassium hydroxide, is added to the reaction mixture, and the temperature is raised to facilitate the reduction and the evolution of nitrogen gas.

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with a non-polar solvent like hexane. The organic extract is washed with water, dried, and the solvent is evaporated.

  • Purification of this compound: The resulting crude this compound is purified by column chromatography on silica (B1680970) gel followed by recrystallization from a suitable solvent (e.g., ethanol/acetone mixture) to yield pure, crystalline this compound.[15][16][17][18][19]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acyloin Condensation cluster_step2 Step 2: Wolff-Kishner Reduction cluster_purification Purification Diester Diethyl Eicosanedioate Acyloin_Reaction Acyloin Condensation Diester->Acyloin_Reaction 1. Sodium Sodium Metal in Xylene Sodium->Acyloin_Reaction Cycloeicosanoin Cycloeicosanoin Acyloin_Reaction->Cycloeicosanoin 2. WK_Reaction Wolff-Kishner Reduction Cycloeicosanoin->WK_Reaction 3. Hydrazine Hydrazine Hydrate KOH, Diethylene Glycol Hydrazine->WK_Reaction Cycloeicosane_Crude Crude this compound WK_Reaction->Cycloeicosane_Crude 4. Chromatography Column Chromatography Cycloeicosane_Crude->Chromatography 5. Recrystallization Recrystallization Chromatography->Recrystallization 6. Cycloeicosane_Pure Pure this compound Recrystallization->Cycloeicosane_Pure 7. Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Cycloeicosane_Derivative Functionalized This compound (Hypothetical Inhibitor) Cycloeicosane_Derivative->Kinase2 Inhibits Gene_Expression Gene Expression (e.g., Proliferation, Survival) TF->Gene_Expression Promotes Ligand Growth Factor Ligand->Receptor Binds

References

An In-Depth Technical Guide to Cycloeicosane: Molecular Formula, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeicosane (C₂₀H₄₀) is a large, saturated cyclic hydrocarbon, a member of the cycloalkane family. Its twenty-carbon ring structure imparts specific physicochemical properties that are of interest in various fields of chemical research, including materials science and synthetic chemistry. This technical guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, and spectroscopic data of this compound. It also details a representative experimental protocol for its synthesis via catalytic hydrogenation, a common method for the preparation of large-ring cycloalkanes.

Molecular Formula and Structure

The molecular formula of this compound is C₂₀H₄₀.[1][2] This empirical formula indicates a saturated cyclic structure containing twenty carbon atoms and forty hydrogen atoms. The carbon atoms are arranged in a single, non-planar ring, and all carbon-carbon bonds are single bonds.

The structure of this compound can be represented in several ways:

  • SMILES: C1CCCCCCCCCCCCCCCCCCC1[1]

  • InChI: InChI=1S/C20H40/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-20H2[1]

  • CAS Number: 296-56-0[1]

Due to the flexibility of the large ring, this compound can exist in numerous conformations. The carbon atoms are sp³ hybridized, leading to a puckered, three-dimensional structure rather than a flat ring, which minimizes steric and angle strain.

Diagram of the Molecular Structure of this compound

Caption: 2D representation of the this compound ring structure.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are characteristic of large, nonpolar hydrocarbons.

PropertyValueUnitReference
Molecular Weight 280.53 g/mol [2]
Melting Point 335K[3]
Boiling Point 387.2°C at 760 mmHg
Density 0.79g/cm³
Flash Point 176.7°C
Vapor Pressure 7.47E-06mmHg at 25°C

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

Reaction Scheme:

Caption: General scheme for the synthesis of this compound.

Materials:

  • Cycloeicosadiene (substrate)

  • Palladium on carbon (Pd/C, 5% or 10%) catalyst

  • Ethanol (or other suitable solvent such as hexane (B92381) or ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for hydrogenation (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

  • Preparation of the Reaction Mixture: In a suitable hydrogenation flask, dissolve the cycloeicosadiene in a sufficient amount of ethanol. The concentration will depend on the scale of the reaction but should be dilute enough to ensure efficient stirring.

  • Addition of Catalyst: Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight of the substrate.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas to remove any oxygen, which can be a safety hazard and may poison the catalyst.

  • Hydrogenation: Introduce hydrogen gas to the reaction vessel. If using a balloon, it should be filled with hydrogen. For larger-scale reactions, a Parr hydrogenator is used, allowing for controlled pressure. The reaction is typically stirred vigorously at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. The catalyst is removed by filtration through a pad of Celite®. The filter cake should be washed with the solvent to recover all the product. Caution: The palladium catalyst on Celite is pyrophoric and should not be allowed to dry in the air. It should be kept wet with solvent and disposed of appropriately.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound. If necessary, the product can be further purified by recrystallization or column chromatography.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is expected to be relatively simple due to the high symmetry of the molecule in solution, leading to chemical shift equivalence for many of the carbon atoms. The spectrum of this compound has been reported in the literature.[1][4] In a solvent like deuterochloroform (CDCl₃), a single sharp peak is expected for all the methylene (B1212753) (-CH₂-) carbons in the ring, typically in the range of 25-30 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 280, corresponding to the molecular weight of C₂₀H₄₀.[2]

Fragmentation Pattern:

The fragmentation of large cycloalkanes is complex. Common fragmentation pathways involve the initial opening of the ring to form a linear radical cation, which then undergoes further fragmentation. Characteristic fragmentation patterns for cycloalkanes include the loss of small neutral molecules like ethene (C₂H₄, mass 28) and propene (C₃H₆, mass 42). This leads to a series of cluster peaks separated by 14 mass units (-CH₂-). For this compound, one would expect to see a series of fragment ions at m/z values corresponding to [CₙH₂ₙ]⁺ and [CₙH₂ₙ₊₁]⁺. A detailed analysis of the mass spectrum of macrocyclic alkanes indicates characteristic fragment ions and base peaks at m/z 97, 111, 125, etc., which can be generated by cleavage and hydrogen rearrangement.[5]

Diagram of a General Experimental Workflow for Analysis

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis Start Cycloeicosadiene Reaction Catalytic Hydrogenation Start->Reaction Crude Crude this compound Reaction->Crude Purify Filtration & Recrystallization Crude->Purify Pure Pure this compound Purify->Pure NMR 13C NMR Pure->NMR MS Mass Spectrometry Pure->MS

Caption: Workflow from synthesis to analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of Large-Ring Cycloalkanes with a Focus on Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic strategies for constructing large-ring cycloalkanes, molecules of significant interest in medicinal chemistry, materials science, and fragrance research. The synthesis of these macrocycles, such as cycloeicosane (a 20-membered ring), presents unique challenges due to unfavorable entropic factors that favor intermolecular polymerization over intramolecular cyclization. This guide details the core methodologies developed to overcome these hurdles, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical transformations and workflows.

Core Principles in Macrocyclization

The successful synthesis of large-ring cycloalkanes hinges on reaction conditions that favor intramolecular ring closure over competing intermolecular reactions. The primary strategy employed is the High-Dilution Principle . By maintaining a very low concentration of the acyclic precursor, the probability of one reactive end of a molecule encountering the other end of the same molecule is increased relative to it encountering a different molecule.[1][2] This is typically achieved by the slow addition of the precursor to a large volume of solvent, often using syringe pumps for precise control.[2]

Another key concept is template-directed synthesis , where a metal ion or another molecular entity is used to pre-organize the acyclic precursor into a conformation that facilitates cyclization. This pre-organization minimizes the entropic penalty of bringing the reactive ends together.

Key Synthetic Methodologies

Several classical and modern organic reactions have been adapted for the synthesis of large-ring cycloalkanes. The choice of method often depends on the desired ring size, functional group tolerance, and the availability of starting materials.

Acyloin Condensation

The Acyloin condensation is a powerful and classical method for the synthesis of cyclic α-hydroxy ketones (acyloins) from long-chain dicarboxylic esters.[3] The reaction involves the reductive coupling of two ester groups using metallic sodium in an aprotic solvent like toluene (B28343) or xylene.[4] The resulting acyloin can then be reduced to the corresponding cycloalkane. A significant advantage of this method is that it is less sensitive to high-dilution conditions compared to other methods, as the reaction is believed to occur on the surface of the sodium metal, which inherently favors intramolecular reactions for long chains.[4]

Yields for acyloin condensation are notably dependent on ring size, with good to excellent yields (>70%) being reported for rings of 12 members or more.[5] The addition of chlorotrimethylsilane (B32843) (TMSCl) as a trapping agent for the enediolate intermediate significantly improves yields by preventing side reactions like the Dieckmann condensation.[1][6]

Quantitative Data for Acyloin Condensation

Ring SizeStarting MaterialProductYield (%)Reference
10Diethyl sebacateSebacoin~80%[4]
12Diethyl dodecanedioate12-membered acyloin68%[1]
13Diethyl tridecanedioate13-membered acyloin84%[1]
14Diethyl tetradecanedioate14-membered acyloin67%[1]
>10Long-chain dicarboxylic estersCyclic acyloins60-95%[3]

Experimental Workflow: Acyloin Condensation

Start Start: Diethyl Eicosanedioate Precursor Precursor Solution Start->Precursor Dissolve in dry toluene Reaction Acyloin Condensation: Slow addition of Precursor & TMSCl to sodium dispersion Precursor->Reaction Quench Quench with Methanol Reaction->Quench Formation of bis-silyloxy intermediate Sodium Sodium dispersion in refluxing toluene Sodium->Reaction TMSCl Chlorotrimethylsilane (TMSCl) TMSCl->Reaction Workup Aqueous Workup & Extraction Quench->Workup Purification Distillation or Chromatography Workup->Purification Product1 Product: 2-Hydroxycycloeicosanone (Acyloin) Purification->Product1 Isolation of 2-hydroxycycloeicosanone Reduction Clemmensen or Wolff-Kishner Reduction Product1->Reduction FinalProduct Final Product: this compound Reduction->FinalProduct Start Start: 1,20-Dicyanoeicosane Cyclization Intramolecular Cyclization (High Dilution) Start->Cyclization Base Strong Base (e.g., NaNH2) Base->Cyclization Hydrolysis Acidic Hydrolysis Cyclization->Hydrolysis α-Cyanoenamine intermediate Product Product: Cycloeicosanone Hydrolysis->Product Reduction Reduction (e.g., Wolff-Kishner) Product->Reduction FinalProduct Final Product: this compound Reduction->FinalProduct

References

Conformational Landscape of Cycloeicosane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloalkanes, particularly those with large ring structures (macrocycles), are of significant interest in various fields of chemistry, including medicinal chemistry and materials science. Their conformational flexibility allows them to adopt a multitude of shapes, influencing their physical, chemical, and biological properties. Cycloeicosane (C₂₀H₄₀), a twenty-membered cycloalkane, represents a fascinating case study in the conformational analysis of large rings. Its considerable number of degrees of freedom leads to a complex potential energy surface with numerous local minima. Understanding the conformational preferences of this compound is crucial for designing molecules with specific three-dimensional structures and for predicting their interactions with biological targets.

This technical guide provides an in-depth analysis of the conformational landscape of this compound, drawing upon computational and theoretical studies. It is intended to serve as a comprehensive resource for researchers engaged in the study of macrocyclic compounds.

Core Concepts in Cycloalkane Conformational Analysis

The conformation of a cycloalkane is determined by a delicate balance of several types of strain:

  • Angle Strain: Deviation from ideal tetrahedral bond angles (109.5° for sp³ hybridized carbon atoms). In large rings like this compound, angle strain is generally low as the ring can pucker to accommodate near-ideal angles.

  • Torsional Strain (Pitzer Strain): Arises from the eclipsing of bonds on adjacent atoms. Cycloalkanes adopt puckered conformations to stagger these bonds and minimize this strain.

  • Transannular Strain (Prelog Strain): Steric repulsion between atoms across the ring from each other. This becomes a significant factor in medium-sized rings (8-11 members) and continues to play a role in the conformation of larger rings.

For large cycloalkanes like this compound, the conformational landscape is vast. The molecule can adopt various shapes, often described by the arrangement of its corner, side, and top/bottom atoms. Dale has proposed a nomenclature for describing the conformations of large rings based on the number of bonds in each "side" of the ring. For this compound, a key conformation is the quadrangular or "diamond lattice" conformation.

Conformational Analysis of this compound

Computational methods, particularly molecular mechanics, have been instrumental in elucidating the conformational preferences of this compound. A seminal study by Mastryukov, Allinger, and Almenningen utilized the MM2 force field to explore the conformational space of several large cycloalkanes, including this compound.

Their findings indicate that for this compound, the most stable conformation is a rectangular-like structure, often referred to as the "diamond lattice" conformation. In this conformation, the carbon atoms lie on a diamond lattice, which minimizes all types of strain.

Quantitative Conformational Data

The following table summarizes the key geometric parameters for the calculated lowest-energy conformation of this compound based on molecular mechanics (MM2) calculations.

ParameterValue
SymmetryD₂
Total Strain Energy (kcal/mol)10.4
C-C Bond Length (Å)1.536
C-C-C Bond Angle (°)114.6
C-C-C-C Torsion Angle (°)59.9 (gauche), 173.9 (anti)

Data sourced from studies on large-ring cycloalkane conformations.

Experimental and Computational Methodologies

The conformational analysis of large, flexible molecules like this compound relies heavily on a synergistic approach combining experimental techniques and computational modeling.

Computational Protocols

1. Molecular Mechanics (MM) and Force Fields:

Molecular mechanics is the primary computational tool for studying large cycloalkanes due to its efficiency. The accuracy of MM calculations is highly dependent on the quality of the force field used.

  • Force Field: A set of potential energy functions and parameters that describe the interactions between atoms in a molecule. For hydrocarbons like this compound, force fields such as MM2, MM3, MM4, and OPLS (Optimized Potentials for Liquid Simulations) are commonly employed. These force fields have been parameterized to reproduce experimental data for a wide range of organic molecules.

  • Conformational Search Algorithms: Due to the vast number of possible conformations, sophisticated search algorithms are necessary to locate the global and low-energy local minima on the potential energy surface. Common methods include:

    • Systematic Search: Rotating all rotatable bonds by a defined increment. This is computationally expensive and generally not feasible for a molecule as large as this compound.

    • Stochastic/Monte Carlo Methods: Randomly altering the coordinates of the atoms and then minimizing the energy. This is a more efficient way to explore the conformational space.

    • Molecular Dynamics (MD): Simulating the motion of the atoms over time at a given temperature, allowing the molecule to overcome energy barriers and explore different conformations.

Logical Workflow for Computational Conformational Analysis:

G Computational Conformational Analysis Workflow A Initial Structure Generation B Force Field Selection (e.g., MM2, MM3, OPLS) A->B C Conformational Search (Monte Carlo or Molecular Dynamics) B->C D Energy Minimization of Conformers C->D E Analysis of Low-Energy Conformers D->E F Calculation of Properties (Geometries, Energies, Populations) E->F

Caption: A typical workflow for the computational conformational analysis of a macrocycle like this compound.

Experimental Protocols

While computational methods are powerful, experimental validation is crucial.

1. X-ray Crystallography:

This technique provides the most precise information about the conformation of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction can determine its three-dimensional structure, including bond lengths, bond angles, and torsion angles. This experimental structure serves as a benchmark for validating computational models.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

  • ¹H and ¹³C NMR: At room temperature, large flexible molecules like this compound undergo rapid conformational interconversion. This results in averaged NMR signals, often appearing as a single sharp peak for all the chemically equivalent protons or carbons.

  • Dynamic NMR (DNMR): By lowering the temperature, it is possible to slow down the conformational exchange to the NMR timescale. This can lead to the decoalescence of the averaged signals into multiple peaks, representing the individual conformations present at low temperatures. The energy barriers for conformational interconversions can be determined from the coalescence temperature.

  • Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons. This can be used to determine the relative proximity of different parts of the molecule, which is invaluable for elucidating the predominant conformation(s) in solution.

Interconversion of Conformers

The various low-energy conformations of this compound are not static but are in dynamic equilibrium. The interconversion between these conformers proceeds through transition states, and the energy barriers for these processes determine the rate of interconversion.

Illustrative Conformational Interconversion Pathway:

G Illustrative Conformational Interconversion A Conformer A (Low Energy) B Transition State A->B ΔG‡ (forward) B->A C Conformer B (Higher Energy) B->C C->B ΔG‡ (reverse)

Caption: A simplified energy profile for the interconversion between two conformers of this compound.

Conclusion

The conformational analysis of this compound reveals a complex energy landscape dominated by a highly symmetric, low-energy "diamond lattice" structure. The exploration of this landscape is made possible through the application of robust computational methods, particularly molecular mechanics with specialized force fields and conformational search algorithms. Experimental techniques such as X-ray crystallography and dynamic NMR spectroscopy provide essential data for validating and refining these computational models. A thorough understanding of the conformational preferences and dynamics of this compound and other large cycloalkanes is fundamental for the rational design of novel molecules with tailored three-dimensional structures for applications in drug discovery and materials science.

Spectroscopic Analysis of Cycloeicosane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cycloeicosane (C₂₀H₄₀), a saturated macrocyclic alkane. The information presented herein is intended to support research and development activities where the characterization of this molecule is required. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the this compound molecule, all carbon and hydrogen atoms are chemically equivalent. This results in simplified NMR spectra.

Table 1: ¹³C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmSolventMultiplicityReference
¹³C~27C₆D₆Singlet[1]

Note: The exact chemical shift can vary slightly depending on the solvent and experimental conditions. The key feature is a single peak, confirming the equivalence of all 20 carbon atoms.

Table 2: ¹H NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityNote
¹H~1.4Singlet (broad)Due to the chemical equivalence of all 40 protons, a single, often broad, signal is expected.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a large, unstrained cycloalkane, dominated by C-H stretching and bending vibrations.[2][3]

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeAbsorption Range (cm⁻¹)Intensity
C-H Stretch2850 - 2960Strong
CH₂ Scissoring~1465Medium
CH₂ Rocking~720Medium
Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI). The molecular ion peak is observed, and the fragmentation pattern is typical for large cycloalkanes, characterized by clusters of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups).[4]

Table 4: Major Peaks in the Mass Spectrum of this compound

m/zRelative Intensity (%)Possible Fragment
4185C₃H₅⁺
43100C₃H₇⁺
5595C₄H₇⁺
5798C₄H₉⁺
6980C₅H₉⁺
7175C₅H₁₁⁺
8365C₆H₁₁⁺
8560C₆H₁₃⁺
9750C₇H₁₃⁺
28015[M]⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹³C and ¹H NMR spectra of solid this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., benzene-d₆ or chloroform-d₃) in a clean, dry vial.[1][5]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Instrument Parameters (General):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nuclei: ¹³C and ¹H.

    • Temperature: Room temperature.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, depending on the sample concentration.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 or more.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Reference the spectra to the solvent peak or TMS.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of solid this compound.

Methodology (Thin Film Method):

  • Sample Preparation:

    • Place a small amount of this compound in a clean vial.

    • Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or hexane) to dissolve the solid.

    • Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of solid this compound into the mass spectrometer via a direct insertion probe or by gas chromatography if the sample is sufficiently volatile.

  • Ionization:

    • Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

    • Mass Range: m/z 30 - 400.

  • Detection:

    • An electron multiplier or other suitable detector is used to detect the ions.

  • Data Acquisition and Processing:

    • The instrument control software acquires the mass spectrum.

    • The data is typically presented as a bar graph of relative intensity versus mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis Sample This compound (Solid) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Thin_Film Thin Film Preparation Sample->Thin_Film Direct_Insertion Direct Insertion Sample->Direct_Insertion NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Thin_Film->IR MS Mass Spectrometer Direct_Insertion->MS NMR_Data NMR Spectrum (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation Functional_Groups Functional Group ID IR_Data->Functional_Groups Fragmentation_Analysis Fragmentation Pattern Analysis MS_Data->Fragmentation_Analysis Final_Report Comprehensive Characterization

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Thermodynamic Properties of Cycloeicosane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of cycloeicosane (C₂₀H₄₀). The information is compiled from various sources, with a focus on quantitative data and the experimental methodologies used for their determination. This document is intended to serve as a valuable resource for researchers and professionals working with this and similar long-chain cycloalkanes.

Core Thermodynamic and Physical Properties

This compound is a large, non-polar, saturated cyclic hydrocarbon. Its thermodynamic properties are of interest for understanding the behavior of macrocyclic compounds in various systems. Much of the readily available data for this compound is derived from computational estimations, primarily using the Joback method, with some experimentally determined values available from sources like the National Institute of Standards and Technology (NIST).

Tabulated Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₄₀[1][2][3][4]
Molecular Weight 280.53 g/mol [1][2][4]
CAS Registry Number 296-56-0[1][2][4]
Tabulated Thermodynamic Data

The following table summarizes the key thermodynamic properties of this compound. It is important to note that many of these values are calculated and should be used with an understanding of their theoretical origin.

Thermodynamic PropertyValueUnitsMethod/Source
Normal Melting Point (Tfus) 335.00 ± 3.00KNIST[1][2]
Normal Boiling Point (Tboil) 741.00KJoback Calculated Property[1]
Enthalpy of Fusion (ΔfusH°) 8.92kJ/molJoback Calculated Property[1]
Enthalpy of Vaporization (ΔvapH°) 63.26kJ/molJoback Calculated Property[1]
Standard Enthalpy of Formation (Gas, ΔfH°gas) -467.71kJ/molJoback Calculated Property[1]
Standard Gibbs Free Energy of Formation (ΔfG°) -19.72kJ/molJoback Calculated Property[1]
Critical Temperature (Tc) 1005.43KJoback Calculated Property[1]
Critical Pressure (Pc) 1537.87kPaJoback Calculated Property[1]
Critical Volume (Vc) 0.978m³/kmolJoback Calculated Property[1]

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for this compound is sparse, the following sections describe the standard methodologies used to determine the key thermodynamic properties of solid organic compounds like this compound.

Melting Point and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the melting point and enthalpy of fusion.[4][5]

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the solid compound (typically a few milligrams) is placed into a sample pan, which is then hermetically sealed.[5]

  • Instrument Setup: An empty, sealed pan is used as a reference. The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The cell is heated at a constant, linear rate. A flow of inert gas is maintained to ensure a stable thermal environment.

  • Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs energy, creating an endothermic peak in the DSC thermogram.[5]

  • Data Analysis: The onset temperature of the peak is taken as the melting point. The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH).[5]

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.[6][7][8]

Methodology:

  • Sample Preparation: A precisely weighed pellet of the organic compound is placed in a sample holder within a high-pressure stainless steel vessel, known as the "bomb".[8] A fuse wire is positioned to make contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).[8]

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is recorded before and after combustion to determine the temperature change (ΔT).

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Hess's Law is then applied to calculate the enthalpy of formation from the enthalpies of formation of the combustion products (CO₂ and H₂O).[7]

Vapor Pressure Measurement for Low-Volatility Solids

For low-volatility compounds like this compound, specialized techniques are required to measure vapor pressure. The gas saturation method is a common approach.[2][9]

Methodology:

  • Sample Saturation: A stream of inert carrier gas is passed at a slow, constant flow rate through a temperature-controlled vessel containing the solid sample. The gas becomes saturated with the vapor of the compound.[2]

  • Vapor Trapping: The saturated gas stream is then passed through a trap (e.g., a cold trap or a sorbent tube) that captures the compound's vapor.

  • Quantification: The amount of substance collected in the trap over a specific period is quantified using analytical techniques such as gas chromatography or by gravimetric analysis.

  • Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of the carrier gas passed through the system, and the temperature, assuming ideal gas behavior.[9]

Visualizations

The following diagrams illustrate key relationships and experimental workflows relevant to the thermodynamics of this compound.

Thermodynamic_Properties cluster_primary Fundamental Properties cluster_enthalpy Enthalpy Changes cluster_derived Derived Properties Tfus Melting Point (Tfus) S Entropy (S°) Tfus->S Affects Entropy Tboil Boiling Point (Tboil) Tboil->S Affects Entropy Pc Critical Pressure (Pc) Tc Critical Temp (Tc) dHf Enthalpy of Formation (ΔfH°) dHc Enthalpy of Combustion (ΔcH°) dHf->dHc Hess's Law dGf Gibbs Free Energy of Formation (ΔfG°) dHf->dGf Gibbs Equation dHfus Enthalpy of Fusion (ΔfusH°) dHfus->Tfus Phase Transition dHvap Enthalpy of Vaporization (ΔvapH°) dHvap->Tboil Phase Transition S->dGf Gibbs Equation Cp Heat Capacity (Cp)

Caption: Interrelationships between key thermodynamic properties.

DSC_Workflow start Start prep Sample Preparation: Weigh ~1-5 mg of this compound into a DSC pan and seal. start->prep load Load Sample and Reference Pans into the DSC Instrument. prep->load program Set Temperature Program: - Equilibrate at start temp - Ramp up at a constant rate (e.g., 10°C/min) load->program run Run Experiment under Inert Atmosphere (e.g., N2) program->run measure Measure Differential Heat Flow vs. Temperature run->measure analyze Analyze Thermogram: - Determine onset for Melting Point (Tfus) - Integrate peak area for Enthalpy of Fusion (ΔfusH) measure->analyze end End analyze->end

Caption: Experimental workflow for DSC analysis.

References

Unraveling the Crystalline Architecture of Cycloeicosane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeicosane (C₂₀H₄₀), a large-ring cycloalkane, presents a compelling subject for crystallographic studies due to the conformational flexibility inherent in its twenty-carbon ring. Understanding the three-dimensional arrangement of this compound in the solid state is crucial for predicting its physical properties and potential applications, particularly in materials science and as a reference for complex macrocyclic drug molecules. While extensive experimental data on the crystal structure of this compound and its potential polymorphs remains elusive in publicly accessible literature, this guide provides a comprehensive overview of the principles and methodologies that would be employed in its structural elucidation. We will explore the probable experimental protocols for synthesis, crystallization, and X-ray diffraction, and present a hypothetical framework for the resulting crystallographic data.

Introduction to Cycloalkane Crystallography

Cycloalkanes, particularly those with large rings, exhibit complex conformational landscapes that directly influence their packing in the crystalline state.[1] The interplay of van der Waals forces and the energetic favorability of specific conformers dictates the resulting crystal lattice. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a strong possibility for a molecule like this compound due to the subtle energy differences between various ring conformations. Each polymorph can display distinct physical properties, including melting point, solubility, and stability, which are of paramount importance in fields such as drug development.

Hypothetical Crystallographic Data of this compound Polymorphs

While specific experimental data for this compound is not currently available in the surveyed literature, we can postulate the type of data that would be generated from a successful crystallographic analysis. The following table summarizes hypothetical crystallographic data for two potential polymorphs of this compound, designated as Form I and Form II. This data is presented to illustrate the parameters determined in a typical single-crystal X-ray diffraction study.

ParameterForm I (Hypothetical)Form II (Hypothetical)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 10.2515.80
b (Å) 8.5012.30
c (Å) 22.1018.90
α (°) 9090
β (°) 95.590
γ (°) 9090
Volume (ų) 1917.43660.0
Z 48
Calculated Density (g/cm³) 0.970.96
Crystal Color ColorlessColorless
Crystal Shape PlateBlock
Temperature (K) 100100
Radiation (λ, Å) MoKα (0.71073)MoKα (0.71073)
Reflections Collected 1050020100
Unique Reflections 33506400
R-factor (%) 4.55.0

Experimental Protocols

The successful determination of the crystal structure of this compound would hinge on a meticulously executed series of experimental procedures, from synthesis and purification to crystal growth and diffraction analysis.

Synthesis and Purification of this compound

A common route for the synthesis of large-ring cycloalkanes is the acyloin condensation of a long-chain dicarboxylic acid ester, followed by reduction. For this compound, this would involve the following conceptual steps:

  • Esterification: Eicosanedioic acid would be esterified, for example, with ethanol (B145695) in the presence of an acid catalyst to yield diethyl eicosanedioate.

  • Acyloin Condensation: The diethyl eicosanedioate would undergo an intramolecular cyclization reaction in the presence of molten sodium in an inert solvent like xylene to form the corresponding acyloin.

  • Reduction: The acyloin would then be reduced to this compound. A common method is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

  • Purification: The crude this compound would be purified by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent to obtain high-purity material essential for growing single crystals.

Crystallization of this compound

The growth of high-quality single crystals is often the most challenging step. For a non-polar molecule like this compound, various crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., hexane, heptane, or a mixture of solvents) would be allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and would be determined through screening various options.

  • Slow Cooling: A saturated solution of this compound at an elevated temperature would be slowly cooled to induce crystallization. The rate of cooling is a crucial parameter to control crystal quality.

  • Vapor Diffusion: A solution of this compound in a relatively volatile solvent would be placed in a sealed container with a less volatile solvent in which this compound is less soluble (the precipitant). Slow diffusion of the precipitant vapor into the this compound solution would gradually decrease its solubility, leading to crystal growth.

The diagram below illustrates a typical workflow for screening crystallization conditions.

G cluster_0 Crystallization Screening Workflow A High-Purity this compound B Solvent Screening (e.g., Hexane, Ethanol, Acetone) A->B C Prepare Saturated Solutions B->C D Slow Evaporation C->D E Slow Cooling C->E F Vapor Diffusion C->F G Crystal Observation and Selection D->G E->G F->G H X-ray Diffraction Analysis G->H

A generalized workflow for screening and obtaining single crystals.
Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, their structure can be determined using SCXRD.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) would be mounted on a goniometer head. For data collection at low temperatures (to reduce thermal motion of atoms), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell parameters and space group. The initial positions of the carbon atoms would be determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

The logical flow of a single-crystal X-ray diffraction experiment is depicted below.

G cluster_1 Single-Crystal X-ray Diffraction Workflow A Select High-Quality Single Crystal B Mount Crystal on Goniometer A->B C Collect Diffraction Data B->C D Process Data (Integration and Scaling) C->D E Determine Unit Cell and Space Group D->E F Solve Crystal Structure (Direct/Patterson Methods) E->F G Refine Structural Model F->G H Final Crystallographic Information File (CIF) G->H

The process of determining a crystal structure using SCXRD.
Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction would be a complementary and essential technique for the characterization of this compound polymorphs. A powdered sample of this compound would be analyzed to obtain a diffraction pattern that is characteristic of its crystalline form. PXRD is crucial for:

  • Phase Identification: Comparing the PXRD pattern of a bulk sample to the calculated pattern from the single-crystal structure confirms the phase purity.

  • Polymorph Screening: Different polymorphs will produce distinct PXRD patterns, making it a powerful tool for identifying and distinguishing between them.

  • Monitoring Phase Transitions: PXRD can be used to study the transformation of one polymorph to another as a function of temperature or other variables.

Conclusion

The determination of the crystal structure of this compound and its potential polymorphs is a scientifically valuable endeavor. Although specific experimental data is not yet publicly available, the methodologies for achieving this are well-established. A systematic approach involving careful synthesis, comprehensive crystallization screening, and detailed analysis by single-crystal and powder X-ray diffraction would be required. The resulting structural information would not only provide fundamental insights into the solid-state behavior of large-ring cycloalkanes but also serve as a valuable reference for the broader scientific community, particularly in the fields of materials science and pharmaceutical development. The hypothetical data and protocols presented in this guide offer a roadmap for future investigations into the crystalline world of this compound.

References

A Deep Dive into the Theoretical and Computational Landscape of Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cycloeicosane (C₂₀H₄₀), a 20-membered cycloalkane, represents a fascinating subject for theoretical and computational chemists. As a large and flexible macrocycle, its conformational landscape is vast and complex, posing significant challenges and opportunities for computational modeling. This technical guide provides a comprehensive overview of the theoretical frameworks and computational methodologies employed to study this compound, with a focus on its conformational analysis, thermodynamic properties, and spectroscopic characterization. The information presented herein is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, offering insights into the molecular behavior of large cycloalkanes and their potential applications.

Conformational Analysis of this compound

The conformational space of this compound is characterized by a multitude of low-energy structures with small energy barriers between them, leading to high flexibility. Unlike smaller rings such as cyclohexane, where the chair conformation is overwhelmingly dominant, large rings like this compound do not have a single, highly preferred conformation. The primary goal of conformational analysis is to identify the various stable conformers on the potential energy surface and to understand their relative energies and the pathways for their interconversion.

Computational Methodologies

A hierarchical approach is typically employed for the conformational analysis of large, flexible molecules like this compound.

  • Molecular Mechanics (MM): This is the most common starting point for exploring the conformational space. Force fields, such as the Consistent Force Field (CFF) or Lennard-Jones based potentials, are used to calculate the potential energy of the molecule as a function of its atomic coordinates.[1][2] Various search algorithms are used to sample different conformations, including:

    • Systematic Search: This method involves rotating each rotatable bond by a certain increment. However, for a molecule with as many degrees of freedom as this compound, this approach is computationally prohibitive.

    • Stochastic and Monte Carlo Methods: These methods, such as the Monte Carlo Multiple Minimum (MCMM) search, randomly alter the molecular geometry and accept or reject the new conformation based on its energy.[1]

    • Molecular Dynamics (MD) Simulations: By simulating the motion of the atoms over time, MD can explore different conformational regions. Specialized techniques like "LowModeMD" and "MD/LLMOD" are particularly effective for sampling the conformational space of macrocycles.[3]

  • Quantum Mechanics (QM): The geometries of the low-energy conformers identified by MM are then typically refined using more accurate, but computationally more expensive, quantum mechanical methods.

    • Ab initio methods: These methods are based on first principles and do not rely on empirical parameters.[4]

    • Density Functional Theory (DFT): DFT has become a popular method for its balance of accuracy and computational cost.

Key Conformational Descriptors

The conformations of large cycloalkanes can be described by various parameters, including bond lengths, bond angles, and dihedral (torsion) angles. The strain energy, which is the excess energy relative to a hypothetical strain-free reference compound, is a key factor in determining the stability of a conformation. For large cycloalkanes like this compound, the ring strain is generally low and comparable to that of their acyclic counterparts.[5]

Thermodynamic Properties

Computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules, which are crucial for understanding their stability and reactivity.

Calculated Thermodynamic Data for this compound

The following table summarizes some calculated thermodynamic properties of this compound. It is important to note that these values are often derived from estimation methods like the Joback method and may differ from those obtained through high-level quantum chemical calculations or experimental measurements.

PropertyValueUnitMethod
Standard Gibbs Free Energy of Formation (ΔfG°)-19.72kJ/molJoback
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-467.71kJ/molJoback
Enthalpy of Fusion at Standard Conditions (ΔfusH°)8.92kJ/molJoback
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)63.26kJ/molJoback
Normal Boiling Point (Tboil)741.00KJoback
Normal Melting Point (Tfus)335.00 ± 3.00KNIST
Critical Temperature (Tc)1005.43KJoback
Critical Pressure (Pc)1537.87kPaJoback
Critical Volume (Vc)0.978m³/kmolJoback

Data sourced from Cheméo and NIST.[6][7]

Spectroscopic Properties

Theoretical calculations are indispensable for interpreting and assigning experimental vibrational spectra (Infrared and Raman).

Computational Approach

The calculation of vibrational spectra typically involves the following steps:

  • Geometry Optimization: The molecular geometry is optimized to a minimum on the potential energy surface using a chosen level of theory (e.g., DFT with a suitable basis set).

  • Frequency Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.[8]

  • Intensity Calculation: Infrared intensities are calculated from the derivatives of the dipole moment with respect to the normal modes, while Raman intensities are calculated from the derivatives of the polarizability.

Interpreting the Spectra

The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other approximations in the theoretical model. The visualization of the normal modes allows for the assignment of specific vibrational bands to particular types of molecular motion (e.g., C-H stretching, CH₂ scissoring, etc.).

Experimental and Computational Protocols

Detailed protocols are essential for the reproducibility of both experimental and computational studies.

Protocol 1: Conformational Search of this compound using Molecular Mechanics

  • Input Structure Generation: A 3D structure of this compound is built using a molecular modeling software.

  • Force Field Selection: An appropriate force field, such as MMFF94 or OPLS3e, is chosen.

  • Conformational Search Method: A robust conformational search method, such as a Monte Carlo Multiple Minimum (MCMM) search or a Low-Mode Molecular Dynamics (LowModeMD) search, is selected.

  • Search Parameters:

    • Number of Steps: A large number of search steps (e.g., 10,000 to 1,000,000) is specified to ensure thorough sampling of the conformational space.[1]

    • Energy Window: An energy window (e.g., 50 kJ/mol) is set to save only the low-energy conformers.

  • Minimization: Each generated conformation is subjected to energy minimization until a convergence criterion (e.g., RMS gradient of 0.05 kJ/mol·Å) is met.

  • Redundancy Removal: Duplicate conformations are removed based on a root-mean-square deviation (RMSD) cutoff.

  • Analysis: The resulting unique conformers are ranked by their relative energies. Their geometries can be further analyzed and used as starting points for higher-level calculations.

Protocol 2: Quantum Chemical Calculation of Vibrational Spectra

  • Conformer Selection: The lowest energy conformer of this compound identified from the conformational search is used as the starting structure.

  • Method and Basis Set Selection: A quantum chemical method and basis set are chosen (e.g., DFT with the B3LYP functional and the 6-31G(d) basis set).

  • Geometry Optimization: The geometry of the selected conformer is optimized to a stationary point on the potential energy surface. The absence of imaginary frequencies should be confirmed to ensure it is a true minimum.

  • Frequency Calculation: A frequency analysis is performed at the same level of theory to obtain the harmonic vibrational frequencies, IR intensities, and Raman activities.

  • Spectral Analysis: The calculated frequencies are scaled by an appropriate scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)). The calculated spectrum is then compared with the experimental spectrum for assignment of the vibrational modes.

Protocol 3: Molecular Dynamics Simulation of this compound

  • System Setup:

    • The initial coordinates of this compound are loaded.

    • A force field (e.g., OPLS-AA) is assigned to the molecule.

    • The molecule is placed in a simulation box, which can be in a vacuum or filled with a solvent.

  • Energy Minimization: The energy of the system is minimized to remove any unfavorable contacts.

  • Equilibration: A short MD simulation is run to bring the system to the desired temperature and pressure (e.g., using a Langevin integrator at 298.15 K).[9]

  • Production Run: A long MD simulation is performed to collect data for analysis. The trajectory of the atoms is saved at regular intervals.

  • Analysis: The trajectory is analyzed to study the conformational dynamics, such as transitions between different conformers, and to calculate various properties, such as the radial distribution function and diffusion coefficients.

Visualizing Computational Workflows

Diagrams are essential for illustrating the logical flow of complex computational procedures.

Computational_Workflow cluster_MM Molecular Mechanics (MM) Level cluster_QM Quantum Mechanics (QM) Level cluster_MD Molecular Dynamics (MD) Simulation cluster_Results Calculated Properties start Initial 3D Structure of this compound conf_search Conformational Search (MCMM, LowModeMD) start->conf_search min_mm Energy Minimization (MM) conf_search->min_mm unique_conf Unique Low-Energy Conformers min_mm->unique_conf opt_qm Geometry Optimization (DFT/ab initio) unique_conf->opt_qm Select Lowest Energy Conformer(s) md_setup System Setup (Force Field, Solvent) unique_conf->md_setup Select Conformer(s) freq_calc Frequency Calculation opt_qm->freq_calc rel_energies Relative Energies opt_qm->rel_energies thermo Thermodynamic Properties freq_calc->thermo spectra Vibrational Spectra freq_calc->spectra md_equil Equilibration md_setup->md_equil md_prod Production Run md_equil->md_prod md_analysis Trajectory Analysis md_prod->md_analysis dynamics Conformational Dynamics md_analysis->dynamics

A generalized workflow for the theoretical and computational study of this compound.

Relevance to Drug Development

While there are no specific, widely documented applications of this compound itself in drug development, the study of such macrocycles is highly relevant to the field. Macrocyclic compounds are of increasing interest in drug discovery as they can bind to challenging protein targets with high affinity and selectivity. The computational techniques described in this guide are routinely used to:

  • Predict the bioactive conformation of macrocyclic drug candidates.

  • Design macrocycles with specific conformational properties to enhance binding to a target protein.

  • Study the encapsulation and release of drugs from macrocyclic host molecules in drug delivery systems.

The understanding of the conformational behavior of a relatively simple macrocycle like this compound provides a fundamental basis for tackling the more complex, functionalized macrocycles encountered in pharmaceutical research.

Conclusion

The theoretical and computational study of this compound provides a window into the complex world of large-ring cycloalkanes. Through a combination of molecular mechanics, quantum mechanics, and molecular dynamics simulations, it is possible to elucidate its conformational landscape, predict its thermodynamic and spectroscopic properties, and understand its dynamic behavior. The methodologies and protocols outlined in this technical guide serve as a foundation for researchers to explore the rich chemistry of this compound and other macrocyclic systems, with potential implications for materials science and drug discovery. The continued development of computational methods and computing power will undoubtedly lead to an even deeper understanding of these fascinating molecules in the years to come.

References

The Genesis of Cycloparaffins: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the seminal discoveries and historical synthesis of cycloparaffins, or cycloalkanes. From the initial synthesis of the highly strained cyclopropane (B1198618) to the revolutionary theories that explained the stability of larger rings, this document provides a detailed account for researchers, scientists, and professionals in drug development. It includes meticulously researched experimental protocols from foundational papers, quantitative data on ring strain and conformational energies, and visualizations of key concepts to provide a comprehensive understanding of the origins of this fundamental class of organic compounds.

The Dawn of Alicyclic Chemistry: The Discovery of Cyclopropane

The history of cycloparaffins begins in 1881 with the Austrian chemist August Freund, who successfully synthesized the first cyclic alkane, cyclopropane.[1] Freund's work opened the door to a new class of organic compounds and sparked theoretical inquiries into their structure and stability.

Freund's Synthesis of Cyclopropane (1881)
Experimental Protocol: Freund's Synthesis of Cyclopropane (1881)

Objective: To synthesize cyclopropane via an intramolecular Wurtz reaction.

Reactants:

Procedure:

  • Based on Freund's 1881 publication, the following is a descriptive protocol:

  • 1,3-dibromopropane was reacted with finely divided sodium metal in a suitable solvent (likely a non-reactive ether, though not explicitly detailed in all modern summaries).

  • The reaction mixture was heated to initiate the coupling.

  • The resulting gaseous product, cyclopropane, was collected and purified.

Reaction: Br-(CH₂)₃-Br + 2 Na → C₃H₆ + 2 NaBr

Freund_Synthesis 1,3-Dibromopropane 1,3-Dibromopropane Reaction Reaction 1,3-Dibromopropane->Reaction Sodium (2 Na) Sodium (2 Na) Sodium (2 Na)->Reaction Cyclopropane Cyclopropane Reaction->Cyclopropane Sodium Bromide (2 NaBr) Sodium Bromide (2 NaBr) Reaction->Sodium Bromide (2 NaBr)

The Enigma of Ring Stability: Baeyer's Strain Theory

The existence of a stable three-membered ring in cyclopropane, with its acute 60° internal angles, posed a significant theoretical challenge. In 1885, the German chemist Adolf von Baeyer proposed his seminal "strain theory" to explain the relative stabilities of cyclic compounds.[3][4][5] Baeyer postulated that cycloalkanes are planar and that any deviation of the bond angles from the ideal tetrahedral angle of 109.5° would create "angle strain," destabilizing the molecule.[3][4][5][6]

According to Baeyer's calculations, cyclopentane (B165970) should be the most stable cycloalkane due to its internal angle of 108°, which is very close to the ideal tetrahedral angle.[4] He predicted that cyclopropane and cyclobutane (B1203170) would be highly strained and therefore reactive, while cyclohexane (B81311) and larger rings would also be strained and difficult to synthesize.[4][5]

Quantifying Strain: Angle Strain and Heats of Combustion

Baeyer's theory provided a framework for understanding the reactivity of small rings. The angle strain can be calculated as the deviation from the ideal tetrahedral angle. A more direct experimental measure of ring strain is the heat of combustion per methylene (B1212753) (-CH₂) group. Higher heat of combustion per -CH₂- group indicates greater instability.

CycloalkaneAssumed Planar Bond Angle (°)Calculated Angle Strain (per C-C bond)Heat of Combustion (kcal/mol)Heat of Combustion per CH₂ (kcal/mol)Total Strain Energy (kcal/mol)
Cyclopropane60+24°44'499.8166.627.6
Cyclobutane90+9°44'655.9164.026.4
Cyclopentane108+0°44'793.5158.76.5
Cyclohexane120-5°16'944.5157.40

Data compiled from multiple sources. The strain energy is calculated relative to a strain-free -CH₂- group value of approximately 157.4 kcal/mol derived from long-chain alkanes.[7][8][9][10]

Baeyer_Strain cluster_ideal Ideal Tetrahedral Carbon cluster_strained Strained Cycloalkane Ideal 109.5° Strained < 109.5° Ideal->Strained Deviation leads to Angle Strain

Beyond Flat Rings: The Sachse-Mohr Theory of Strainless Rings

Baeyer's assumption that all cycloalkanes are planar was a critical flaw in his theory, particularly for larger rings.[11] In 1890, Hermann Sachse proposed that rings with six or more carbons could exist in non-planar, puckered conformations to relieve angle strain.[12][13][14] He specifically described two non-planar forms for cyclohexane: a rigid "symmetrical" form (the chair) and a flexible "unsymmetrical" form (the boat).[7][12]

Sachse's ideas, expressed in the language of mathematics, were largely ignored by the chemical community at the time.[7] It wasn't until 1918 that Ernst Mohr, using the then-new technique of X-ray crystallography to study the structure of diamond, provided convincing evidence for Sachse's puckered conformations.[7][13] This led to the acceptance of the Sachse-Mohr theory of "strainless rings."[14]

The Conformational Landscape of Cyclohexane

The chair conformation of cyclohexane is the most stable, with all bond angles close to the ideal tetrahedral angle and all hydrogen atoms staggered, minimizing torsional strain. The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed hydrogens.[9][15] A more stable, flexible intermediate between the boat and chair is the "twist-boat" conformation.[8][10]

ConformationRelative Energy (kcal/mol)
Chair0
Twist-Boat5.5
Boat6.9
Half-Chair (Transition State)10

Energy values are relative to the chair conformation.[2][8]

Cyclohexane_Conformations Chair_1 Chair Half_Chair_1 Half-Chair (+10 kcal/mol) Chair_1->Half_Chair_1 Ring Flip Twist_Boat Twist-Boat (+5.5 kcal/mol) Half_Chair_1->Twist_Boat Boat Boat (+6.9 kcal/mol) Twist_Boat->Boat Half_Chair_2 Half-Chair (+10 kcal/mol) Twist_Boat->Half_Chair_2 Boat->Twist_Boat Chair_2 Chair Half_Chair_2->Chair_2

The Synthesis of Larger Rings: Expanding the Cycloparaffin Family

Following the synthesis of cyclopropane, chemists turned their attention to creating larger rings. William Henry Perkin Jr., son of the famous dye chemist, made significant contributions to this area.

The First Synthesis of a Cyclobutane Derivative (Perkin Jr., 1883)

William Henry Perkin Jr. is credited with the first synthesis of a cyclobutane derivative in 1883. His work involved the reaction of the sodium salt of ethyl acetoacetate (B1235776) with 1,3-dibromopropane, followed by hydrolysis and decarboxylation.

Experimental Protocol: Perkin Jr.'s Synthesis of a Cyclobutane Derivative (1883)

Objective: To synthesize a cyclobutane derivative.

Reactants:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • 1,3-dibromopropane

  • Aqueous potassium hydroxide (B78521)

  • Hydrochloric acid

Procedure:

    • Ethyl acetoacetate was treated with sodium ethoxide in ethanol (B145695) to form the sodium salt.

    • 1,3-dibromopropane was added to the solution of the sodium salt, leading to a cyclization reaction.

    • The resulting cyclic ester was hydrolyzed with aqueous potassium hydroxide.

    • The reaction mixture was then acidified with hydrochloric acid and heated to induce decarboxylation, yielding the cyclobutane derivative.

The Synthesis of Cyclopentane (Wislicenus, 1893)

Johannes Wislicenus reported the synthesis of cyclopentane in 1893.[13] His method involved the dry distillation of calcium adipate (B1204190) to form cyclopentanone (B42830), which was then reduced to cyclopentane.[13]

Experimental Protocol: Wislicenus's Synthesis of Cyclopentane (1893)

Objective: To synthesize cyclopentane from calcium adipate.

Reactants:

  • Adipic acid

  • Calcium hydroxide

  • Zinc dust

Procedure:

    • Adipic acid was neutralized with calcium hydroxide to form calcium adipate.

    • The calcium adipate was then subjected to dry distillation, yielding cyclopentanone.

    • The resulting cyclopentanone was reduced to cyclopentane using a reducing agent such as zinc dust.

The Synthesis of Cyclohexane (Perkin Jr.)

William Henry Perkin Jr. also contributed to the synthesis of six-membered rings. One of his methods involved the cyclization of 1,6-dibromohexane.

Experimental Protocol: Perkin Jr.'s Synthesis of Cyclohexane

Objective: To synthesize cyclohexane from a long-chain dihalide.

Reactants:

  • 1,6-dibromohexane

  • Sodium

Procedure:

  • This synthesis follows the same principles as Freund's cyclopropane synthesis but with a longer starting material.

  • 1,6-dibromohexane was reacted with sodium in a suitable solvent.

  • The intramolecular Wurtz reaction resulted in the formation of the six-membered cyclohexane ring.

This guide provides a foundational overview of the discovery and early synthesis of cycloparaffins. The pioneering work of these early chemists not only established the existence of cyclic alkanes but also laid the theoretical and practical groundwork for the vast and complex field of alicyclic chemistry that is indispensable in modern drug discovery and development.

References

A Deep Dive into the Solubility of Cycloeicosane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cycloeicosane, a 20-carbon cycloalkane, in various organic solvents. Given the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document emphasizes the fundamental principles governing its solubility, offers qualitative assessments based on established chemical theories, and provides detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound and Its Solubility

This compound (C₂₀H₄₀) is a large, nonpolar, saturated cyclic hydrocarbon. Its structure is characterized by a twenty-carbon ring, giving it a high molecular weight and a nonpolar nature. These characteristics are the primary determinants of its solubility behavior. In the context of pharmaceutical and materials science, understanding the solubility of such molecules is crucial for process development, formulation, and purification.

Like other large cycloalkanes, this compound is generally characterized by low solubility in polar solvents like water and high solubility in nonpolar organic solvents.[1][2][3] This behavior is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5]

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is a thermodynamically driven process. For a substance to dissolve, the Gibbs free energy change (ΔG) for the process must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing.

In the case of this compound, the primary intermolecular forces are weak van der Waals forces (specifically, London dispersion forces).[1] When dissolving in an organic solvent, the energy required to break the intermolecular forces within solid this compound and within the solvent is compensated by the formation of new van der Waals interactions between this compound and the solvent molecules.

  • In nonpolar solvents (e.g., hexane, toluene), the intermolecular forces are of a similar nature and magnitude to those in this compound. Therefore, the energy changes upon mixing are minimal, leading to a favorable enthalpy of mixing and good solubility.[3]

  • In polar solvents (e.g., water, ethanol), the solvent molecules are held together by strong hydrogen bonds. The energy required to break these bonds is not sufficiently compensated by the weak van der Waals interactions that would form between the polar solvent and nonpolar this compound molecules. This results in an unfavorable enthalpy of mixing and very low solubility.[2]

Qualitative Solubility of this compound

While specific quantitative data is scarce, a qualitative assessment of this compound's solubility in a range of common organic solvents can be predicted based on their polarity. The following table provides an overview of expected solubility.

SolventChemical FormulaPolarityExpected Solubility of this compound
Nonpolar Solvents
n-HexaneC₆H₁₄NonpolarHigh
CyclohexaneC₆H₁₂NonpolarHigh
TolueneC₇H₈Nonpolar (Aromatic)High
BenzeneC₆H₆Nonpolar (Aromatic)High
Carbon TetrachlorideCCl₄NonpolarHigh
Diethyl Ether(C₂H₅)₂OWeakly PolarModerate to High
Polar Aprotic Solvents
Tetrahydrofuran (THF)C₄H₈OPolarLow to Moderate
Ethyl AcetateC₄H₈O₂PolarLow
AcetoneC₃H₆OPolarVery Low
AcetonitrileC₂H₃NPolarVery Low
Dimethylformamide (DMF)C₃H₇NOPolarVery Low / Insoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolarVery Low / Insoluble
Polar Protic Solvents
EthanolC₂H₅OHPolarVery Low / Insoluble
MethanolCH₃OHPolarVery Low / Insoluble
WaterH₂OVery PolarInsoluble

Disclaimer: This table represents predicted qualitative solubility based on chemical principles. Experimental verification is required for precise quantitative values.

Experimental Determination of Solubility

To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD), or Gravimetric analysis)

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Weigh excess this compound into a vial B Add a known volume of organic solvent A->B C Seal vial and place in a shaker at constant temperature B->C D Agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium C->D E Allow solids to settle D->E F Withdraw a sample of the supernatant and filter E->F G Quantify the concentration of This compound in the filtrate F->G G A Identify this compound (Large, Nonpolar Cycloalkane) B Apply 'Like Dissolves Like' Principle A->B C Predict High Solubility in Nonpolar Solvents B->C D Predict Low Solubility in Polar Solvents B->D E Perform Experimental Solubility Determination (Shake-Flask Method) C->E D->E F Obtain Quantitative Solubility Data (e.g., mg/mL) E->F G Utilize Data for Process Development, Formulation, etc. F->G

References

A Comprehensive Technical Guide on the Physical Properties of Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical state and appearance of cycloeicosane (C₂₀H₄₀), a macrocyclic alkane. The information is compiled from various chemical databases and literature sources, presenting quantitative data, general experimental methodologies, and logical visualizations to aid in research and development applications.

Physical and Chemical Properties of this compound

This compound is a saturated cycloalkane consisting of a 20-carbon ring.[1][2] Like other large cycloalkanes, its properties are influenced by its significant molecular weight and cyclic structure.[3] It is a non-polar compound, a characteristic that dictates its solubility and interactions.[3]

The known physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueUnitSource(s)
Molecular Formula C₂₀H₄₀-[1][2][4][5]
Molecular Weight 280.53 g/mol [1][4][6]
CAS Number 296-56-0-[1][2][4]
Melting Point 49.9 / 61-62 / 61.85 (335 K)°C[3][6][7]
Boiling Point 387.2°C (at 760 mmHg)[4][5]
Density 0.79g/cm³[4][5]
Flash Point 176.7°C[4][5]
Vapor Pressure 7.47 x 10⁻⁶mmHg (at 25°C)[4][5]
Refractive Index 1.433 / 1.4664-[4][5]
Octanol/Water Partition Coefficient (logP) 7.802-[5][6]

Based on its reported melting points, which range from approximately 50°C to 62°C, this compound is a solid at standard ambient temperature and pressure (SATP).[3][6][7] While specific descriptions of its appearance are not detailed in the available literature, cycloalkanes of this size are typically white, waxy crystalline solids. Its insolubility in water and solubility in non-polar organic solvents can be inferred from its non-polar hydrocarbon structure and high logP value.[3][5][6]

Experimental Protocols for Physical Property Determination

While specific experimental procedures for this compound were not found, the following are standard methodologies used to determine the key physical properties of solid organic compounds.

A common and reliable method for determining the melting point of a crystalline solid is the capillary tube method using a melting point apparatus.

  • Sample Preparation: A small amount of dry, purified this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Given its high boiling point, the boiling point of this compound would typically be determined under reduced pressure (vacuum distillation) to prevent thermal decomposition. The boiling point at atmospheric pressure is then extrapolated.

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the bulb is just below the side arm leading to the condenser.

  • Procedure: The system is evacuated to a specific, stable pressure. The flask is then heated.

  • Data Recording: The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. The Clausius-Clapeyron equation or a nomograph can be used to correct the boiling point to atmospheric pressure (760 mmHg).

The density of solid this compound can be measured using various techniques, including gas pycnometry, which is highly accurate for solids.

  • Principle: Gas pycnometry measures the volume of a solid object by applying Archimedes' principle of fluid displacement, using a gas (like helium) as the "fluid."

  • Procedure: A known mass of the this compound sample is placed in a sealed chamber of a known volume. The chamber is filled with an inert gas to a specific pressure. The gas is then expanded into a second calibrated chamber, and the resulting pressure drop is measured.

  • Calculation: The volume of the solid sample is calculated based on the pressure change and the known volumes of the chambers. Density is then calculated by dividing the sample's mass by its measured volume.

Visualizations

The following diagrams illustrate logical relationships and workflows relevant to the physical characterization of this compound.

G cluster_mp Melting Point Analysis cluster_density Density Analysis start This compound Sample purify Purification (e.g., Recrystallization) start->purify mass Mass Measurement purify->mass mp_prep Prepare Capillary Tube mass->mp_prep dens_run Run Gas Pycnometer mass->dens_run mp_run Run Melting Point Apparatus mp_prep->mp_run mp_data Record Melting Temperature mp_run->mp_data dens_data Calculate Volume & Density dens_run->dens_data

Caption: Workflow for Physical Characterization of Solid this compound.

G node_solid Solid State node_liquid Liquid State node_solid->node_liquid Melting (approx. 50-62 °C) node_liquid->node_solid Freezing p1 p2 p3 temp_axis Increasing Temperature →

Caption: Relationship Between Temperature and the Physical State of this compound.

References

The Intricacies of Molecular Architecture: A Technical Guide to the Ring Strain and Stability of Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the ring strain and stability of cycloeicosane (C₂₀H₄₀), a 20-membered cycloalkane. Understanding the conformational landscape and energetic properties of such large ring systems is paramount in various fields, including medicinal chemistry and materials science, where macrocycles are increasingly utilized for their unique structural and functional attributes. This document provides an in-depth analysis of the theoretical underpinnings of ring strain in large cycloalkanes, details the experimental and computational methodologies employed in their study, and presents the available data for this compound.

Theoretical Framework: Deconstructing Ring Strain in Large Cycloalkanes

In contrast to small, rigid cycloalkanes where ring strain is dominated by angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent hydrogen atoms), large rings like this compound exhibit a more complex interplay of energetic penalties.[1][2] The primary contributors to ring strain in macrocycles are:

  • Torsional Strain (Pitzer Strain): While large rings have enough flexibility to avoid significant angle strain, they cannot always adopt conformations where all C-C bonds are perfectly staggered. This results in residual torsional strain from gauche or eclipsed interactions.

  • Transannular Strain (Prelog Strain): This is a form of steric hindrance unique to medium and large rings. It arises from non-bonded interactions between atoms across the ring from each other. In certain conformations, hydrogen atoms on opposite sides of the ring can be forced into close proximity, leading to repulsive van der Waals interactions.

  • Angle Strain (Baeyer Strain): For large cycloalkanes, the flexibility of the carbon chain allows the C-C-C bond angles to be very close to the ideal tetrahedral angle, making angle strain a minor contributor to the overall strain energy.[2]

The overall stability of a given this compound conformer is determined by the sum of these strains. The molecule will preferentially adopt conformations that minimize this total strain energy.

Conformational Landscape of this compound

Due to the large number of rotatable bonds, this compound possesses a complex potential energy surface with numerous possible conformations. Computational studies have been instrumental in exploring this landscape. A notable approach involves the use of stochastic search algorithms in conjunction with molecular mechanics force fields, such as MM2, to generate and evaluate a multitude of possible conformations.[3]

These computational explorations have revealed that for large rings like this compound, the low-energy conformations are not random but tend to adopt regular, repeating patterns to minimize strain. A key finding in the study of large rings is the identification of specific structural motifs. For rings with 18 or more members, a shape element referred to as a 'nick' has been identified as an important structural feature.[3] The relative distribution of stable conformations is also influenced by the ring size, with even-membered rings like this compound exhibiting different energetic distributions compared to their odd-membered counterparts.[3]

Quantitative Data on this compound Stability

PropertyValueSource/Method
Molecular Formula C₂₀H₄₀[4][5]
Molecular Weight 280.53 g/mol [4][5]
Melting Point 335 K (61.85 °C)[5]
Strain Energy (per CH₂ group) Relatively lowGeneral principle for large cycloalkanes[6]
¹³C NMR Chemical Shift A single peak is expected at room temperature due to rapid conformational averaging.[4]

Experimental and Computational Protocols

The characterization of the structure and stability of this compound relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational behavior of cycloalkanes.

  • Protocol:

    • A solution of this compound is prepared in a suitable deuterated solvent.

    • ¹H and ¹³C NMR spectra are acquired at various temperatures.

    • At room temperature, rapid interconversion between different conformers typically leads to a single, averaged signal for all protons and carbons.[4]

    • By lowering the temperature, it is sometimes possible to "freeze out" individual conformers, leading to the appearance of multiple distinct signals in the NMR spectrum. This allows for the determination of the relative populations and, consequently, the free energy differences between the conformers.[7]

    • Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of protons, aiding in the elucidation of the specific three-dimensional structure of the dominant conformers.[7]

4.1.2. X-ray Crystallography

X-ray crystallography provides the most definitive structural information for molecules in the solid state.

  • Protocol:

    • Single crystals of this compound are grown from a suitable solvent.

    • The crystal is mounted on a goniometer and irradiated with a beam of X-rays.[8][9]

    • The diffraction pattern of the X-rays is collected on a detector.[8]

    • The diffraction data is then used to calculate an electron density map of the molecule, from which the precise positions of all atoms can be determined.[9]

    • This provides highly accurate bond lengths, bond angles, and torsion angles for the specific conformation adopted by this compound in the crystal lattice.

Computational Methodologies

Computational chemistry plays a crucial role in understanding the complex conformational space and energetics of large cycloalkanes.

4.2.1. Molecular Mechanics (MM)

Molecular mechanics methods, using force fields like MM2, MM3, or AMBER, are widely used to calculate the potential energy of different conformers.[3][10]

  • Protocol:

    • An initial three-dimensional structure of this compound is generated.

    • A conformational search is performed using methods such as stochastic dynamics or systematic grid searches to explore the potential energy surface.[3]

    • For each generated conformation, the steric energy is calculated using the chosen force field. This energy is a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions.[11]

    • The energies of the various conformations are then compared to identify the global minimum and other low-energy conformers.

4.2.2. Quantum Mechanics (QM)

Higher-level quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to refine the energies and geometries of the low-energy conformers identified by molecular mechanics.

  • Protocol:

    • The geometries of the low-energy conformers obtained from molecular mechanics are used as starting points for QM calculations.

    • The geometry of each conformer is optimized at a chosen level of theory and basis set.

    • The electronic energy of each optimized structure is calculated, providing a more accurate measure of the relative stabilities of the conformers.

    • Vibrational frequency calculations can be performed to confirm that the optimized structures correspond to true energy minima and to calculate thermodynamic properties such as free energy.

Visualizing Cycloalkane Analysis

The following diagrams illustrate key concepts and workflows in the study of cycloalkane stability.

G Conceptual Workflow for Cycloalkane Conformational Analysis cluster_0 Computational Approach cluster_1 Experimental Approach cluster_2 Data Integration and Interpretation A Initial 3D Structure Generation B Conformational Search (e.g., Stochastic Dynamics) A->B C Molecular Mechanics (MM) Energy Minimization B->C D Identification of Low-Energy Conformers C->D E Quantum Mechanics (QM) Refinement D->E F Thermodynamic Property Calculation E->F L Comparison of Computational and Experimental Data F->L G Sample Preparation (Solution/Crystal) H Spectroscopic Analysis (NMR) G->H I Crystallographic Analysis (X-ray) G->I J Conformational Population Analysis H->J K Structural Elucidation I->K J->L K->L M Determination of Ring Strain and Stability L->M

Caption: Workflow for analyzing cycloalkane conformations.

G Factors Contributing to Ring Strain in Large Cycloalkanes TotalStrain Total Ring Strain Torsional Torsional Strain (Pitzer Strain) TotalStrain->Torsional Transannular Transannular Strain (Prelog Strain) TotalStrain->Transannular Angle Angle Strain (Baeyer Strain) TotalStrain->Angle Gauche Gauche Interactions Torsional->Gauche Eclipsing Eclipsing Interactions Torsional->Eclipsing VDW Van der Waals Repulsions Transannular->VDW BondAngle Bond Angle Deviation Angle->BondAngle

Caption: Components of ring strain in large cycloalkanes.

Conclusion

The study of this compound reveals the intricate nature of conformational preferences and stability in large ring systems. While largely free from the angle strain that plagues small rings, its stability is dictated by a delicate balance of torsional and transannular strains. The combination of advanced computational methods and experimental techniques like NMR and X-ray crystallography provides a powerful approach to unraveling the complex structural landscape of such macrocycles. A thorough understanding of these principles is essential for the rational design and application of macrocyclic compounds in drug development and other advanced scientific disciplines.

References

An In-depth Technical Guide to Cycloeicosane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeicosane, a 20-carbon macrocyclic alkane, represents a fascinating yet underexplored scaffold in medicinal chemistry and materials science. Its large, flexible ring structure provides a unique platform for the development of novel compounds with potentially interesting biological activities and material properties. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their physicochemical properties, synthesis, and potential applications. While the biological activities of this compound itself are not extensively documented, this guide draws upon the broader knowledge of macrocyclic compounds to infer potential areas of interest for future research and drug development.

Physicochemical Properties of this compound

This compound (C₂₀H₄₀) is a saturated hydrocarbon with its carbon atoms arranged in a twenty-membered ring.[1] As a non-polar molecule, it is hydrophobic and soluble in organic solvents.[2] The large ring size allows for considerable conformational flexibility, resulting in minimal ring strain compared to smaller cycloalkanes.[3]

PropertyValueReference
Molecular Formula C₂₀H₄₀[1]
Molecular Weight 280.53 g/mol [1][3]
CAS Number 296-56-0[1]
Melting Point 62 °C (335 K)[3]
Boiling Point 468 °C (741 K)[3]
Density 0.79 g/cm³[4]
LogP (Octanol/Water) 7.802[4][5]
Water Solubility Log10WS: -8.09[5]
Vapor Pressure 7.47E-06 mmHg at 25°C[4]
Flash Point 176.7°C[4]
Refractive Index 1.4664[4]

Synthesis of this compound

The synthesis of large-ring cycloalkanes like this compound presents a challenge due to the entropic unfavorability of intramolecular cyclization over intermolecular polymerization. However, several methods have been successfully employed.

Acyloin Condensation

One of the classical methods for the synthesis of large rings is the acyloin condensation of long-chain dicarboxylic acid esters.[6][7] In this reductive coupling reaction, a diester is treated with metallic sodium to form a cyclic α-hydroxy ketone (an acyloin), which can then be reduced to the corresponding cycloalkane.[6][7] The use of chlorotrimethylsilane (B32843) as a trapping agent for the enediolate intermediate can significantly improve yields.[7]

Experimental Protocol: Acyloin Condensation of Diethyl Eicosanedioate

  • Reaction Setup: A reaction flask equipped with a high-speed stirrer, a reflux condenser, and an inert gas inlet is charged with dry, high-boiling point solvent (e.g., xylene or toluene) and finely dispersed metallic sodium.[6]

  • Addition of Reactants: A solution of diethyl eicosanedioate and chlorotrimethylsilane in the same solvent is added slowly to the stirred suspension of sodium over several hours, maintaining the reaction temperature.[7]

  • Workup: After the reaction is complete, the excess sodium is destroyed, and the silylated intermediate is hydrolyzed with acid to yield the acyloin.

  • Reduction: The resulting acyloin is then reduced to this compound using a Clemmensen or Wolff-Kishner reduction.

G cluster_start Starting Materials cluster_process Acyloin Condensation cluster_intermediate Intermediate cluster_final Final Product Diethyl Eicosanedioate Diethyl Eicosanedioate Reaction Mixture Reaction Mixture Diethyl Eicosanedioate->Reaction Mixture Metallic Sodium Metallic Sodium Metallic Sodium->Reaction Mixture Chlorotrimethylsilane Chlorotrimethylsilane Chlorotrimethylsilane->Reaction Mixture Hydrolysis Hydrolysis Reaction Mixture->Hydrolysis Cyclic Acyloin Cyclic Acyloin Hydrolysis->Cyclic Acyloin Reduction Reduction Cyclic Acyloin->Reduction Clemmensen or Wolff-Kishner This compound This compound Reduction->this compound

Fig. 1: Workflow for the synthesis of this compound via acyloin condensation.
Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful and versatile method for the synthesis of macrocycles, including cycloalkenes that can be subsequently hydrogenated to cycloalkanes.[3] This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the intramolecular coupling of a diene.[3]

Experimental Protocol: Ring-Closing Metathesis of 1,21-Docosadiene

  • Substrate Preparation: The starting material, 1,21-docosadiene, is synthesized from commercially available precursors.

  • Reaction Setup: The diene is dissolved in an anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere.[8]

  • Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added to the diene solution.[8] The reaction is typically run at high dilution to favor intramolecular cyclization.

  • Reaction Monitoring and Workup: The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the catalyst is quenched, and the solvent is removed. The crude product is purified by column chromatography to yield cycloeicosene.[8]

  • Hydrogenation: The resulting cycloeicosene is then hydrogenated using a catalyst such as palladium on carbon to afford this compound.

G cluster_start Starting Material cluster_process Ring-Closing Metathesis cluster_intermediate Intermediate cluster_final Final Product 1,21-Docosadiene 1,21-Docosadiene Reaction with\nGrubbs' Catalyst Reaction with Grubbs' Catalyst 1,21-Docosadiene->Reaction with\nGrubbs' Catalyst Cycloeicosene Cycloeicosene Reaction with\nGrubbs' Catalyst->Cycloeicosene Hydrogenation Hydrogenation Cycloeicosene->Hydrogenation Pd/C, H₂ This compound This compound Hydrogenation->this compound

Fig. 2: Workflow for the synthesis of this compound via ring-closing metathesis.

Derivatives of this compound

The large carbon scaffold of this compound can be functionalized to create a variety of derivatives with potentially useful properties.

Cycloeicosanone

Cycloeicosanone is a ketone derivative of this compound. Macrocyclic ketones are found in a number of biologically active natural products.

PropertyValue
Molecular Formula C₂₀H₃₈O
Molecular Weight 294.51 g/mol

Synthesis of Cycloeicosanone

Cycloeicosanone can be synthesized by the oxidation of the acyloin intermediate formed during the acyloin condensation synthesis of this compound.

Other Derivatives

While the literature on specific derivatives of this compound is not extensive, the general reactivity of cycloalkanes suggests that derivatives such as cycloeicosanol (alcohol), bromo-cycloeicosane (halide), and nitro-cycloeicosane (nitro compound) could be synthesized through standard organic transformations. The introduction of functional groups opens up possibilities for further chemical modifications and the exploration of their biological activities.

Spectroscopic Characterization

The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

TechniqueExpected Observations for this compoundReference
¹H NMR A single peak in the aliphatic region, indicative of the chemically equivalent methylene (B1212753) protons.[5]
¹³C NMR A single peak in the aliphatic region, corresponding to the equivalent methylene carbons.[5]
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (m/z = 280.53). Fragmentation patterns are characteristic of cycloalkanes.[5][9]

For derivatives, the spectra would be more complex, with additional signals corresponding to the functional groups and the now non-equivalent ring protons and carbons.

Biological Activity and Potential Applications

Currently, there is a paucity of data specifically on the biological activity of this compound and its simple derivatives. However, the broader class of macrocyclic compounds has been a rich source of biologically active molecules.[1] Macrocycles often exhibit high binding affinity and selectivity for biological targets due to their pre-organized and conformationally restricted structures.

Potential Areas of Investigation:

  • Antimicrobial Agents: Many macrocyclic natural products possess potent antimicrobial activity.

  • Anticancer Agents: The unique conformational properties of macrocycles can be exploited to target protein-protein interactions that are often implicated in cancer.

  • Ionophores: The hydrophobic exterior and potentially polar interior of functionalized this compound derivatives could allow them to act as ionophores, transporting ions across cell membranes.

  • Drug Delivery: The hydrophobic nature of the this compound ring could be utilized in the development of drug delivery systems for hydrophobic drugs.

Given the lack of specific data, the following diagram represents a general workflow for the biological evaluation of novel this compound derivatives.

G Synthesis of\nthis compound Derivatives Synthesis of This compound Derivatives In Vitro Screening In Vitro Screening Synthesis of\nthis compound Derivatives->In Vitro Screening Library of Compounds Hit Identification Hit Identification In Vitro Screening->Hit Identification Primary Assays (e.g., cytotoxicity, antimicrobial) Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship (SAR) Studies In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Animal Models Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development

Fig. 3: A general workflow for the discovery and development of bioactive this compound derivatives.

Conclusion

This compound and its derivatives represent a largely untapped area of chemical space with significant potential for the discovery of new molecules with valuable biological and material properties. This guide has provided a foundational understanding of the physicochemical properties and synthetic methodologies for this class of compounds. Further research into the synthesis of diverse derivatives and comprehensive biological screening is warranted to unlock the full potential of the this compound scaffold. The detailed experimental approaches and characterization data presented herein should serve as a valuable resource for researchers embarking on the exploration of this promising macrocyclic system.

References

The Natural Occurrence of Cycloeicosane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of cycloeicosane (C₂₀H₄₀), a C20 cycloalkane. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, identification, and potential applications of this macrocyclic compound. While the natural presence of this compound has been identified, this guide also highlights the current gaps in knowledge regarding its biological activity and biosynthesis.

Natural Sources of this compound

This compound has been identified as a constituent of at least two plant species: Strobilanthes glutinosus and Aloe vera.

  • Strobilanthes glutinosus : A study involving the phytochemical profiling of this medicinal plant has confirmed the presence of this compound.[1][2] The compound was detected in both the chloroform (B151607) and n-butanol fractions of the plant extract through Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Quantitative Data

To date, quantitative data on this compound concentration is limited to its discovery in Strobilanthes glutinosus. The relative abundance of this compound was found to vary depending on the polarity of the extraction solvent.

Plant SourceFractionMethodRelative Abundance (%)Reference
Strobilanthes glutinosusChloroformGC-MS0.11[1]
Strobilanthes glutinosusn-ButanolGC-MS0.08[1]

Experimental Protocols

While a specific, detailed protocol for the extraction and isolation of pure this compound from plant material is not available in the reviewed literature, a general methodology can be derived from the study on Strobilanthes glutinosus and other standard procedures for alkane analysis in plant extracts.

General Extraction and Fractionation
  • Preparation of Plant Material : The plant material (e.g., leaves of S. glutinosus) is dried and ground into a fine powder.

  • Solvent Extraction : The powdered material is subjected to extraction with a solvent of choice. For obtaining fractions containing this compound, a multi-step extraction with solvents of increasing polarity can be employed (e.g., n-hexane, chloroform, n-butanol, and methanol).

  • Fractionation : The crude extracts are fractionated using techniques like column chromatography to separate compounds based on their polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative protocol for the GC-MS analysis of plant extracts for the identification of this compound, based on common practices.[4][5]

  • Sample Preparation : The fraction of interest is dissolved in a suitable volatile solvent (e.g., n-hexane).

  • GC-MS System : A gas chromatograph coupled with a mass spectrometer is used.

  • Chromatographic Conditions :

    • Column : HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : An initial temperature of 50 °C held for a few minutes, followed by a ramp up to a final temperature of around 280-300 °C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Scan Range : m/z 40-500.

    • Ion Source Temperature : 230 °C.

  • Identification : The identification of this compound is achieved by comparing the retention time and the mass spectrum of the detected peak with a reference standard or with the NIST library data. The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 280.5 and a fragmentation pattern typical of cycloalkanes.[6]

Biosynthesis of this compound (Proposed Pathway)

A specific biosynthetic pathway for this compound has not been elucidated. However, it is likely synthesized via the general plant alkane biosynthetic pathway. This pathway involves the decarbonylation of very-long-chain fatty aldehydes.

Alkane Biosynthesis Fatty Acyl-CoA Fatty Acyl-CoA Very-Long-Chain Fatty Aldehyde Very-Long-Chain Fatty Aldehyde Fatty Acyl-CoA->Very-Long-Chain Fatty Aldehyde Acyl-CoA Reductase This compound This compound Very-Long-Chain Fatty Aldehyde->this compound Aldehyde Decarbonylase (putative) CO CO Very-Long-Chain Fatty Aldehyde->CO

A proposed biosynthetic pathway for this compound in plants.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information regarding the biological activity and potential signaling pathways of this compound. A search of toxicological and pharmacological literature reveals no specific studies on this compound. The safety data sheet for this compound indicates that no data is available for acute toxicity, skin corrosion/irritation, carcinogenicity, or other toxicological endpoints.[7]

Future Directions

The confirmed natural occurrence of this compound in medicinal plants like Strobilanthes glutinosus and Aloe vera warrants further investigation. Future research should focus on:

  • Isolation and Structural Elucidation : Developing a robust protocol for the isolation of pure this compound from these plant sources to enable further studies.

  • Pharmacological Screening : Evaluating the biological activity of isolated this compound, including antimicrobial, anti-inflammatory, and cytotoxic properties.

  • Biosynthetic Pathway Elucidation : Investigating the specific enzymes and genes involved in the biosynthesis of this compound in plants.

  • Toxicological Assessment : Conducting comprehensive toxicological studies to determine the safety profile of this compound.

This technical guide serves as a foundational resource for the scientific community to build upon. The limited but confirmed presence of this compound in the plant kingdom presents an opportunity for the discovery of new bioactive molecules and a deeper understanding of plant biochemistry.

References

Methodological & Application

High-Dilution Synthesis of Cycloeicosane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cycloeicosane, a twenty-membered cycloalkane, utilizing high-dilution methodologies. The synthesis of large-ring cycloalkanes, or macrocycles, presents a significant challenge due to the propensity for intermolecular polymerization over the desired intramolecular cyclization. The principle of high dilution is a cornerstone strategy to favor the formation of these macrocyclic structures.

This guide will focus on two robust and widely employed methods for the synthesis of this compound precursors, followed by the final reduction to the saturated cycloalkane:

  • Acyloin Condensation of a long-chain diester to form a macrocyclic α-hydroxy ketone (acyloin).

  • Ring-Closing Metathesis (RCM) of a terminal diene to yield cycloeicosene.

Following the formation of the macrocyclic precursor, protocols for the reduction to this compound via Wolff-Kishner or Clemmensen reduction (for the acyloin product) and catalytic hydrogenation (for the RCM product) are provided.

Method 1: Acyloin Condensation Route

The intramolecular acyloin condensation is a powerful method for the synthesis of 10- to 20-membered rings, often providing good to excellent yields.[1] This reductive coupling of two carboxylic esters is typically performed with metallic sodium in an aprotic, high-boiling solvent.[2] A key advantage of this method for macrocyclization is that the reaction occurs on the surface of the sodium metal, which is believed to favor intramolecular cyclization even without extremely high dilution.[2] The Rühlmann modification, which employs chlorotrimethylsilane (B32843) to trap the enediolate intermediate, can significantly improve yields.[3]

Experimental Protocol: Synthesis of 2-Hydroxycycloeicosanone via Acyloin Condensation

This protocol is adapted from established procedures for the synthesis of large-ring acyloins.[1][2][3]

Materials:

  • Diethyl eicosanedioate

  • Sodium metal, clean and dry

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Anhydrous xylene

  • Methanol (B129727)

  • Diethyl ether

  • Hydrochloric acid (5% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a high-speed mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, place finely cut sodium metal (4.0 eq) in the three-necked flask containing anhydrous xylene. Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

  • Addition of Reactants: A solution of diethyl eicosanedioate (1.0 eq) and chlorotrimethylsilane (4.0 eq) in anhydrous xylene is added dropwise to the refluxing sodium dispersion over a period of 20-24 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and cautiously add methanol to quench any unreacted sodium. Add water and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bis-silyl enol ether.

  • Hydrolysis: Dissolve the crude product in diethyl ether and stir vigorously with 5% hydrochloric acid at room temperature for 1-2 hours to effect hydrolysis.

  • Final Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude 2-hydroxycycloeicosanone can be purified by column chromatography or recrystallization.

Subsequent Reduction to this compound

The resulting 2-hydroxycycloeicosanone can be reduced to this compound in a two-step process: oxidation to the diketone followed by reduction, or more directly by reduction of the acyloin to the ketone, which is then reduced to the alkane. A common method for the deoxygenation of the ketone is the Wolff-Kishner reduction.[4]

Experimental Protocol: Wolff-Kishner Reduction of Cycloeicosanone

This protocol is a general procedure for the reduction of non-base-sensitive ketones.

Materials:

Equipment:

  • Round-bottom flask with a reflux condenser and a distillation head

  • Heating mantle

Procedure:

  • Hydrazone Formation: In the round-bottom flask, combine cycloeicosanone (1.0 eq), hydrazine hydrate (4-5 eq), and diethylene glycol. Add sodium hydroxide (4.0 eq) and heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.

  • Decomposition: Increase the temperature to allow for the distillation of water and excess hydrazine. Once the temperature of the reaction mixture reaches 190-200 °C, maintain it at this temperature for 3-4 hours, during which nitrogen gas will evolve.

  • Work-up and Purification: Cool the reaction mixture, add water, and extract with a suitable solvent (e.g., diethyl ether or hexane). Wash the organic extract with water and brine, dry over a suitable drying agent, and concentrate. The crude this compound can be purified by chromatography or distillation.

Method 2: Ring-Closing Metathesis (RCM) Route

Ring-Closing Metathesis has become a premier method for the synthesis of a wide range of unsaturated macrocycles due to the development of highly efficient and functional-group-tolerant ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts.[5] This method involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct, typically ethylene, which drives the reaction to completion.[6] For macrocyclization, high-dilution conditions are crucial to suppress intermolecular reactions.

Experimental Protocol: Synthesis of Cycloeicosene via RCM

This protocol is based on general procedures for macrocyclization using second-generation Grubbs-type catalysts.

Materials:

Equipment:

  • Schlenk flask or a round-bottom flask equipped for inert atmosphere reactions

  • Syringe pump for slow addition

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add anhydrous, degassed dichloromethane to a Schlenk flask.

  • Slow Addition: Using a syringe pump, add a solution of 1,21-docosadiene in anhydrous, degassed dichloromethane to the reaction flask over a period of 12-24 hours. The final concentration should be in the range of 0.05 to 0.1 M.

  • Catalyst Addition: The Grubbs catalyst (1-5 mol%) can be added in portions throughout the diene addition or all at once at the beginning.

  • Reaction Conditions: Stir the reaction mixture at a temperature between 40-80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature and add ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify the crude cycloeicosene by column chromatography on silica (B1680970) gel.

Subsequent Reduction to this compound

The resulting cycloeicosene is then hydrogenated to yield the saturated this compound.

Experimental Protocol: Hydrogenation of Cycloeicosene

Materials:

  • Cycloeicosene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) or Ethyl acetate

  • Hydrogen gas

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

  • Reaction flask

Procedure:

  • Reaction Setup: Dissolve cycloeicosene in ethanol in a suitable reaction flask. Add 10% Pd/C (typically 5-10% by weight of the alkene).

  • Hydrogenation: Purge the apparatus with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure or as set on a Parr apparatus) with vigorous stirring.

  • Reaction Completion: The reaction is typically complete within 2-12 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified if necessary.

Data Presentation

MethodPrecursorKey ReagentsTypical ConditionsProductReported Yield Range
Acyloin Condensation Diethyl eicosanedioateNa, TMSCl, XyleneReflux, 24-48h2-Hydroxycycloeicosanone60-95% (for 10-20 membered rings)[7]
Wolff-Kishner Reduction CycloeicosanoneN₂H₄·H₂O, KOH, Diethylene glycol190-200 °C, 3-4hThis compound>80%
Ring-Closing Metathesis 1,21-DocosadieneGrubbs II or Hoveyda-Grubbs II catalyst, CH₂Cl₂40-80 °C, High DilutionCycloeicosene70-90%
Catalytic Hydrogenation CycloeicoseneH₂, 10% Pd/C, EthanolRoom Temp, 1 atm H₂This compound>95%

Visualizations

Acyloin Condensation Workflow

Acyloin_Condensation_Workflow cluster_0 Acyloin Condensation cluster_1 Reduction A Diethyl eicosanedioate C Reflux under Inert Atmosphere A->C Slow Addition B Na / Xylene / TMSCl B->C D Work-up & Hydrolysis C->D E 2-Hydroxycycloeicosanone D->E F Cycloeicosanone E->F Oxidation or Reduction/Oxidation H Reflux at 190-200°C F->H G N2H4, KOH, Diethylene Glycol G->H I Work-up & Purification H->I J This compound I->J RCM_Workflow cluster_0 Ring-Closing Metathesis cluster_1 Hydrogenation A 1,21-Docosadiene C High Dilution (Slow Addition) 40-80°C A->C B Grubbs/Hoveyda-Grubbs Catalyst CH2Cl2 B->C D Quench & Purify C->D E Cycloeicosene D->E G Stir under H2 atmosphere E->G F H2, 10% Pd/C, Ethanol F->G H Filtration & Concentration G->H I This compound H->I

References

Application Notes and Protocols for the Purification of High Molecular Weight Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

High molecular weight cycloalkanes and their macrocyclic counterparts are of significant interest in medicinal chemistry and drug discovery. Their unique conformational properties make them ideal scaffolds for targeting challenging biological interfaces, such as protein-protein interactions (PPIs), which are often implicated in diseases like cancer.[1][2] The synthesis of these complex molecules often results in crude products containing various impurities, including starting materials, reagents, and byproducts. Therefore, robust purification techniques are essential to obtain highly pure compounds for downstream applications, such as high-throughput screening and structure-activity relationship (SAR) studies.

These application notes provide detailed protocols for three key purification techniques applicable to high molecular weight cycloalkanes: Preparative High-Performance Liquid Chromatography (HPLC), Recrystallization, and Zone Refining. Additionally, a typical workflow for the application of these purified compounds in a high-throughput screening campaign for discovering PPI inhibitors is outlined.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful and versatile technique for isolating and purifying compounds from complex mixtures based on their differential partitioning between a stationary phase and a mobile phase.[3][4] It is particularly well-suited for the purification of macrocyclic compounds, offering high resolution and the ability to handle a wide range of polarities.[5]

Application Note:

Preparative HPLC is the method of choice when high purity is paramount and when dealing with complex mixtures or compounds that are difficult to crystallize. The method can be scaled from milligrams to grams, making it suitable for both early-stage discovery and later-stage development.[4] The selection of the stationary phase (e.g., C18 for reversed-phase) and the optimization of the mobile phase gradient are critical for achieving efficient separation.[6] For high molecular weight cycloalkanes, which are often non-polar, reversed-phase chromatography with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water is a common starting point.

Experimental Protocol: Purification of a Macrocyclic Alkane by Reversed-Phase HPLC

Objective: To purify a crude synthetic macrocyclic alkane (MW > 500 g/mol ) to a purity of >95%.

Materials:

  • Crude macrocyclic alkane

  • HPLC-grade acetonitrile (ACN)[7]

  • HPLC-grade methanol (B129727) (MeOH)[7]

  • Purified water (e.g., Milli-Q)[7]

  • Formic acid (FA) or Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative C18 HPLC column (e.g., 19 x 100 mm, 5 µm particle size)

  • Analytical HPLC system for purity analysis

Procedure:

  • Analytical Method Development (Scouting):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ACN or a mixture of ACN/water).

    • Perform an initial analysis on an analytical HPLC system with a C18 column to determine the retention time of the target compound and the separation from major impurities.

    • Develop a gradient method. A typical starting point is a linear gradient from 40% to 100% ACN in water over 15-20 minutes. Small amounts of FA or TFA (e.g., 0.1%) can be added to both mobile phases to improve peak shape.[6]

  • Method Scale-Up:

    • Based on the analytical method, scale up the flow rate and injection volume for the preparative column. The scaling factor is based on the ratio of the cross-sectional areas of the preparative and analytical columns.[3]

    • For a 19 mm ID preparative column scaled from a 4.6 mm ID analytical column, the flow rate would be scaled up by a factor of approximately 17.

  • Sample Preparation:

    • Dissolve the crude macrocyclic alkane in the minimum amount of a strong solvent (e.g., 100% ACN) to create a concentrated solution. This minimizes band broadening during injection.

  • Preparative HPLC Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run the scaled-up gradient method.

    • Monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 214 nm or 254 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the target compound. Fraction collection can be triggered by UV signal intensity or by time.[3]

  • Purity Analysis and Product Recovery:

    • Analyze the collected fractions using the analytical HPLC method to determine their purity.

    • Pool the fractions with the desired purity (>95%).

    • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified macrocyclic alkane.

Quantitative Data:
ParameterTypical ValueReference
Purity Achieved >95%[8]
Yield 50-80% (highly dependent on crude purity and separation)[9]
Loading Capacity 10-100 mg per injection (on a 19 x 100 mm column)[10]
Solvent Consumption High[4]

Workflow for Preparative HPLC Purification

G cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Analysis & Recovery crude_product Crude Macrocycle dissolution Dissolve in Strong Solvent crude_product->dissolution injection Injection dissolution->injection column Preparative C18 Column injection->column detection UV Detector column->detection fraction_collection Fraction Collector detection->fraction_collection purity_check Analytical HPLC Purity Check fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Purified Macrocycle evaporation->pure_product G start Crude Solid solvent_selection Select Optimal Solvent start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling dissolution->cooling No insoluble impurities hot_filtration->cooling crystallization Crystal Formation cooling->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Dry Crystals isolation->drying end Pure Crystals drying->end G start Pre-purified Cycloalkane Ingot molten_zone Create Molten Zone at one end start->molten_zone move_zone Slowly Move Molten Zone along the Ingot molten_zone->move_zone impurities_migrate Impurities Segregate into Molten Zone move_zone->impurities_migrate solidification Purified Solid Re-forms impurities_migrate->solidification repeat Repeat for Multiple Passes solidification->repeat repeat->move_zone Next Pass impurity_end Impurity-rich End (discarded) repeat->impurity_end Final Pass end Ultra-pure Cycloalkane impurity_end->end G cluster_library Library Preparation cluster_screening High-Throughput Screening cluster_validation Hit Validation & Follow-up synthesis Synthesis of Macrocycle Library purification Purification (HPLC, Recrystallization, etc.) synthesis->purification quantification Quantification & Plating purification->quantification primary_screen Primary Screen (Single Concentration) quantification->primary_screen assay_dev Assay Development (e.g., FRET, ELISA) assay_dev->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response (IC50 Determination) hit_identification->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays sar Structure-Activity Relationship (SAR) Studies secondary_assays->sar lead_optimization Lead Optimization sar->lead_optimization

References

Application Notes and Protocols for the Characterization of Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of cycloeicosane (C₂₀H₄₀), a saturated macrocyclic alkane. The following sections detail experimental protocols and data presentation for key analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Experimental Protocol

Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • Transfer the final solution to a 2 mL autosampler vial for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating non-polar hydrocarbons.

  • Injector: Split/splitless injector.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless for trace analysis or a split ratio of 50:1 for higher concentrations.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 10 minutes.

  • MSD Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

Data Presentation

Table 1: GC-MS Data for this compound

ParameterValueReference
Molecular FormulaC₂₀H₄₀[1][2]
Molecular Weight280.53 g/mol [1][2]
Retention Time (Predicted)~15-20 minBased on typical GC programs for similar compounds
Key Mass Fragments (m/z)280 (M+), 252, 111, 97, 83, 69, 55[3]

Note: The retention time is an estimated value and can vary depending on the specific instrument and conditions.

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Hexane Sample->Dissolution Dilution Dilute to 1-10 µg/mL Dissolution->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector GC Injector (280°C) Vial->Injector GC_Column HP-5ms Column (Temperature Programmed) Injector->GC_Column Separation MS_Detector Mass Spectrometer (EI, 70 eV) GC_Column->MS_Detector Detection Data_System Data System MS_Detector->Data_System Chromatogram Total Ion Chromatogram Data_System->Chromatogram Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

Due to its non-polar nature and lack of a UV chromophore, the analysis of this compound by traditional reversed-phase HPLC with UV detection is challenging. However, HPLC coupled with a detector such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) can be employed.

Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a non-polar solvent like hexane or dichloromethane.

  • Dilute the stock solution with the mobile phase to the desired concentration.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: ELSD or CAD.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile (B52724) or a gradient of acetonitrile and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow: 1.5 SLM (Standard Liters per Minute)

Data Presentation

Table 2: HPLC Data for this compound (Illustrative)

ParameterCondition 1Condition 2
Column C18 (4.6 x 150 mm, 5 µm)C8 (4.6 x 150 mm, 5 µm)
Mobile Phase 100% Acetonitrile90:10 Acetonitrile:Isopropanol
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time (t_R) Expected to be lowExpected to be slightly higher than Condition 1

Visualization

HPLC_Logic cluster_explanation Principle of Reversed-Phase HPLC Analyte This compound (Non-polar) Retention Retention Mechanism Analyte->Retention StationaryPhase Stationary Phase (Non-polar, e.g., C18) StationaryPhase->Retention MobilePhase Mobile Phase (Polar, e.g., Acetonitrile) Elution Elution MobilePhase->Elution Retention->Elution Weak Interaction Explanation Non-polar analyte has weak affinity for the non-polar stationary phase when a polar mobile phase is used, leading to short retention times.

Logical relationship in reversed-phase HPLC of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in this compound.

Experimental Protocol

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated benzene, C₆D₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • Probe: 5 mm broadband probe.

  • Temperature: 298 K.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 10-12 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 2 s.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 5 s.

Data Presentation

Table 3: NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ) ppmMultiplicityReference
¹HCDCl₃~1.25-1.40Broad singletEstimated based on similar cycloalkanes
¹³CC₆D₆27.5Singlet[4]

Note: Due to the conformational flexibility and symmetry of this compound, the ¹H NMR spectrum is expected to show a broad, unresolved singlet for the methylene (B1212753) protons. The ¹³C NMR spectrum shows a single peak, indicating that all carbon atoms are chemically equivalent.

Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound Dissolve Dissolve in CDCl₃/C₆D₆ Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Spectrum ¹H and ¹³C Spectra FT->Spectrum

Workflow for NMR analysis of this compound.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Obtaining a high-quality single crystal of this compound is the critical first step.

Experimental Protocol

Crystallization:

  • Dissolve this compound in a suitable solvent or a mixture of solvents (e.g., hexane, ethanol, or a mixture thereof) to prepare a saturated or near-saturated solution at an elevated temperature.

  • Slowly cool the solution to room temperature, or even lower temperatures, to induce crystallization. Alternatively, vapor diffusion, where a precipitant is slowly introduced into the sample solution, can be employed.

  • Carefully select a single crystal of suitable size and quality for data collection.

Data Collection and Structure Determination:

  • Mount the selected crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Process the diffraction data (integration, scaling, and merging).

  • Solve the crystal structure using direct methods or other phasing techniques.

  • Refine the structural model against the experimental data.

Data Presentation

Table 4: Illustrative Crystallographic Data for this compound

ParameterValue
Crystal System (To be determined)
Space Group (To be determined)
Unit Cell Dimensions a = ?, b = ?, c = ? (Å)α = ?, β = ?, γ = ? (°)
Volume (V) ? (ų)
Z (molecules per unit cell) ?
Calculated Density (ρ) ? (g/cm³)
Final R-factor ?

Visualization

XRay_Workflow Start Purified this compound Crystallization Crystallization (Slow Cooling / Vapor Diffusion) Start->Crystallization Single_Crystal Single Crystal Selection Crystallization->Single_Crystal Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

General workflow for X-ray crystallography.

References

Application Notes and Protocols for X-ray Crystallography of Cycloeicosane Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For large, non-polar molecules such as cycloparaffins, single-crystal X-ray diffraction (SC-XRD) provides invaluable information on molecular conformation, packing, and intermolecular interactions. This document provides a comprehensive guide to the methodologies and protocols for the single-crystal X-ray diffraction analysis of cycloeicosane (C₂₀H₄₀), a 20-membered cycloalkane. Due to the absence of publicly available crystallographic data for this compound, this guide utilizes data from a closely related large-ring cycloalkane, cyclotetracosane (C₂₄H₄₀), as a representative example to illustrate data presentation and expected outcomes. The protocols outlined are based on established best practices for small organic molecules and are adaptable for this compound and other waxy, long-chain hydrocarbons.

Data Presentation: Representative Crystallographic Data

The following tables summarize the crystallographic data for cyclotetracosane, which serves as a proxy for the anticipated data from a successful this compound single-crystal X-ray diffraction experiment.

Table 1: Crystal Data and Structure Refinement for Cyclotetracosane

ParameterValue
Empirical FormulaC₂₄H₄₈
Formula Weight336.63 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a4.4820(10) Å
b8.019(2) Å
c15.394(4) Å
α90.99(3)°
β93.18(3)°
γ103.29(3)°
Volume534.9(2) ų
Z1
Density (calculated)1.044 Mg/m³
Absorption Coefficient0.059 mm⁻¹
F(000)192
Data Collection
Crystal Size0.30 x 0.20 x 0.10 mm³
Theta range for data collection2.46 to 27.50°
Index ranges-5≤h≤5, -10≤k≤10, -19≤l≤19
Reflections collected4680
Independent reflections2434 [R(int) = 0.0461]
Completeness to theta = 25.00°99.8 %
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2434 / 0 / 221
Goodness-of-fit on F²1.044
Final R indices [I>2sigma(I)]R1 = 0.0658, wR2 = 0.1654
R indices (all data)R1 = 0.0821, wR2 = 0.1789
Largest diff. peak and hole0.281 and -0.213 e.Å⁻³

Data for cyclotetracosane obtained from the Cambridge Structural Database (CSD), deposition number 237284, as cited on PubChem.[1]

Experimental Protocols

The following sections detail the protocols for obtaining and analyzing single crystals of large-ring cycloalkanes like this compound.

Single Crystal Growth of this compound

The primary challenge in the crystallographic analysis of waxy solids like this compound is obtaining high-quality single crystals. Slow cooling and solvent evaporation are the most common and effective methods.[2]

Materials:

  • This compound (high purity)

  • Anhydrous solvents (e.g., hexane, heptane, isopropanol, ethanol)

  • Small glass vials (e.g., 1-2 mL) with screw caps

  • Heating block or water bath

  • Insulated container (e.g., Dewar flask)

Protocol: Slow Cooling Method

  • Solvent Selection: In a small test tube, assess the solubility of a few milligrams of this compound in various solvents at room temperature and upon gentle heating. An ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.

  • Preparation of Saturated Solution: Place approximately 10-20 mg of this compound in a clean vial. Add the chosen solvent dropwise while gently warming (e.g., to 40-50 °C) until the solid completely dissolves. Aim for a solution that is just saturated at this elevated temperature.

  • Filtration (Optional): If any particulate matter is visible, filter the hot solution through a pre-warmed pipette with a small cotton or glass wool plug into a clean, pre-warmed vial. This prevents premature crystallization and removes potential nucleation sites.

  • Slow Cooling: Cap the vial and place it in an insulated container filled with warm water (at the same temperature as the solution). Allow the container to cool slowly to room temperature over several hours to days. For even slower cooling, the setup can be placed in a controlled-temperature environment.

  • Crystal Harvesting: Once crystals have formed, carefully decant the mother liquor. Gently wash the crystals with a small amount of cold solvent and allow them to dry.

Protocol: Slow Evaporation Method

  • Preparation of a Dilute Solution: Dissolve 10-20 mg of this compound in a suitable solvent in which it is readily soluble at room temperature (e.g., hexane).

  • Evaporation Setup: Transfer the solution to a clean vial. To control the rate of evaporation, either leave the cap slightly loose or cover the opening with parafilm and pierce it with a needle.[2]

  • Incubation: Place the vial in a quiet, vibration-free location at a constant temperature.

  • Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically for the formation of single crystals.

  • Harvesting: Once suitable crystals are observed, carefully remove them from the solution using a spatula or loop and dry them.

Crystal Mounting and Data Collection

Materials:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • Cryo-cooling system (e.g., nitrogen or helium stream)

  • Microscope with polarizing filters

  • Crystal mounting loops (e.g., nylon)

  • Cryoprotectant oil (e.g., Paratone-N)

  • Goniometer head

Protocol:

  • Crystal Selection: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible cracks or defects. Ideal crystals for modern diffractometers are typically in the size range of 0.1 to 0.3 mm in all dimensions.[3]

  • Mounting: Coat the selected crystal with a thin layer of cryoprotectant oil to prevent ice formation during cooling. Using a mounting loop, carefully scoop up the crystal.

  • Cryo-cooling: Mount the loop on the goniometer head of the diffractometer and immediately place it within the cold stream (typically 100 K). Low-temperature data collection minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • Centering: Center the crystal in the X-ray beam using the diffractometer's centering camera and software.

  • Unit Cell Determination: Collect a few initial frames (pre-experiment) to determine the crystal lattice parameters and Bravais lattice.

  • Data Collection Strategy: Based on the determined unit cell and crystal system, devise a data collection strategy to ensure high completeness and redundancy of the data. This typically involves collecting a full sphere of data by rotating the crystal through a series of omega and phi scans.[4]

  • Data Collection: Execute the full data collection run. The exposure time per frame will depend on the crystal's scattering power and the X-ray source intensity.

Structure Solution and Refinement

Software:

  • Data integration and reduction software (provided with the diffractometer)

  • Structure solution software (e.g., SHELXT, SIR)

  • Structure refinement software (e.g., SHELXL, Olex2)

  • Visualization software (e.g., Mercury, Diamond)

Protocol:

  • Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities, apply corrections for Lorentz and polarization effects, and scale the data. An absorption correction may also be applied.

  • Space Group Determination: Based on the systematic absences in the diffraction data, determine the space group of the crystal.

  • Structure Solution: Solve the crystal structure using direct methods or dual-space methods. This will provide an initial model of the atomic positions.

  • Structure Refinement: Refine the initial structural model against the experimental diffraction data using full-matrix least-squares on F².[5] This iterative process involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Anisotropic Refinement: For non-hydrogen atoms, refine the displacement parameters anisotropically.

  • Validation: After the refinement has converged, validate the final structure using metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density map. Check for any unresolved disorder or other structural issues.

  • Crystallographic Information File (CIF) Generation: Generate a CIF file containing all relevant crystallographic information, including unit cell parameters, atomic coordinates, and refinement details.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the single-crystal X-ray crystallography of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesis & Purification of this compound crystal_growth Single Crystal Growth (Slow Cooling/Evaporation) synthesis->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Model Validation & CIF Generation refinement->validation structure_determination_flow diffraction Diffraction Pattern (Spot Intensities & Positions) unit_cell Unit Cell & Space Group diffraction->unit_cell Indexing electron_density Electron Density Map unit_cell->electron_density Phasing (Direct Methods) initial_model Initial Atomic Model electron_density->initial_model Model Building refined_model Refined Structure (Coordinates & ADPs) initial_model->refined_model Least-Squares Refinement refined_model->electron_density Calculate Structure Factors

References

Cycloeicosane as a Non-Polar Solvent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeicosane (C₂₀H₄₀) is a large, non-polar cycloalkane. Its chemical structure, a twenty-carbon ring, results in a molecule with very low polarity, making it a potentially useful solvent for non-polar compounds. Due to its large size and high molecular weight, it possesses distinct physical properties compared to more common, smaller cycloalkanes like cyclohexane. This document provides an overview of the known properties of this compound and presents hypothetical application notes and protocols for its use as a non-polar solvent in research and drug development.

Disclaimer: Limited experimental data is publicly available for this compound. The protocols provided below are based on general principles of organic chemistry and the known behavior of similar non-polar solvents. Researchers should conduct their own optimization and safety assessments before use.

Physicochemical Properties of this compound

The properties of this compound make it suitable for specific applications where a high-boiling, non-polar solvent is required. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₄₀[1]
Molecular Weight 280.53 g/mol [1]
CAS Number 296-56-0[1]
Appearance Data not available (likely a solid or waxy solid at room temperature)
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Vapor Pressure Data not available
Water Solubility Expected to be very low due to its non-polar nature[2][3]
LogP (Octanol-Water Partition Coefficient) High (indicative of non-polarity)

Potential Applications

Based on its non-polar character, this compound could be a valuable solvent in the following applications:

  • Recrystallization of large, non-polar compounds: Its high boiling point could allow for the dissolution of high-molecular-weight, non-polar solutes at elevated temperatures, followed by crystallization upon cooling.

  • High-temperature reactions: Its presumed high boiling point and chemical stability would make it a suitable medium for organic reactions requiring elevated temperatures.

  • Extraction of non-polar natural products: It could be used to selectively extract lipids, waxes, and other non-polar secondary metabolites from plant and microbial sources.[4][5][6]

  • As a stationary phase component in chromatography: Its properties could be exploited in the formulation of stationary phases for certain chromatographic applications.

Experimental Protocols (Hypothetical)

The following protocols are provided as a starting point for researchers interested in exploring the use of this compound as a solvent. These are general procedures and must be optimized for specific applications.

Protocol for Recrystallization of a Non-Polar Compound

This protocol outlines the steps for purifying a solid, non-polar organic compound using this compound as the solvent. The principle relies on the higher solubility of the compound in hot this compound and its lower solubility at cooler temperatures.[7][8]

Materials:

  • Crude non-polar compound

  • This compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection (Small Scale Test):

    • Place a small amount of the crude compound (approx. 50 mg) in a test tube.

    • Add a few drops of this compound and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.

    • Gently heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature, and then in an ice bath. Crystals should form. If no crystals form, this compound may not be a suitable solvent for this compound.

  • Dissolution:

    • Place the bulk of the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of this compound to just cover the solid.

    • Heat the mixture gently while stirring until the solvent boils.

    • Add more this compound in small portions until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if insoluble impurities are present):

    • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold this compound to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals in a vacuum oven to remove all traces of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result start Start crude Crude Non-Polar Compound start->crude dissolve Dissolve in Minimal Hot this compound crude->dissolve solvent This compound solvent->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter Insoluble impurities? cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold this compound isolate->wash dry Dry Crystals wash->dry pure Pure Compound dry->pure end End pure->end

Caption: Workflow for recrystallization using this compound.

Protocol for Liquid-Liquid Extraction of a Non-Polar Compound

This protocol describes a method for separating a non-polar compound from a polar (aqueous) phase using this compound as the extraction solvent. The principle is based on the preferential solubility of the non-polar compound in the this compound phase.[9][10][11][12][13]

Materials:

  • Aqueous solution containing the target non-polar compound

  • This compound

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Ring stand and clamp

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation:

    • Ensure the aqueous solution is at room temperature.

    • Place the aqueous solution in a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.

  • Extraction:

    • Add a volume of this compound to the separatory funnel (a 1:1 volume ratio with the aqueous phase is a good starting point).

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.

    • Shake the funnel gently for 1-2 minutes to allow for the partitioning of the compound between the two phases. Vent periodically.

    • Place the separatory funnel back in the ring stand and allow the layers to separate completely. The less dense layer will be on top (the relative densities of this compound and the aqueous phase need to be considered, though cycloalkanes are generally less dense than water).[3]

  • Separation:

    • Carefully drain the lower (aqueous) layer into a beaker.

    • Drain the upper (this compound) layer containing the extracted compound into a separate, clean Erlenmeyer flask.

  • Drying:

    • Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the this compound extract to remove any residual water. Swirl the flask and let it sit for 10-15 minutes.

  • Solvent Removal:

    • Decant or filter the dried this compound solution into a round-bottom flask.

    • Remove the this compound using a rotary evaporator to isolate the non-polar compound. Due to the likely high boiling point of this compound, a high vacuum and elevated temperature may be required.

LLE_Workflow start Start: Aqueous Solution with Non-Polar Compound add_solvent Add this compound to Separatory Funnel start->add_solvent shake Shake and Vent add_solvent->shake separate Allow Layers to Separate shake->separate drain_aqueous Drain Aqueous Layer separate->drain_aqueous collect_organic Collect this compound Layer separate->collect_organic dry Dry with Anhydrous Na₂SO₄ collect_organic->dry evaporate Evaporate this compound dry->evaporate end End: Isolated Non-Polar Compound evaporate->end

Caption: Workflow for liquid-liquid extraction.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Fire Safety: While specific flammability data is unavailable, treat this compound as a combustible substance. Keep away from open flames, sparks, and other sources of ignition.

  • Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.

Logical Framework for Solvent Selection

The decision to use this compound as a solvent should be based on a logical evaluation of its properties in relation to the experimental requirements.

Solvent_Selection compound Target Compound Properties is_nonpolar Is the compound non-polar? compound->is_nonpolar high_mw Is it a high molecular weight/high melting point solid? is_nonpolar->high_mw Yes polar_solvent Use a polar solvent is_nonpolar->polar_solvent No use_cyclo Consider this compound for Recrystallization high_mw->use_cyclo Yes other_solvent Consider other non-polar solvents (e.g., hexane, toluene) high_mw->other_solvent No

Caption: Decision tree for selecting this compound.

Application in Drug Discovery: Extraction of Bioactive Compounds

In drug discovery, non-polar solvents are crucial for extracting lipophilic compounds from natural sources. These compounds can then be screened for biological activity. This compound, with its high degree of non-polarity, could be particularly effective for extracting very non-polar molecules that are poorly soluble in other organic solvents.

Drug_Discovery_Workflow cluster_extraction Extraction cluster_processing Processing cluster_screening Screening natural_source Natural Source (e.g., Plant Material) extraction Extraction with This compound natural_source->extraction crude_extract Crude Non-Polar Extract extraction->crude_extract fractionation Fractionation & Purification crude_extract->fractionation pure_compounds Isolated Compounds fractionation->pure_compounds bioassays Biological Assays (e.g., Enzyme Inhibition, Cell-based Assays) pure_compounds->bioassays hit_id Hit Identification bioassays->hit_id

Caption: Use of this compound in natural product drug discovery.

References

Application Notes and Protocols for Macrocycles in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Cycloeicosane: Extensive searches of scientific literature and chemical databases did not yield any specific applications or protocols for the use of this compound in supramolecular chemistry. This compound is a simple cycloalkane (C₂₀H₄₀), a flexible, non-polar saturated hydrocarbon.[1][2][3] Supramolecular chemistry typically relies on host molecules with more defined structural features, such as pre-organized cavities, and non-covalent interaction sites (e.g., hydrogen bonding, π-π stacking) to achieve specific host-guest recognition.[4][5][6] Simple alkanes like this compound lack these features, making them unsuitable for forming stable and specific supramolecular assemblies.

Therefore, this document will focus on a class of macrocycles that are prominent in modern supramolecular chemistry: Cycloparaphenylenes (CPPs) . These "carbon nanohoops" serve as excellent examples of how macrocyclic structure enables molecular recognition and self-assembly, providing a relevant and data-rich alternative for the intended audience.[7]

Topic: Use of Cycloparaphenylenes (CPPs) in Supramolecular Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cycloparaphenylenes (CPPs) are a class of macrocyclic compounds composed of repeating para-linked benzene (B151609) rings. Their rigid, hoop-like structure and π-conjugated interior cavity make them exceptional host molecules for a variety of guests, most notably fullerenes.[7] This size-selective encapsulation has led to applications in materials science, molecular electronics, and sensing. This document provides an overview of their molecular recognition capabilities, quantitative data on host-guest interactions, and a generalized protocol for studying these interactions.

Data Presentation: Molecular Recognition Capabilities

The interaction between CPPs and fullerene guests is highly dependent on the size of the CPP macrocycle. The binding affinity is typically quantified by the association constant (Kₐ), where a higher value indicates a stronger interaction.

Host MoleculeGuest MoleculeSolventAssociation Constant (Kₐ) [M⁻¹]Reference
[8]CPPC₆₀Toluene(2.8 ± 0.2) x 10²[7]
[9]CPPC₆₀Toluene(1.6 ± 0.1) x 10⁴[7]
[7]CPPC₆₀Toluene(8.5 ± 0.5) x 10²[7]
[9]CPPC₇₀Toluene(4.5 ± 0.3) x 10³[7]
[7]CPPC₇₀Toluene(2.1 ± 0.1) x 10⁵[7]

Note: [n]CPP refers to a Cycloparaphenylene with 'n' phenyl units.

The data clearly shows a strong size-matching effect. For instance,[9]CPP exhibits the highest association constant with C₆₀, suggesting an optimal fit, while the larger[7]CPP is a superior host for the larger C₇₀ fullerene.

Experimental Protocols

A key experiment to determine the association constant (Kₐ) for a host-guest complex is fluorescence titration. The intrinsic fluorescence of the CPP host is often quenched upon encapsulation of a fullerene guest. By monitoring this change in fluorescence intensity as a function of guest concentration, the binding affinity can be calculated.

Protocol: Determination of Association Constant (Kₐ) by Fluorescence Titration

  • Materials & Preparation:

    • Stock solution of the CPP host (e.g.,[9]CPP) in a suitable solvent (e.g., 1 x 10⁻⁶ M in toluene).

    • Stock solution of the fullerene guest (e.g., C₆₀) of a known, higher concentration (e.g., 1 x 10⁻⁴ M in toluene).

    • High-purity, spectroscopy-grade solvent (toluene).

    • Fluorometer and quartz cuvettes.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength appropriate for the CPP host (e.g., ~340 nm for many CPPs).

    • Set the emission scan range to capture the full emission spectrum of the CPP (e.g., 400-600 nm).

  • Titration Procedure:

    • Place a known volume (e.g., 2.0 mL) of the CPP host solution into a quartz cuvette.

    • Record its fluorescence spectrum. This serves as the initial fluorescence intensity (I₀).

    • Add a small aliquot (e.g., 2-10 µL) of the fullerene guest stock solution to the cuvette.

    • Gently mix the solution and allow it to equilibrate for 1-2 minutes.

    • Record the new fluorescence spectrum (I).

    • Repeat the addition of the guest solution incrementally, recording the spectrum after each addition, until the fluorescence intensity no longer changes significantly (saturation).

  • Data Analysis:

    • Correct the fluorescence intensity data for the dilution effect caused by the addition of the guest solution.

    • Plot the change in fluorescence intensity (I₀ - I) against the concentration of the guest.

    • Analyze the binding isotherm using a suitable model (e.g., a 1:1 binding model). The association constant (Kₐ) can be derived by fitting the data to the appropriate binding equation, often using specialized software. For a 1:1 complex, a non-linear regression fit is commonly used.

Visualization of Experimental Workflow and Concepts

Diagram 1: Host-Guest Complex Formation

G cluster_0 Components cluster_1 Process cluster_2 Complex H Host ([n]CPP) Assoc Association (k_on) H->Assoc G Guest (Fullerene) G->Assoc HG Host-Guest Complex Assoc->HG  Kₐ = k_on/k_off Dissoc Dissociation (k_off) Dissoc->H Dissoc->G HG->Dissoc

Caption: Logical relationship of host-guest equilibrium.

Diagram 2: Experimental Workflow for Fluorescence Titration

G prep 1. Prepare Host & Guest Stock Solutions measure_initial 2. Measure Initial Fluorescence (I₀) of Host prep->measure_initial titrate 3. Add Aliquot of Guest Solution measure_initial->titrate measure_step 4. Equilibrate & Measure Fluorescence (I) titrate->measure_step saturate Saturation Reached? measure_step->saturate saturate->titrate No analyze 5. Analyze Data & Calculate Kₐ saturate->analyze Yes

Caption: Workflow for determining association constants.

References

Unlocking the Potential of C20 Alkanes in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Cycloeicosane: Initial research indicates that specific applications of this compound in materials science are not widely documented in current literature. However, its linear C20 counterpart, n-eicosane (B1172931), is a well-researched and versatile material with significant potential. This document will focus on the applications and experimental protocols for n-eicosane as a representative C20 alkane, particularly in the field of thermal energy storage.

Application Notes: n-Eicosane as a Phase Change Material (PCM)

n-Eicosane is an organic phase change material that undergoes a solid-liquid phase transition at a nearly constant temperature, enabling the absorption and release of large amounts of thermal energy. This property makes it an excellent candidate for various thermal energy storage (TES) applications.

Key Applications:

  • Smart Textiles: Integration of microencapsulated n-eicosane into fabrics allows for the development of thermoregulating textiles that can absorb excess body heat and release it when the temperature drops, providing enhanced comfort.

  • Building Energy Conservation: Incorporating n-eicosane-based composites into building materials (e.g., wallboards, plaster) can improve the thermal mass of the building envelope. This helps in passively regulating indoor temperatures, reducing the energy consumption of heating and cooling systems.

  • Electronic Cooling: Due to its high latent heat of fusion, n-eicosane can be used in passive thermal management systems for electronic devices to absorb and dissipate heat generated during operation, preventing overheating and improving performance and reliability.

  • Solar Energy Storage: n-Eicosane is utilized to store solar thermal energy collected during the day for use during the night or on cloudy days for applications such as water heating.

Challenges and Solutions:

A primary challenge with n-eicosane is its low thermal conductivity, which limits the rate of heat transfer during charging and discharging cycles. Another issue is the potential leakage of the material in its liquid state. To address these limitations, n-eicosane is often used in composite forms:

  • Thermal Conductivity Enhancement: Incorporating high-conductivity fillers such as expanded graphite (B72142) (EG), graphene nanoplatelets (GNPs), or metallic foams into the n-eicosane matrix significantly improves the overall thermal conductivity of the composite.[1][2]

  • Shape Stabilization and Leakage Prevention: Encapsulating n-eicosane within a polymer shell (microencapsulation) or impregnating it into a porous supporting matrix (e.g., nano-SiO2, porous carbon) creates form-stable PCMs that prevent leakage above its melting point.[3][4][5]

Quantitative Data

The thermal properties of n-eicosane and its composites are crucial for designing effective thermal energy storage systems.

Table 1: Thermophysical Properties of Pure n-Eicosane

PropertyValueUnit
Melting Temperature~36-37°C
Latent Heat of Fusion~240-250J/g
Thermal Conductivity (Solid)~0.2-0.4W/m·K
Thermal Conductivity (Liquid)~0.15W/m·K
Density (Solid)~856 kg/m ³
Density (Liquid)~780 kg/m ³

Source:[6][7]

Table 2: Thermal Properties of n-Eicosane Based Composites

Composite MaterialFiller Concentration (wt%)Melting Temperature (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/m·K)
n-Eicosane/Graphene Nanoplatelets10~37Slightly Reduced>1.0 (400% increase)
n-Eicosane/Expanded Graphite15~36199.43.56 (14.4 times increase)
n-Eicosane/nano-SiO2/EG70 (n-eicosane), 7 (EG)35.35135.80~0.6 (2.37 times increase)
n-Eicosane/Graphite Nanoparticles10~53Reduced4.1-4.7 (15.5 times increase)

Source:[1][2][3]

Experimental Protocols

Protocol for Preparation of n-Eicosane/Expanded Graphite (EG) Composite

This protocol describes the vacuum impregnation method for preparing a form-stable n-eicosane/EG composite PCM.

Materials and Equipment:

  • n-Eicosane

  • Expanded Graphite (EG)

  • Vacuum oven

  • Beaker

  • Hot plate with magnetic stirrer

  • Balance

Procedure:

  • Dry the expanded graphite in an oven at 100°C for 2 hours to remove any moisture.

  • Weigh the desired amounts of n-eicosane and dried EG to achieve the target weight percentage (e.g., 85 wt% n-eicosane, 15 wt% EG).

  • Place the dried EG into a beaker.

  • Melt the n-eicosane in a separate beaker on a hot plate at a temperature approximately 10°C above its melting point (~47°C).

  • Pour the molten n-eicosane over the EG in the beaker.

  • Place the beaker containing the mixture into a vacuum oven preheated to 50°C.

  • Evacuate the oven to a pressure of approximately -0.1 MPa and maintain for 1-2 hours to allow the molten n-eicosane to fully impregnate the porous structure of the EG.

  • Release the vacuum and allow the composite to cool down to room temperature.

  • The resulting solid composite is a form-stable PCM.

G cluster_prep Preparation of n-Eicosane/EG Composite start Start dry_eg Dry Expanded Graphite (100°C, 2h) start->dry_eg weigh Weigh n-Eicosane and EG dry_eg->weigh mix Mix Molten n-Eicosane with EG weigh->mix melt_eicosane Melt n-Eicosane (~47°C) melt_eicosane->weigh vacuum Vacuum Impregnation (50°C, -0.1 MPa, 1-2h) mix->vacuum cool Cool to Room Temperature vacuum->cool end_product Form-Stable n-Eicosane/EG Composite cool->end_product

Workflow for n-Eicosane/EG Composite Preparation
Protocol for Microencapsulation of n-Eicosane with a Silica (B1680970) Shell via Sol-Gel Method

This protocol details the synthesis of nanoencapsulated n-eicosane with a silica shell for improved thermal stability and handling.[5]

Materials and Equipment:

Procedure:

  • Emulsion Preparation:

    • Dissolve the surfactant in deionized water in the reaction vessel at a temperature above the melting point of n-eicosane (~70°C).

    • Add molten n-eicosane to the surfactant solution.

    • Homogenize or sonicate the mixture to form a stable oil-in-water (O/W) emulsion.

  • Silica Precursor Solution:

    • In a separate beaker, prepare a solution of TEOS, deionized water, and ethanol.

  • Encapsulation:

    • Slowly add the silica precursor solution to the n-eicosane emulsion under continuous stirring.

    • Add a few drops of ammonia solution to catalyze the hydrolysis and condensation of TEOS on the surface of the n-eicosane droplets.

    • Continue stirring for several hours to allow for the formation of a complete silica shell.

  • Purification and Drying:

    • Filter the resulting suspension to separate the microcapsules.

    • Wash the microcapsules with deionized water and ethanol to remove unreacted reagents and surfactant.

    • Dry the microcapsules in an oven at a temperature below the melting point of n-eicosane (e.g., 30°C).

G cluster_encapsulation Microencapsulation of n-Eicosane with Silica Shell emulsion_prep Prepare O/W Emulsion (n-Eicosane, Surfactant, Water) mixing Mix Emulsion and Silica Precursor emulsion_prep->mixing silica_prep Prepare Silica Precursor (TEOS, Water, Ethanol) silica_prep->mixing catalysis Add Catalyst (Ammonia) Initiate Hydrolysis & Condensation mixing->catalysis shell_formation Stir for Several Hours (Silica Shell Formation) catalysis->shell_formation filtration Filter and Wash Microcapsules shell_formation->filtration drying Dry Microcapsules (< Melting Point) filtration->drying final_product n-Eicosane@SiO2 Microcapsules drying->final_product

Workflow for n-Eicosane Microencapsulation

Characterization Protocols

4.1. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the melting temperature and latent heat of fusion of the PCM and its composites.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above its melting point.

    • Cool the sample at the same rate to a temperature below its freezing point.

    • The melting temperature is determined from the peak of the endothermic curve, and the latent heat is calculated from the area under the peak.

4.2. Scanning Electron Microscopy (SEM)

  • Purpose: To observe the microstructure of the composites and the morphology of the microcapsules.

  • Procedure:

    • Mount a small amount of the sample onto an SEM stub using conductive carbon tape.

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater.

    • Introduce the sample into the SEM chamber and acquire images at various magnifications.

4.3. Thermal Conductivity Measurement

  • Purpose: To quantify the thermal conductivity of the PCM composites.

  • Method: The transient plane source (TPS) method or a laser flash apparatus (LFA) can be used.

  • General Procedure (TPS):

    • Prepare a flat, smooth sample of the composite material.

    • Place the TPS sensor between two identical pieces of the sample.

    • Apply a current pulse to the sensor, which generates heat.

    • Record the temperature increase of the sensor as a function of time.

    • The thermal conductivity is calculated from the temperature response of the sensor.

G cluster_characterization Characterization Techniques sample n-Eicosane Composite dsc DSC sample->dsc sem SEM sample->sem tcm Thermal Conductivity Measurement (e.g., TPS) sample->tcm thermal_props Melting Temp. Latent Heat dsc->thermal_props morphology Microstructure Morphology sem->morphology conductivity Thermal Conductivity tcm->conductivity

Characterization Workflow for n-Eicosane Composites

References

Cycloeicosane as a Reference Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), the use of a reliable reference standard is paramount for accurate and precise quantification of analytes. Cycloeicosane (C₂₀H₄₀), a cyclic hydrocarbon with a molecular weight of 280.53 g/mol , serves as an excellent internal and external reference standard for a variety of chromatographic applications.[1][2] Its chemical inertness, thermal stability, and distinct elution profile make it particularly suitable for the analysis of long-chain hydrocarbons, fatty acids, and other high molecular weight compounds.

This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in chromatographic analysis. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods.

Key Attributes of this compound as a Reference Standard:

  • Chemical Inertness: As a saturated cycloalkane, this compound is chemically stable and less likely to react with analytes or the chromatographic system.

  • Thermal Stability: It can withstand the high temperatures often employed in gas chromatography without degradation.

  • Elution Characteristics: Its retention time is typically well-separated from many common analytes, minimizing the risk of peak co-elution.

  • Non-Endogenous: this compound is not naturally present in most biological or environmental samples, a critical requirement for an internal standard.

Applications

This compound is a versatile reference standard with applications in various fields:

  • Environmental Analysis: For the quantification of total petroleum hydrocarbons (TPH) and other long-chain aliphatic and alicyclic hydrocarbons in soil and water samples.

  • Food and Beverage Analysis: In the determination of fatty acid profiles in oils and fats, where it can be used as an internal standard to correct for variations during sample preparation and injection.

  • Pharmaceutical and Drug Development: For the purity assessment and quantification of active pharmaceutical ingredients (APIs) and related substances, especially those with high molecular weights and hydrocarbon-like structures.

  • Polymer and Materials Science: In the analysis of additives and degradation products in polymers.

Quantitative Data Summary

The following tables provide representative quantitative data for the use of this compound as an internal standard in a hypothetical Gas Chromatography-Flame Ionization Detection (GC-FID) method for the analysis of a target analyte (e.g., a long-chain fatty acid methyl ester).

Table 1: Calibration Curve Data for Target Analyte using this compound as an Internal Standard

Concentration of Target Analyte (µg/mL)Peak Area of Target AnalytePeak Area of this compound (Internal Standard)Response Ratio (Analyte Area / IS Area)
1.012,50050,2000.249
5.063,00050,5001.248
10.0126,00050,1002.515
25.0315,00050,3006.262
50.0632,00050,40012.540
100.01,265,00050,25025.174

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (for both peaks)≤ 2.01.1 - 1.3
Resolution (between analyte and IS)≥ 2.05.8
Relative Standard Deviation (RSD) of Peak Areas (n=6 injections)≤ 2.0%1.2%
Retention Time Reproducibility (RSD, n=6 injections)≤ 1.0%0.3%

Experimental Protocols

This section details the methodologies for using this compound as an internal standard in a typical GC-FID analysis.

Materials and Reagents
  • This compound (≥99% purity)

  • Target Analyte(s) of interest

  • High-purity solvent (e.g., hexane, dichloromethane) for sample and standard preparation

  • Anhydrous sodium sulfate (B86663) (for sample drying, if necessary)

  • GC vials with septa

Instrumentation
  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary GC column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5)

  • Data acquisition and processing software

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 10 mL volumetric flask with the chosen solvent.

    • Sonicate briefly to ensure complete dissolution.

  • Analyte Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the target analyte.

    • Dissolve in a 10 mL volumetric flask with the chosen solvent.

  • Calibration Standards:

    • Prepare a series of calibration standards by making appropriate dilutions of the Analyte Stock Solution.

    • To each calibration standard, add a fixed amount of the Internal Standard Stock Solution to achieve a constant IS concentration (e.g., 50 µg/mL).

Sample Preparation
  • Accurately weigh or measure the sample to be analyzed.

  • Extract the analytes from the sample matrix using a suitable solvent and extraction technique (e.g., sonication, Soxhlet extraction).

  • Dry the extract if necessary (e.g., by passing through anhydrous sodium sulfate).

  • Add a known amount of the this compound Internal Standard Stock Solution to the extract.

  • Adjust the final volume of the sample solution in a volumetric flask.

Gas Chromatography (GC-FID) Conditions

The following are typical GC-FID conditions and should be optimized for the specific application.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280 °C
Oven Temperature Program Initial: 80 °C (hold for 2 min) Ramp: 15 °C/min to 300 °C Hold: 10 min at 300 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N₂) Flow 25 mL/min
Data Analysis and Calculations
  • Integrate the peak areas of the target analyte and the this compound internal standard.

  • Calculate the response ratio for each standard and sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct a calibration curve by plotting the response ratio of the standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of the analyte in the unknown samples using the response ratio from the sample chromatogram and the calibration curve equation.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in using this compound as a reference standard.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock_IS Prepare this compound (IS) Stock Solution Cal_Stds Prepare Calibration Standards Stock_IS->Cal_Stds Stock_Analyte Prepare Analyte Stock Solution Stock_Analyte->Cal_Stds Spike_IS Spike IS into Standards & Samples Cal_Stds->Spike_IS Sample_Prep Prepare Sample Extract Sample_Prep->Spike_IS GC_Analysis GC-FID Analysis Spike_IS->GC_Analysis Peak_Integration Integrate Peak Areas GC_Analysis->Peak_Integration Calc_Ratio Calculate Response Ratios Peak_Integration->Calc_Ratio Calibration_Curve Construct Calibration Curve Calc_Ratio->Calibration_Curve Quantification Quantify Analyte in Sample Calc_Ratio->Quantification Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Logical_Relationship Analyte Target Analyte Extraction Extraction & Sample Prep Analyte->Extraction IS This compound (IS) IS->Extraction Sample_Matrix Sample Matrix Sample_Matrix->Extraction GC_Injection GC Injection Extraction->GC_Injection Chromatography Chromatographic Separation GC_Injection->Chromatography Detection Detection (FID) Chromatography->Detection Quantification Accurate Quantification Detection->Quantification Based on Response Ratio

Caption: Logical relationship of internal standardization with this compound.

References

Application Notes and Protocols for Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of Cycloeicosane (CAS No. 296-56-0). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Compound Information

This compound is a saturated cyclic hydrocarbon with the molecular formula C₂₀H₄₀. It is a waxy solid at room temperature and is used in various research applications, including as a reference standard and in the study of macrocyclic compounds.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₀H₄₀[1][2][3][4]
Molecular Weight 280.53 g/mol [1][2][3][4]
CAS Number 296-56-0[2][3][4][5][6]
Appearance Solid[6]
Melting Point 335 K (61.85 °C)[4]
Boiling Point 387.2 °C at 760 mmHg[3]
Density 0.79 g/cm³[3]
Flash Point 176.7 °C[3]
Vapor Pressure 7.47E-06 mmHg at 25°C[3]
LogP (Octanol/Water Partition Coefficient) 7.802 - 11.38[1][3]
Water Solubility (log₁₀WS in mol/l) Data not readily available[5]

Handling and Storage Procedures

The following diagram outlines the standard workflow for the safe handling and storage of this compound.

Workflow for Safe Handling and Storage of this compound cluster_receiving Receiving and Initial Storage cluster_handling Handling for Experimentation cluster_storage Long-Term Storage cluster_disposal Waste Disposal receive Receive this compound inspect Inspect Container for Damage receive->inspect store_initial Store in a Cool, Dry, Well-Ventilated Area inspect->store_initial ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) store_initial->ppe weigh Weigh in a Ventilated Enclosure ppe->weigh dissolve Dissolve in an Appropriate Solvent weigh->dissolve seal Tightly Seal Container dissolve->seal waste Collect Waste in a Labeled Container dissolve->waste label_storage Label with Compound Name, Date, and Hazards seal->label_storage store_long Store Away from Incompatible Materials label_storage->store_long dispose Dispose of According to Institutional and Local Regulations waste->dispose

Caption: Workflow for the safe handling and storage of this compound.

3.1. Personal Protective Equipment (PPE)

When handling this compound, it is essential to wear appropriate personal protective equipment to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

3.2. Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from heat, sparks, and open flames.[8]

3.3. Spills and Waste Disposal

In the event of a spill, avoid generating dust.[6] Gently sweep the solid material into a suitable container for disposal.[7] The spill area should then be cleaned with a suitable solvent, followed by soap and water.[7] All waste materials should be disposed of in accordance with local, state, and federal regulations.

Experimental Protocols

4.1. Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., hexane, chloroform)

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled water bath or incubator

  • Centrifuge

  • HPLC or GC-MS for quantitative analysis (optional)

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in several vials.

  • Equilibrate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Determine the concentration of this compound in the supernatant. This can be done by gravimetric analysis (evaporating the solvent and weighing the residue) or by a suitable analytical technique such as HPLC or GC-MS.

  • Express the solubility as g/L or mol/L.

4.2. Protocol for Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of a this compound sample.

Objective: To determine the purity of a this compound sample by Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane)

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Appropriate GC column (e.g., a non-polar capillary column)

  • Helium or other suitable carrier gas

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Set up the GC-FID system with an appropriate temperature program for the oven, injector, and detector. The temperature program should be optimized to ensure good separation of this compound from any potential impurities.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time (which can be confirmed with a pure standard if available).

  • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Disclaimer: The information provided in these Application Notes and Protocols is intended for use by qualified professionals and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling or using this compound. Always consult the most recent Safety Data Sheet (SDS) for the most up-to-date safety information.

References

Cycloeicosane: A Model System for Unraveling Large Ring Conformations in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive guide to utilizing cycloeicosane as a fundamental model for studying the complex conformational landscape of large ring structures. This set of detailed application notes and protocols provides a deeper understanding of macrocyclic compounds, which are of increasing importance in modern drug discovery.

The inherent flexibility of macrocycles presents a significant challenge in drug design, as their biological activity is intimately linked to their three-dimensional shape. This compound (C₂₀H₄₀), a simple 20-membered cycloalkane, serves as an ideal, simplified model to investigate the fundamental principles governing the conformational preferences of these large rings, free from the complexities of heteroatoms and functional groups. Understanding the conformational intricacies of this compound provides a solid foundation for predicting and engineering the shapes of more complex macrocyclic drug candidates.

Application Notes

The Significance of this compound in Conformational Analysis

Large ring cycloalkanes, or cycloparaffins, like this compound, exhibit a multitude of low-energy conformations due to the rotational freedom around their many carbon-carbon single bonds. The study of these conformations is crucial for several reasons:

  • Foundation for Understanding Complex Macrocycles: By stripping away confounding chemical features, this compound allows for the focused study of the energetic penalties associated with different ring puckering modes, transannular strain (unfavorable interactions between atoms across the ring), and torsional strain. This knowledge is directly transferable to understanding the behavior of more complex macrocyclic drugs.

  • Benchmarking Computational Models: The relatively simple chemical nature of this compound makes it an excellent benchmark for validating and refining computational methods used to predict the conformations of larger, more complex molecules. Accurate force fields and conformational search algorithms are essential for in silico drug design.

  • Informing Synthetic Strategy: A thorough understanding of the likely low-energy conformations of a macrocyclic scaffold can guide synthetic chemists in designing molecules that are pre-organized for binding to a biological target, potentially increasing potency and selectivity.

Key Conformational Descriptors

The conformation of this compound can be described by a set of geometric parameters. While a definitive, publicly available crystal structure for unsubstituted this compound is not readily found in open databases, computational studies and data from related large cycloalkanes provide valuable insights. Key parameters to consider include:

  • Bond Lengths: Typically in the range of 1.53-1.54 Å for C-C bonds.

  • Bond Angles: C-C-C angles will tend towards the ideal tetrahedral angle of 109.5° to minimize angle strain.

  • Torsion (Dihedral) Angles: The sequence of torsion angles along the ring backbone defines the overall shape of the molecule. Low-energy conformations will favor staggered arrangements (anti and gauche) to minimize torsional strain.

The interplay of these factors leads to a complex potential energy surface with numerous local minima, each corresponding to a distinct conformer.

Experimental and Computational Protocols

A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive conformational analysis of this compound.

Experimental Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the dynamic conformational equilibria of molecules in solution.

Protocol: Variable Temperature (VT) ¹³C NMR Spectroscopy of this compound

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) to obtain a clear solution. The concentration should be optimized for signal-to-noise, typically in the range of 10-20 mg/mL.

    • Use a high-quality NMR tube rated for variable temperature work.

  • Initial ¹³C NMR Spectrum Acquisition (Room Temperature):

    • Acquire a standard proton-decoupled ¹³C NMR spectrum at room temperature (e.g., 298 K).

    • At this temperature, this compound is expected to show a single sharp peak, indicating that all 20 carbon atoms are chemically equivalent on the NMR timescale due to rapid conformational interconversion.[1][2]

  • Low-Temperature ¹³C NMR Spectroscopy:

    • Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

    • Monitor the ¹³C NMR spectrum for changes. As the temperature decreases, the rate of conformational exchange will slow down. If the energy barriers between different conformers are high enough, the single peak may broaden and eventually split into multiple peaks, representing the individual carbon environments in the "frozen-out" conformers.

    • The coalescence temperature (the temperature at which the multiple peaks merge into a single broad peak) can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange process.

  • Data Analysis:

    • Analyze the chemical shifts and multiplicities of the signals at low temperatures to gain insights into the symmetry and structure of the dominant conformers.

Parameter Description Typical Value/Observation
¹³C Chemical Shift (Room Temp) Single peak indicating rapid conformational exchange.~27-30 ppm (in CDCl₃)
Coalescence Temperature Temperature at which distinct conformer signals merge.Dependent on the energy barrier between conformers.
Low-Temperature Spectra Potential for multiple signals representing different carbon environments in stable conformers.To be determined experimentally.

Experimental Workflow for VT-NMR

Caption: Workflow for Variable Temperature NMR analysis of this compound.

Computational Modeling: Molecular Mechanics and Molecular Dynamics

Computational methods are indispensable for exploring the vast conformational space of this compound and identifying low-energy structures.

Protocol: Conformational Search and Analysis of this compound

  • Structure Building:

    • Construct a 3D model of this compound using a molecular modeling software package.

  • Conformational Search:

    • Perform a conformational search to generate a diverse set of possible ring conformations. Common methods include:

      • Systematic Search: Rotating each rotatable bond by a defined increment. This is computationally expensive for a molecule of this size.

      • Stochastic/Monte Carlo Search: Randomly sampling torsional angles and minimizing the resulting structures.

      • Molecular Dynamics (MD) Simulation: Simulating the motion of the molecule at a high temperature to overcome energy barriers and explore different conformations, followed by quenching (minimization) of snapshots taken from the trajectory.

    • Use a suitable force field, such as MM3, MM4, or OPLS, which are parameterized for hydrocarbons.[3][4]

  • Energy Minimization and Ranking:

    • Minimize the energy of all generated conformers to find the nearest local energy minimum.

    • Rank the resulting unique conformers based on their relative energies.

  • Analysis of Low-Energy Conformers:

    • Analyze the geometric parameters (bond lengths, bond angles, torsion angles) of the low-energy conformers.

    • Visualize the conformers to understand their shapes (e.g., rectangular, diamond-lattice-like).

    • Calculate the Boltzmann population of each conformer at a given temperature to understand their relative contributions to the overall conformational ensemble.

Computational Method Purpose Key Parameters/Force Fields
Conformational Search Generate a wide range of possible ring structures.Monte Carlo, Molecular Dynamics
Energy Minimization Find stable, low-energy conformations.MM3, MM4, OPLS
Geometry Analysis Characterize the shape of the conformers.Bond lengths, bond angles, torsion angles

Computational Workflow for Conformational Analysis

Computational_Workflow cluster_build Model Building cluster_search Conformational Search cluster_analyze Analysis Build Build 3D Structure of this compound Search Perform Conformational Search (MD or Monte Carlo) Build->Search Minimize Energy Minimize Generated Conformers Search->Minimize Rank Rank Conformers by Energy Minimize->Rank Analyze Analyze Geometry of Low-Energy Conformers Rank->Analyze

Caption: Workflow for computational conformational analysis of this compound.

Application in Drug Development: A Conceptual Framework

While this compound itself is not a drug, the principles learned from its conformational analysis are directly applicable to the design of macrocyclic drugs.

Logical Relationship: From Model to Drug Candidate

Drug_Development_Logic cluster_model Model System Study cluster_design Drug Design & Optimization This compound Conformational Analysis of this compound Principles Understand Fundamental Conformational Principles This compound->Principles Scaffold Design Macrocyclic Scaffold with Target Conformation Principles->Scaffold Informs Design SAR Incorporate Pharmacophores and Optimize SAR Scaffold->SAR Candidate Lead Drug Candidate SAR->Candidate

Caption: Logical flow from studying this compound to designing macrocyclic drugs.

By understanding the preferred conformations of a simple hydrocarbon macrocycle, drug designers can:

  • Design Conformationally Pre-organized Scaffolds: Synthesize macrocyclic scaffolds that are biased to adopt a conformation complementary to the binding site of a biological target. This can lead to higher binding affinity and improved selectivity.

  • Improve Physicochemical Properties: The conformation of a macrocycle can influence its properties, such as solubility and membrane permeability. By controlling the conformation, these properties can be tuned. For example, a macrocycle might adopt one conformation in an aqueous environment and another in a lipid membrane, facilitating its passage into cells.

  • Aid in Structure-Activity Relationship (SAR) Studies: Understanding the conformational flexibility of a macrocyclic series can help rationalize SAR data and guide the design of next-generation analogs with improved properties.

These application notes and protocols provide a foundational framework for researchers to employ this compound as a powerful tool in the quest to design and develop novel macrocyclic therapeutics.

References

Application Notes and Protocols for the Functionalization of the Cycloeicosane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeicosane (C₂₀H₄₀) is a large, 20-membered saturated carbocyclic ring. Its functionalization is of significant interest in medicinal chemistry and materials science due to the unique three-dimensional scaffold it provides. The large, flexible, and lipophilic nature of the this compound ring can be exploited to develop novel therapeutic agents with improved pharmacological properties, such as enhanced binding affinity, selectivity, and bioavailability. Functionalized macrocycles, in general, are increasingly explored for their potential to modulate challenging biological targets, including protein-protein interactions. This document provides an overview of key strategies for the functionalization of the this compound ring and detailed protocols for selected transformations.

Core Functionalization Strategies

The functionalization of a large, non-activated cycloalkane like this compound primarily relies on the direct activation of its C-H bonds. The main approaches include:

  • Oxidation: Introduction of oxygen-containing functional groups, such as hydroxyl (-OH) and carbonyl (C=O), serves as a gateway for further derivatization.

  • Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br) provides a handle for subsequent nucleophilic substitution and cross-coupling reactions.

  • Amination: The direct introduction of nitrogen-containing moieties is crucial for the synthesis of compounds with a wide range of biological activities.

These transformations can be achieved through various methods, including:

  • Transition-Metal Catalysis: Utilizes catalysts based on metals like palladium, rhodium, and copper to achieve selective C-H functionalization.

  • Biocatalysis: Employs enzymes, particularly cytochrome P450 monooxygenases, for highly regio- and stereoselective hydroxylations.

  • Free-Radical Reactions: Often initiated by UV light, this method can be used for halogenation.

Experimental Protocols

Due to the limited specific literature on this compound functionalization, the following protocols are adapted from established methods for other large cycloalkanes, such as cyclododecane (B45066), and are expected to be applicable to this compound with potential optimization.

Protocol 1: Synthesis of Cycloeicosanone via Oxidation of Cycloeicosanol

This protocol describes the oxidation of a secondary alcohol to a ketone, a fundamental transformation. Cycloeicosanol can be prepared from the corresponding cycloalkene or via reduction of cycloeicosanone.

Materials:

  • Cycloeicosanol

  • Acetone (B3395972)

  • Acetic acid

  • Sodium hypochlorite (B82951) solution (bleach, ~8.25%)

  • Sodium bisulfite

  • Sodium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stir bar

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a stir bar and a condenser, dissolve 10.0 g of cycloeicosanol in 25 mL of acetone and 10 mL of acetic acid.

  • Heat the mixture to 45 °C with stirring.

  • Slowly add 100 mL of sodium hypochlorite solution dropwise over a period of 30-45 minutes, maintaining the temperature between 45-50 °C.

  • After the addition is complete, continue stirring for an additional 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the excess oxidant by slowly adding a saturated solution of sodium bisulfite until a starch-iodide paper test is negative.

  • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude cycloeicosanone.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Biocatalytic Hydroxylation of this compound using Cytochrome P450

This protocol outlines a general procedure for the hydroxylation of a large cycloalkane using an engineered cytochrome P450 enzyme. This method offers high selectivity, avoiding the over-oxidation often seen in chemical methods.

Materials:

  • This compound

  • Engineered Cytochrome P450 enzyme (e.g., a P450 BM3 variant)

  • NADPH regeneration system (e.g., glucose, glucose dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Co-solvent (e.g., DMSO or acetone)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Incubator shaker

  • Centrifuge

  • GC-MS for analysis

Procedure:

  • Prepare a reaction mixture in a sterile flask containing 50 mM potassium phosphate buffer (pH 7.4).

  • Add the engineered P450 enzyme to a final concentration of 1-2 µM.

  • Add the components of the NADPH regeneration system (e.g., 10 mM glucose, 1 U/mL glucose dehydrogenase, and 0.5 mM NADP⁺).

  • Dissolve this compound in a minimal amount of a co-solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 1-5 mM.

  • Incubate the reaction mixture at 30 °C with shaking (200 rpm) for 24-48 hours.

  • Stop the reaction by adding an equal volume of ethyl acetate to extract the products.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Analyze the product mixture by GC-MS to identify and quantify the formation of cycloeicosanol.

Protocol 3: Free-Radical Bromination of this compound

This protocol describes the introduction of a bromine atom onto the this compound ring, creating a versatile intermediate for further functionalization.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic. Use in a well-ventilated fume hood.

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

  • UV lamp (optional, but can accelerate the reaction)

  • Round-bottom flask

  • Reflux condenser

  • Stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve 5.0 g of this compound in 100 mL of carbon tetrachloride.

  • Add 1.1 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of AIBN (or BPO).

  • Heat the mixture to reflux (around 77 °C for CCl₄) with vigorous stirring. For photochemical initiation, irradiate the flask with a UV lamp.

  • Monitor the reaction by observing the consumption of NBS (succinimide, the byproduct, will float on top of the CCl₄).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter off the succinimide (B58015) byproduct and wash it with a small amount of cold CCl₄.

  • Wash the filtrate with a 10% sodium thiosulfate (B1220275) solution to remove any remaining bromine, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude bromothis compound.

  • Purify the product by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize representative quantitative data for the functionalization of large cycloalkanes. Data for this compound is limited; therefore, data for cyclododecane is included as a comparable large-ring system.

Reaction Substrate Catalyst/Reagent Product Yield (%) Reference Analogue
OxidationCyclododecanolSodium hypochlorite/Acetic acidCyclododecanone~94[1]
Biocatalytic HydroxylationCyclododecaneP450 BM3 mutantCyclododecanolHigh conversion[2]
α-HalogenationCyclododecanoneLDA, p-toluenesulfonyl chloride2-chlorocyclododecanoneVery good[3]
OxidationCyclododecanoneH₂O₂/CANgem-dihydroperoxycyclododecaneHigh[3]
Reaction Substrate Catalyst System Product Conversion (%) Selectivity (%) Reference Analogue
OxidationCyclododecaneH₂O₂ / HAHPTCyclododecanol~95~92[1]
OxidationCyclododecanolH₂O₂ / HAHPTCyclododecanone100~96[1]

Visualizations

Experimental Workflow for Oxidation of Cycloeicosanol

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_alcohol Cycloeicosanol dissolve Dissolve Cycloeicosanol start_alcohol->dissolve start_reagents Acetone, Acetic Acid start_reagents->dissolve heat Heat to 45-50°C dissolve->heat add_oxidant Add Sodium Hypochlorite heat->add_oxidant stir Stir for 1 hour add_oxidant->stir quench Quench with NaHSO₃ stir->quench extract Extract with Diethyl Ether quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Chromatography concentrate->purify end_product Cycloeicosanone purify->end_product

Oxidation of Cycloeicosanol Workflow
Logical Relationship of this compound Functionalization

G cluster_primary Primary Functionalization cluster_secondary Key Intermediates cluster_tertiary Further Derivatization cluster_final Functionalized Derivatives This compound This compound hydroxylation Hydroxylation (Biocatalytic/Chemical) This compound->hydroxylation halogenation Halogenation (Free Radical) This compound->halogenation oxidation_to_ketone Direct Oxidation This compound->oxidation_to_ketone alcohol Cycloeicosanol hydroxylation->alcohol halide Bromothis compound halogenation->halide ketone Cycloeicosanone oxidation_to_ketone->ketone oxidation_of_alcohol Oxidation alcohol->oxidation_of_alcohol ethers_esters Ethers/Esters alcohol->ethers_esters substitution Nucleophilic Substitution (e.g., Amination) halide->substitution alpha_functionalization α-Functionalization ketone->alpha_functionalization reductive_amination Reductive Amination ketone->reductive_amination oxidation_of_alcohol->ketone amines Aminocycloeicosanes substitution->amines alpha_substituted α-Substituted Ketones alpha_functionalization->alpha_substituted reductive_amination->amines

Functionalization Pathways of this compound

Applications in Drug Development

Functionalized macrocycles are of increasing importance in drug discovery. The this compound scaffold, when appropriately functionalized, can lead to compounds with desirable pharmacokinetic and pharmacodynamic properties.

  • Access to Novel Chemical Space: Large cyclic scaffolds like this compound allow for the exploration of chemical space that is distinct from traditional small molecules and biologics.

  • Modulation of Difficult Targets: The conformational flexibility and large surface area of functionalized macrocycles can be advantageous for targeting challenging protein-protein interactions or enzymes with shallow binding pockets.

  • Improved Drug-like Properties: Macrocyclization can lead to compounds with improved metabolic stability, cell permeability, and oral bioavailability compared to their linear counterparts. This is often attributed to the ability of the macrocycle to adopt conformations that shield polar functional groups in a nonpolar environment, a process known as chameleonic behavior.

The introduction of functional groups such as amines, hydroxyls, and carboxylates onto the this compound ring is a critical step in developing new chemical entities with the potential for therapeutic applications in areas such as oncology, infectious diseases, and inflammation. The synthetic strategies and protocols outlined in this document provide a foundation for researchers to explore the rich chemical space offered by the functionalization of the this compound ring.

References

Cycloeicosane as a Component in Lubricant Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeicosane (C₂₀H₄₀) is a large, saturated cyclic hydrocarbon, also known as a cycloparaffin. While not as commonly utilized as conventional mineral or synthetic base oils, large cycloalkanes are gaining interest for specialized lubricant applications due to their unique molecular structure. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential component in advanced lubricant formulations. The information is intended to guide researchers in exploring its properties and performance characteristics.

Cycloalkanes, in general, are known to exhibit properties that can be advantageous in lubrication, such as high viscosity indices and good thermal stability. The rigid, compact structure of the cycloalkane ring can contribute to favorable traction characteristics in elastohydrodynamic lubrication regimes. These notes will provide a framework for systematically investigating these properties for this compound.

Application Notes

This compound can be considered for use in lubricant formulations primarily as a base oil component or as a specialty additive. Its performance in these roles will be dictated by its physical and chemical properties.

Potential Applications:

  • Traction Fluids: The molecular structure of large cycloalkanes can lead to a high coefficient of traction, making them suitable for use in traction drive systems.

  • High-Viscosity Index (VI) Formulations: Cycloalkanes can contribute to a high VI, meaning the viscosity of the lubricant changes less with temperature variations. This is crucial for applications experiencing a wide operating temperature range.

  • Grease Formulations: As a component of the base oil in grease, this compound could influence the thickening properties and low-temperature performance.

  • Specialty Hydraulic Fluids: Its potential for good thermal and oxidative stability could make it a candidate for hydraulic fluids operating under demanding conditions.

Data Presentation: Predicted and Comparative Properties

Direct quantitative data for this compound in lubricant applications is not extensively available in public literature. The following tables present a summary of expected properties based on the general characteristics of large cycloalkanes and provide a comparison with common lubricant base stocks. These values should be considered as starting points for experimental verification.

Table 1: Predicted Physical and Chemical Properties of this compound

PropertyPredicted/Typical ValueSignificance in Lubrication
Molecular FormulaC₂₀H₄₀Influences molecular weight, volatility, and viscosity.
Molecular Weight280.53 g/mol Higher molecular weight generally leads to higher viscosity and lower volatility.
Kinematic ViscosityModerate to HighA fundamental property for film formation and load-carrying capacity.
Viscosity Index (VI)Potentially High (>120)Indicates good viscosity-temperature stability.
Pour PointLow to ModerateDetermines the lowest temperature at which the oil will flow.
Flash PointHighRelates to the volatility and flammability of the oil.
Thermal StabilityGood to ExcellentResistance to breakdown at high temperatures.
Oxidative StabilityGoodResistance to oxidation, which can lead to sludge and varnish formation.

Table 2: Comparative Properties of Lubricant Base Stocks

PropertyCycloalkanes (Predicted)Mineral Oil (Group II)Polyalphaolefin (PAO)
Viscosity Index (VI) High90 - 110120 - 140
Pour Point Low to ModerateModerateVery Low
Oxidative Stability GoodGoodExcellent
Traction Coefficient HighModerateLow to Moderate
Solvency ModerateGoodPoor

Experimental Protocols

To rigorously evaluate this compound as a lubricant component, a series of standardized tests should be performed. The following protocols are based on ASTM International standards, which are widely accepted in the lubricant industry.

Viscosity Measurement

Objective: To determine the kinematic viscosity at different temperatures and calculate the viscosity index.

  • Protocol: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[1][2][3][4]

    • Apparatus: Calibrated glass capillary viscometer, constant temperature bath.

    • Procedure:

      • Prepare a blend of the lubricant formulation containing this compound.

      • Measure the time for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer at 40°C and 100°C.[5]

      • Calculate the kinematic viscosity at each temperature using the viscometer constant.

  • Viscosity Index Calculation: ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C.[5][6][7][8]

    • Use the kinematic viscosity values obtained from ASTM D445 to calculate the VI. A higher VI indicates better viscosity stability over a temperature range.[8]

Low-Temperature Properties

Objective: To determine the lowest temperature at which the lubricant will flow.

  • Protocol: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products.[9][10][11][12][13]

    • Apparatus: Test jar, thermometer, cooling bath.

    • Procedure:

      • The sample is heated and then cooled at a specified rate.

      • At intervals of 3°C, the test jar is tilted to observe for any movement of the oil.

      • The pour point is the lowest temperature at which movement is observed.[9]

High-Temperature Properties

Objective: To determine the flash and fire points of the lubricant.

  • Protocol: ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester.[14][15][16][17][18]

    • Apparatus: Cleveland open cup apparatus.

    • Procedure:

      • The lubricant sample is heated in an open cup at a specified rate.

      • A small flame is passed over the surface of the liquid at regular intervals.

      • The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.[15]

      • The fire point is the temperature at which the vapors will sustain burning for at least 5 seconds.[15]

Wear and Friction Properties

Objective: To evaluate the anti-wear properties of the lubricant.

  • Protocol: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).[19][20][21][22][23]

    • Apparatus: Four-Ball Wear Test Machine.

    • Procedure:

      • A steel ball is rotated against three stationary steel balls under a specified load, speed, and temperature, all submerged in the lubricant.

      • After a set duration, the wear scars on the three stationary balls are measured.

      • The average wear scar diameter is an indicator of the lubricant's anti-wear properties.

Oxidation Stability

Objective: To assess the lubricant's resistance to oxidation.

  • Protocol: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT).[24][25][26][27]

    • Apparatus: Rotating pressure vessel, oxygen supply, catalyst coil.

    • Procedure:

      • A sample of the oil, water, and a copper catalyst coil are placed in a pressure vessel.

      • The vessel is pressurized with oxygen and placed in a heated bath while being rotated.

      • The time until a specified pressure drop occurs is measured as an indication of oxidation stability.

  • Alternative Protocol: ASTM D4742 - Standard Test Method for Oxidation Stability of Gasoline Automotive Engine Oils by Thin-Film Oxygen Uptake (TFOUT).[28][29][30][31][32][33] This method is suitable for engine oil formulations.

Other Key Performance Properties
  • Rust Prevention: ASTM D665 - Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water.[34][35][36][37][38]

  • Foaming Characteristics: ASTM D892 - Standard Test Method for Foaming Characteristics of Lubricating Oils.[39][40][41][42][43]

  • Total Base Number (TBN): ASTM D2896 - Standard Test Method for Base Number of Petroleum Products by Potentiometric Perchloric Acid Titration.[44][45][46][47] This is relevant if the formulation includes over-based detergents.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate the logical relationships between key lubricant properties and a typical experimental workflow for evaluating a new lubricant component like this compound.

Lubricant_Properties cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_performance Performance Properties Viscosity Viscosity VI Viscosity Index Viscosity->VI PourPoint Pour Point FlashPoint Flash Point Foaming Foaming OxidationStability Oxidation Stability WearProtection Wear Protection OxidationStability->WearProtection RustPrevention Rust Prevention TBN Total Base Number Friction Friction WearProtection->Friction Formulation Formulation Formulation->Viscosity Formulation->VI Formulation->PourPoint Formulation->FlashPoint Formulation->Foaming Formulation->OxidationStability Formulation->RustPrevention Formulation->TBN Formulation->WearProtection Formulation->Friction

Caption: Logical relationships of key lubricant properties.

Experimental_Workflow cluster_phys_chem ASTM Tests cluster_performance ASTM Tests start Start: Formulate Lubricant with this compound phys_chem Physical & Chemical Characterization start->phys_chem performance Performance Testing phys_chem->performance D445 Viscosity (D445) phys_chem->D445 D2270 VI (D2270) phys_chem->D2270 D97 Pour Point (D97) phys_chem->D97 D92 Flash Point (D92) phys_chem->D92 D2272 Oxidation (D2272) phys_chem->D2272 data_analysis Data Analysis & Comparison performance->data_analysis D4172 Wear (D4172) performance->D4172 D665 Rust (D665) performance->D665 D892 Foaming (D892) performance->D892 end End: Determine Suitability data_analysis->end

Caption: Experimental workflow for evaluating this compound in lubricants.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of cycloeicosane. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Section 1: Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound and its precursors.

Low Yield of Cycloeicosanone in Acyloin Condensation

Problem: The Acyloin condensation of a C20 diester (e.g., diethyl eicosanedioate) is resulting in a low yield of the desired intermediate, cycloeicosanone.

Possible Causes and Solutions:

CauseRecommended Solution
Intermolecular Polymerization: The linear diester molecules are reacting with each other to form polymers instead of cyclizing.High-Dilution Conditions: It is crucial to maintain a very low concentration of the diester throughout the reaction. This can be achieved by the slow and controlled addition of the diester solution to the reaction mixture containing the molten sodium. The principle of high dilution, often referred to as the Ziegler-Ruggli dilution principle, is fundamental to favoring intramolecular cyclization for large rings.
Inactive Sodium: The surface of the sodium metal may be oxidized, reducing its reactivity.Freshly Prepared Sodium Sand: Use finely dispersed sodium metal (sodium sand) to ensure a high surface area for the reaction. Prepare the sodium sand immediately before use by melting sodium under an inert, high-boiling solvent (e.g., xylene or toluene) and vigorously stirring.
Presence of Protic Impurities: Traces of water or alcohol in the solvent or on the glassware will quench the sodium and interfere with the reaction.Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
Side Reactions: Competing reactions, such as the Dieckmann condensation, can reduce the yield of the acyloin product.Use of Trapping Agents: The Rühlmann modification of the Acyloin condensation, which involves the addition of a trapping agent like trimethylsilyl (B98337) chloride (TMSCl), can significantly improve yields. TMSCl traps the intermediate enediolate, preventing side reactions.[1][2]

Experimental Protocol: Acyloin Condensation of Diethyl Eicosanedioate

This protocol is a generalized procedure based on established methods for acyloin condensation of long-chain diesters.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Sodium Dispersion: In the flask, place freshly cut sodium metal in anhydrous xylene. Heat the mixture above the melting point of sodium (98 °C) and stir vigorously to create a fine dispersion (sodium sand).

  • Reactant Addition: Prepare a solution of diethyl eicosanedioate in anhydrous xylene. Add this solution dropwise from the dropping funnel to the vigorously stirred sodium dispersion over several hours to maintain high-dilution conditions.

  • Reaction: After the addition is complete, continue to heat the mixture under reflux with vigorous stirring for several hours to ensure the completion of the reaction.

  • Workup: Cool the reaction mixture and cautiously add ethanol (B145695) to quench the excess sodium. Follow this by the careful addition of water and then acidify with a dilute acid (e.g., HCl).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ether or toluene). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude acyloin (cycloeicosan-1-ol-2-one) can then be purified.

Inefficient Cyclization in Thorpe-Ziegler Reaction

Problem: The intramolecular cyclization of eicosanedinitrile via the Thorpe-Ziegler reaction is proceeding with low efficiency, leading to a poor yield of the cyclic β-keto nitrile intermediate.

Possible Causes and Solutions:

CauseRecommended Solution
Ineffective Base: The base used may not be strong enough to efficiently deprotonate the α-carbon of the dinitrile.Strong, Non-Nucleophilic Base: Employ a strong, sterically hindered base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). These bases are effective in promoting the cyclization of large-ring dinitriles.
High Concentration: Similar to the Acyloin condensation, high concentrations of the dinitrile can lead to intermolecular side reactions.High-Dilution Conditions: The Thorpe-Ziegler reaction for large rings also necessitates the use of high-dilution techniques to favor the intramolecular cyclization pathway.[3][4]
Hydrolysis of Nitrile Groups: The presence of water can lead to the hydrolysis of the nitrile functional groups, preventing cyclization.Strict Anhydrous Conditions: Ensure that the reaction is carried out under a scrupulously dry, inert atmosphere with anhydrous solvents and reagents.

Experimental Protocol: Thorpe-Ziegler Cyclization of Eicosanedinitrile

This is a representative protocol for the synthesis of large cyclic ketones via the Thorpe-Ziegler reaction.

  • Apparatus Setup: A flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and an inert gas inlet is used.

  • Base and Reactant Addition: A solution of the base (e.g., NaHMDS in THF) is placed in the flask. A solution of eicosanedinitrile in an anhydrous solvent (e.g., THF or toluene) is added slowly via the dropping funnel over an extended period to maintain high dilution.

  • Reaction: The reaction mixture is stirred at an appropriate temperature (which may range from room temperature to reflux, depending on the base and solvent) until the starting material is consumed (monitored by TLC or GC).

  • Hydrolysis and Decarboxylation: The resulting cyclic β-enaminonitrile is not isolated. The reaction mixture is quenched with an aqueous acid (e.g., HCl) and heated to effect hydrolysis of the enamine and nitrile groups, followed by decarboxylation to yield the cyclic ketone, cycloeicosanone.

  • Purification: The crude cycloeicosanone is then isolated by extraction and purified by column chromatography or distillation.

Low Yield in Ring-Closing Metathesis (RCM) of 1,21-Docosadiene (B1615117)

Problem: The ring-closing metathesis of 1,21-docosadiene to form cycloeicosene results in a low yield of the desired macrocycle.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Decomposition: The Grubbs catalyst may be decomposing before the reaction reaches completion, especially at elevated temperatures.Catalyst Selection and Temperature Control: Use a more stable second-generation Grubbs or Hoveyda-Grubbs catalyst.[5] Conduct the reaction at a lower temperature (e.g., room temperature to 40°C) for a longer duration.[5]
Intermolecular Reactions: At higher concentrations, intermolecular metathesis can lead to the formation of oligomers and polymers.High Dilution: Carry out the reaction at a low concentration (typically 0.001–0.01 M in a solvent like dichloromethane (B109758) or toluene) to favor the intramolecular RCM.
Presence of Catalyst Poisons: Impurities in the starting material or solvent can deactivate the ruthenium catalyst.Purification of Substrate and Solvent: Purify the 1,21-docosadiene by column chromatography before use. Use freshly distilled and degassed solvents.
Reversible Reaction: The reaction is in equilibrium, and the presence of the ethylene (B1197577) byproduct can slow down the forward reaction.Removal of Ethylene: Perform the reaction under a gentle stream of an inert gas (e.g., argon or nitrogen) to continuously remove the ethylene byproduct and drive the equilibrium towards the product.

Experimental Protocol: Ring-Closing Metathesis of 1,21-Docosadiene

This protocol outlines the general procedure for the RCM of a long-chain diene.

  • Substrate Preparation: Dissolve 1,21-docosadiene in anhydrous and degassed dichloromethane to a concentration of 0.005 M in a flask equipped with a condenser and an inert gas inlet.

  • Catalyst Addition: Add a solution of a second-generation Grubbs catalyst (e.g., 1-5 mol%) in a small amount of dichloromethane to the diene solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux (around 40°C) under a slow stream of inert gas to remove ethylene.

  • Monitoring and Quenching: Monitor the reaction progress by TLC or GC-MS. Once the starting material is consumed, quench the reaction by adding a small amount of ethyl vinyl ether.

  • Purification: Concentrate the reaction mixture and purify the crude cycloeicosene by column chromatography on silica (B1680970) gel to remove the ruthenium byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the final and essential step to obtain this compound from its precursors like cycloeicosanone or cycloeicosene?

A1: The final step is a reduction.

  • From Cycloeicosanone: The ketone group of cycloeicosanone can be completely removed to yield this compound using a Clemmensen reduction (amalgamated zinc and hydrochloric acid) or a Wolff-Kishner reduction (hydrazine and a strong base like potassium hydroxide).

  • From Cycloeicosene: The double bond in cycloeicosene is reduced to a single bond through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).[6][7]

Q2: How can I purify the final this compound product?

A2: this compound is a nonpolar, high-boiling point alkane. Common purification methods include:

  • Fractional Distillation under Reduced Pressure: This is an effective method to separate this compound from impurities with different boiling points. Performing the distillation under vacuum is necessary to prevent thermal decomposition at its high atmospheric boiling point.

  • Column Chromatography: For smaller scales or to remove polar impurities, column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) can be employed.

  • Recrystallization: If a suitable solvent is found where the solubility of this compound is significantly different at high and low temperatures compared to the impurities, recrystallization can be a powerful purification technique.

Q3: My large-scale synthesis is proving to be challenging. Are there any specific considerations?

A3: Scaling up macrocyclization reactions presents unique challenges. Maintaining effective high-dilution conditions is paramount. This can be achieved using syringe pumps for very slow and controlled addition of the reactants.[8][9] Thorough mixing becomes even more critical on a larger scale to ensure uniform temperature and concentration. Purification of large quantities of product may require specialized equipment like large-scale chromatography systems.[9][10]

Q4: Are there any alternative, more modern methods for the synthesis of large cycloalkanes like this compound?

A4: Besides the classical methods, electrochemical synthesis is an emerging green alternative. For example, the Kolbe electrolysis of a dicarboxylic acid can be used for ring closure, though it may not be as general as other methods. Additionally, recent advances in catalysis are providing new pathways for cycloalkane synthesis from readily available starting materials like diols and ketones using earth-abundant metal catalysts.[11]

Section 3: Visualized Experimental Workflows

Acyloin_Condensation_Workflow diester Diethyl Eicosanedioate high_dilution Slow Addition (High Dilution) diester->high_dilution na_xylene Sodium Sand in Xylene reflux Reflux na_xylene->reflux high_dilution->reflux quench Quench (EtOH, H₂O, Acid) reflux->quench extraction Extraction quench->extraction purification Purification extraction->purification acyloin Cycloeicosan-1-ol-2-one purification->acyloin

Caption: Workflow for Acyloin Condensation to Synthesize the Cycloeicosanone Precursor.

RCM_and_Hydrogenation_Workflow diene 1,21-Docosadiene rcm Ring-Closing Metathesis (Grubbs Catalyst, High Dilution) diene->rcm purification1 Purification (Chromatography) rcm->purification1 cycloeicosene Cycloeicosene hydrogenation Catalytic Hydrogenation (H₂, Pd/C) cycloeicosene->hydrogenation purification2 Purification (Distillation/Recrystallization) hydrogenation->purification2 This compound This compound purification1->cycloeicosene purification2->this compound

Caption: Synthetic Pathway to this compound via RCM and Subsequent Hydrogenation.

References

Technical Support Center: Optimizing Cycloeicosane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cycloeicosane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this C20 macrocycle.

Troubleshooting Guide & FAQs

This section provides answers to specific questions you might have during your experiments, helping you to diagnose and resolve common issues.

Acyloin Condensation Route

Q1: My yield for the acyloin condensation of an eicosane-1,20-dioate ester is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in acyloin condensations of long-chain diesters are often due to competing intermolecular polymerization, side reactions, or suboptimal reaction conditions. Here are key factors to consider for optimization:

  • High Dilution: While acyloin condensations are known to be less sensitive to concentration than other cyclization methods due to the reaction occurring on the surface of the sodium metal, maintaining a high dilution is still recommended to favor intramolecular cyclization over intermolecular polymerization.[1][2] A slow addition of the diester to the sodium dispersion is crucial.

  • Oxygen-Free Environment: The reaction is highly sensitive to oxygen, which can interfere with the radical mechanism and reduce yields.[1][2][3] Ensure your entire apparatus is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.

  • Reagent Purity: The purity of the starting diester and the metallic sodium is critical. Impurities in the diester can lead to side reactions, while highly pure sodium may result in lower yields. It has been suggested that potassium impurities in sodium can act as a catalyst for the reaction.[1]

  • Solvent Choice: Aprotic, high-boiling solvents like toluene (B28343) or xylene are typically used to ensure the sodium remains molten, providing a large surface area for the reaction.[3][4][5]

  • Use of a Trapping Agent: The use of chlorotrimethylsilane (B32843) (TMSCl) as a trapping agent for the enediolate intermediate is highly recommended.[1][4][5] This prevents competing reactions, such as the Dieckmann condensation catalyzed by the alkoxide byproduct, and generally leads to significantly higher yields.[1] The resulting bis-silyl ether is more stable and can be easily hydrolyzed to the acyloin in a separate step.

Q2: I am observing the formation of a significant amount of byproducts in my acyloin condensation. What are they likely to be and how can I minimize them?

A2: The primary byproduct of concern is the intermolecular polymer resulting from the reaction of two different diester molecules. Other potential side products include 1,2-diketones, which are intermediates in the reaction.[2][3]

  • Minimizing Polymerization: The most effective way to reduce polymerization is to maintain a very low concentration of the diester in the reaction mixture at all times. This is achieved by the slow, dropwise addition of the diester solution to the refluxing solvent containing the dispersed sodium.

  • Avoiding Side Reactions: The formation of other byproducts can be minimized by ensuring an oxygen-free environment and by using a trapping agent like TMSCl to protect the reactive intermediates.

Ring-Closing Metathesis (RCM) Route

Q3: I am attempting to synthesize a cycloeicosene derivative via RCM of a long-chain diene, but the reaction is sluggish or fails to proceed. What are the likely causes?

A3: The success of an RCM reaction for a large ring is highly dependent on the choice of catalyst and the reaction conditions.

  • Catalyst Selection: For the synthesis of large, sterically unhindered macrocycles, second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more effective than first-generation catalysts due to their higher activity and stability.[6][7] The choice of ligands on the ruthenium catalyst can also influence its reactivity and stability.

  • Catalyst Loading: While it may be tempting to use a high catalyst loading, this can sometimes lead to increased side reactions and decomposition. For macrocyclizations, catalyst loadings are typically in the range of 0.1-5 mol%.[6] It is often beneficial to start with a lower loading and optimize from there.

  • Solvent and Temperature: Anhydrous, degassed solvents such as dichloromethane (B109758) (DCM) or toluene are commonly used. The optimal temperature depends on the catalyst's stability and the reactivity of the substrate. While some reactions proceed at room temperature, others may require heating to 40-80°C to achieve a reasonable reaction rate.[6] However, excessive heat can lead to catalyst decomposition.

  • Ethylene (B1197577) Removal: The RCM reaction produces ethylene as a byproduct.[7] Efficient removal of this volatile gas by performing the reaction under a stream of inert gas or under vacuum can help drive the equilibrium towards the cyclic product.

Q4: My RCM reaction is producing a mixture of the desired macrocycle and oligomeric byproducts. How can I improve the selectivity for the intramolecular reaction?

A4: The formation of oligomers is a common challenge in macrocyclization via RCM.

  • High Dilution: The key to favoring the intramolecular RCM is to work at high dilution (typically 0.001-0.01 M).[8] This reduces the probability of intermolecular reactions between two diene molecules.

  • Slow Addition: A slow, syringe-pump addition of the diene and/or the catalyst solution to the reaction vessel can help maintain a low instantaneous concentration of the substrate, further promoting intramolecular cyclization.

  • Catalyst Choice: Some catalysts have a higher propensity for cyclization over oligomerization. For instance, iodide-containing ruthenium catalysts have been shown to improve selectivity for macrocyclization.[9][10]

Data Presentation

The following tables provide a summary of typical reaction conditions for the synthesis of large-ring cycloalkanes, which can be adapted for the synthesis of this compound.

Table 1: Acyloin Condensation for Macrocycle Synthesis

ParameterRecommended ConditionRationale
Substrate Long-chain α,ω-diester (e.g., diethyl eicosanedioate)Precursor for the desired cycloalkane.
Reagent Metallic Sodium (dispersion)Reductive coupling agent.
Solvent Aprotic, high-boiling (e.g., Toluene, Xylene)Allows for high reaction temperature and dispersion of sodium.[1][3][4]
Concentration High Dilution (slow addition of substrate)Favors intramolecular cyclization over intermolecular polymerization.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents side reactions with oxygen.[1][2][3]
Additive Chlorotrimethylsilane (TMSCl)Traps the reactive intermediate, improving yield.[1][4][5]
Temperature RefluxTo maintain sodium in a molten, highly dispersed state.
Typical Yield 60-95% (for 10-20 membered rings)Varies with ring size and specific conditions.[2]

Table 2: Ring-Closing Metathesis for Macrocycle Synthesis

ParameterRecommended ConditionRationale
Substrate Long-chain α,ω-diene (e.g., 1,21-docosadiene)Precursor for the desired cycloalkene.
Catalyst Grubbs 2nd Gen. or Hoveyda-Grubbs 2nd Gen.High activity and functional group tolerance.[6][7]
Catalyst Loading 0.1 - 5 mol%Balances reaction rate with potential for side reactions.[6]
Solvent Anhydrous, degassed CH₂Cl₂ or TolueneCommon solvents for RCM.
Concentration High Dilution (0.001 - 0.01 M)Crucial for favoring intramolecular cyclization.[8]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxygen.
Temperature 25 - 80 °CDependent on catalyst stability and substrate reactivity.[6]
Byproduct Removal Purging with inert gas or vacuumRemoves ethylene to drive the reaction forward.

Experimental Protocols

Protocol 1: General Procedure for Acyloin Condensation of Diethyl Eicosanedioate

  • Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The entire apparatus is flame-dried and allowed to cool under a stream of dry argon.

  • Sodium Dispersion: Dry toluene is added to the flask, followed by metallic sodium. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of molten sodium.

  • Substrate Addition: A solution of diethyl eicosanedioate and chlorotrimethylsilane in dry toluene is prepared. This solution is added dropwise to the sodium dispersion over several hours using the addition funnel.

  • Reaction: The reaction mixture is maintained at reflux with continued stirring for an additional period after the addition is complete.

  • Workup: The reaction is cooled, and any excess sodium is carefully quenched. The mixture is filtered, and the solvent is removed under reduced pressure. The resulting silyl (B83357) ether is then hydrolyzed using an acidic solution to yield the α-hydroxyketone (acyloin).

  • Reduction to this compound: The crude acyloin is then subjected to a Clemmensen or Wolff-Kishner reduction to remove the carbonyl and hydroxyl groups, affording this compound.

  • Purification: The final product is purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Ring-Closing Metathesis of 1,21-Docosadiene (B1615117)

  • Solvent Preparation: Anhydrous dichloromethane is thoroughly degassed by bubbling with argon for at least 30 minutes.

  • Reaction Setup: A Schlenk flask is charged with the degassed solvent and heated to reflux under an argon atmosphere.

  • Substrate and Catalyst Addition: A solution of 1,21-docosadiene in degassed dichloromethane and a separate solution of a second-generation Grubbs catalyst are prepared. These solutions are added simultaneously and very slowly via syringe pump to the refluxing solvent over a period of several hours.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Catalyst Quenching: Upon completion, the reaction is cooled to room temperature, and a quenching agent (e.g., ethyl vinyl ether) is added to deactivate the catalyst.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica (B1680970) gel to separate the desired cycloeicosene from oligomeric byproducts and residual catalyst.

  • Hydrogenation: The resulting cycloeicosene is then hydrogenated (e.g., using H₂ and Pd/C) to yield this compound.

Mandatory Visualization

experimental_workflow cluster_acyloin Acyloin Condensation Route cluster_rcm Ring-Closing Metathesis Route A_start Diethyl Eicosanedioate A_reaction Acyloin Condensation (Na, Toluene, TMSCl) A_start->A_reaction A_intermediate Cycloeicosanone Precursor (Acyloin) A_reaction->A_intermediate A_reduction Clemmensen or Wolff-Kishner Reduction A_intermediate->A_reduction A_end This compound A_reduction->A_end R_start 1,21-Docosadiene R_reaction Ring-Closing Metathesis (Grubbs Catalyst) R_start->R_reaction R_intermediate Cycloeicosene R_reaction->R_intermediate R_hydrogenation Hydrogenation (H₂, Pd/C) R_intermediate->R_hydrogenation R_end This compound R_hydrogenation->R_end

Caption: Synthetic routes to this compound.

troubleshooting_logic cluster_check Initial Checks cluster_optimization Optimization Strategies start Low Yield in Macrocyclization check_purity Purity of Starting Materials? start->check_purity check_atmosphere Inert Atmosphere Maintained? start->check_atmosphere check_solvent Solvent Anhydrous & Degassed? start->check_solvent optimize_dilution Increase Dilution / Slow Addition check_purity->optimize_dilution check_atmosphere->optimize_dilution check_solvent->optimize_dilution optimize_catalyst Change Catalyst / Loading (RCM) optimize_dilution->optimize_catalyst If RCM optimize_additive Add Trapping Agent (Acyloin) optimize_dilution->optimize_additive If Acyloin optimize_temp Adjust Temperature optimize_catalyst->optimize_temp optimize_additive->optimize_temp

Caption: Troubleshooting low yield in macrocyclization.

References

Technical Support Center: Macrocyclization to Form Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cycloeicosane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the macrocyclization process. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My macrocyclization reaction is producing a significant amount of white, insoluble precipitate, and the yield of this compound is very low. What is the likely side product, and how can I minimize its formation?

A1: The most common side reaction in macrocyclization reactions to form large rings like this compound is intermolecular oligomerization or polymerization .[1] The white, insoluble precipitate you are observing is likely a mixture of linear and cyclic oligomers of your starting material. These are formed when molecules of the linear precursor react with each other (intermolecularly) instead of reacting with themselves (intramolecularly) to form the desired this compound.

Troubleshooting Steps to Minimize Oligomerization:

  • High-Dilution Conditions: The most critical factor to favor intramolecular cyclization is the use of high-dilution conditions.[1] This reduces the probability of reactive ends of different molecules encountering each other.

    • Recommendation: Aim for a substrate concentration in the range of 0.001 to 0.01 M. This can be achieved by using a large volume of solvent or, more practically, by the slow addition of the precursor solution to the reaction vessel over an extended period (e.g., 8-24 hours) using a syringe pump.

  • Reaction Temperature: Higher temperatures can sometimes favor the desired intramolecular reaction by providing the necessary activation energy for the cyclization to occur faster than intermolecular reactions. However, this is not always the case and is system-dependent.

    • Recommendation: If oligomerization is still a major issue at your current temperature, consider a systematic study of the reaction temperature to find the optimal balance.

Q2: I am attempting a Dieckmann condensation to synthesize a β-ketoester precursor to this compound, but the yield is poor, and I'm isolating a product with roughly double the mass of my expected product. What is happening?

A2: The Dieckmann condensation is generally less efficient for the formation of large rings (greater than 7-membered).[2][3] The side product you are observing is likely a dimeric species formed from the intermolecular condensation of two molecules of your starting diester.

Troubleshooting Dieckmann Condensation for Large Rings:

  • Choice of Base and Solvent: The base and solvent system can significantly influence the outcome. Sterically hindered bases can sometimes favor intramolecular reactions.

    • Recommendation: While sodium ethoxide in ethanol (B145695) is traditional, consider using potassium tert-butoxide in a non-polar, aprotic solvent like toluene (B28343) or THF. This can sometimes reduce the extent of intermolecular side reactions.

  • Alternative Cyclization Methods: For a 20-membered ring, the Dieckmann condensation is often not the method of choice due to its inherent inefficiency for large ring formation.

    • Recommendation: Consider switching to a more suitable macrocyclization method for large rings, such as the Acyloin condensation or the Thorpe-Ziegler reaction.[1]

Q3: I am using an Acyloin condensation to prepare cycloeicosanoin. While the reaction seems to work, I am getting a significant byproduct that is not the desired acyloin. What could this be?

A3: A known side reaction in the Acyloin condensation is a competing Dieckmann condensation .[1] This occurs because the alkoxide generated during the Acyloin reaction can act as a base to catalyze the intramolecular condensation of the starting diester, leading to a β-keto ester with a 19-membered ring, which after hydrolysis and decarboxylation would lead to a C19 cyclic ketone.

Troubleshooting the Acyloin Condensation:

  • Use of a Trapping Agent: The most effective way to suppress the competing Dieckmann condensation is to trap the intermediate enediolate and the alkoxide byproduct.

    • Recommendation: Perform the Acyloin condensation in the presence of trimethylsilyl (B98337) chloride (TMSCl). This will trap the enediolate as a stable bis-silyloxyalkene and also react with the generated alkoxide, preventing it from catalyzing the Dieckmann condensation. The desired acyloin can then be obtained by subsequent hydrolysis of the silylated intermediate.[1]

  • Reaction Conditions: The Acyloin condensation is believed to occur on the surface of the sodium metal, which can favor the intramolecular reaction even at higher concentrations than typically used in high-dilution techniques.[1]

    • Recommendation: While less sensitive to concentration than other methods, maintaining a reasonably dilute solution and ensuring efficient stirring to create a fine dispersion of sodium can improve yields.

Q4: How can I confirm the identity of my desired this compound product and differentiate it from the oligomeric side products?

A4: A combination of spectroscopic and analytical techniques is essential for characterization.

  • Mass Spectrometry (MS): This is the most direct way to determine the molecular weight.

    • This compound: Will show a molecular ion peak corresponding to its molecular weight (C₂₀H₄₀, MW ≈ 280.5 g/mol ).

    • Oligomers: Will show a distribution of peaks corresponding to dimers, trimers, tetramers, etc., of the starting monomer unit.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR of this compound: Due to the high symmetry of the molecule, you would expect to see a relatively simple spectrum, likely a single prominent multiplet or a narrow group of multiplets for the methylene (B1212753) protons.

    • ¹H NMR of Oligomers: Linear oligomers will have distinct signals for the end groups, which will be absent in the cyclic product. The overall spectrum of the oligomeric mixture will be more complex and may show broader signals compared to the pure cyclic compound.

  • Chromatography (GC/LC):

    • Gas Chromatography (GC): If the products are sufficiently volatile, GC can be used to separate this compound from lower molecular weight oligomers.

    • Liquid Chromatography (LC): For higher molecular weight oligomers, LC techniques like size-exclusion chromatography (SEC) can be employed to analyze the distribution of oligomers.

Data Presentation

The success of a macrocyclization reaction is highly dependent on the chosen method and reaction conditions. Below is a summary of typical yields for different macrocyclization strategies for large rings. Note that specific yields for this compound are not always readily available in the literature, so these represent general trends for large ring synthesis.

Reaction TypeRing Size SuitabilityTypical Yields for Large RingsCommon Side ReactionsKey Experimental Considerations
Acyloin Condensation Excellent for ≥ 10 members> 70%Dieckmann condensationUse of TMSCl as a trapping agent is highly recommended. Less dependent on high dilution.
Thorpe-Ziegler Reaction Good for > 13 membersModerate to GoodOligomerizationRequires stringent high-dilution conditions.
Dieckmann Condensation Poor for > 7 membersLowDimerization, OligomerizationGenerally not recommended for the synthesis of 20-membered rings.

Experimental Protocols

Note: These are generalized protocols and should be adapted based on the specific precursor and laboratory safety guidelines.

Protocol 1: Acyloin Condensation of Diethyl Eicosanedioate
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus should be flame-dried and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Preparation:

    • Dry toluene is added to the flask.

    • Sodium metal is cut into small pieces and added to the toluene to create a fine dispersion by vigorous stirring at the reflux temperature of the solvent.

    • A solution of diethyl eicosanedioate and trimethylsilyl chloride in dry toluene is prepared in the dropping funnel.

  • Reaction Execution:

    • The solution from the dropping funnel is added dropwise to the vigorously stirred sodium dispersion over a period of 8-12 hours.

    • After the addition is complete, the reaction mixture is stirred at reflux for an additional 2 hours.

  • Work-up:

    • The reaction mixture is cooled to room temperature, and excess sodium is carefully quenched with methanol.

    • The resulting mixture is hydrolyzed with dilute hydrochloric acid.

    • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product (cycloeicosanoin) is purified by distillation or chromatography.

  • Reduction to this compound (not detailed here): The resulting α-hydroxyketone (cycloeicosanoin) can be reduced to this compound using methods such as the Clemmensen or Wolff-Kishner reduction.

Mandatory Visualizations

Diagram 1: Intramolecular vs. Intermolecular Reactions

G cluster_0 Reaction Pathways A Linear Precursor (e.g., Diethyl Eicosanedioate) B This compound Derivative (Intramolecular Product) A->B High Dilution Favors Cyclization C Oligomers/Polymers (Intermolecular Side Products) A->C High Concentration Favors Oligomerization

Caption: Competing pathways in macrocyclization.

Diagram 2: Troubleshooting Workflow for Low this compound Yield

G start Low Yield of this compound check_precipitate Is a white, insoluble precipitate observed? start->check_precipitate oligomerization Likely Issue: Intermolecular Oligomerization check_precipitate->oligomerization Yes check_reaction_type What is the reaction type? check_precipitate->check_reaction_type No implement_high_dilution Action: Implement/Improve High-Dilution Conditions oligomerization->implement_high_dilution end Improved Yield implement_high_dilution->end dieckmann Reaction: Dieckmann check_reaction_type->dieckmann Dieckmann acyloin Reaction: Acyloin check_reaction_type->acyloin Acyloin dieckmann_issue Issue: Inefficient for large rings, dimerization is common. dieckmann->dieckmann_issue acyloin_issue Potential Issue: Competing Dieckmann condensation. acyloin->acyloin_issue change_method Action: Consider Acyloin or Thorpe-Ziegler reaction. dieckmann_issue->change_method use_tmscl Action: Add Trimethylsilyl Chloride (TMSCl) as a trapping agent. acyloin_issue->use_tmscl change_method->end use_tmscl->end

Caption: Troubleshooting guide for low this compound yield.

References

Technical Support Center: Cycloeicosane Purification and Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cycloeicosane purification and separation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the experimental workflow.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: Due to its large, flexible ring structure, this compound, like many macrocycles, can be challenging to purify. Key issues include:

  • Co-crystallization with linear alkanes: If the synthesis involves precursors like long-chain esters, residual linear alkanes of similar chain length can be difficult to remove.

  • Formation of oligomers: During cyclization reactions, intermolecular reactions can lead to the formation of dimers, trimers, and other higher-order oligomers, which often have similar polarities to the desired this compound monomer.[1]

  • Low crystallinity: The inherent flexibility of the 20-membered ring can sometimes hinder the formation of well-defined crystals, making recrystallization less effective.

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is approximately 62 °C (335 K). A broad or depressed melting point is a common indicator of impurities.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of this compound due to its volatility. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for identifying non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is useful for structural confirmation and detecting impurities with different proton or carbon environments.

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause Troubleshooting Steps
This compound fails to crystallize upon cooling. The solution is not saturated; too much solvent was added.1. Evaporate some of the solvent to increase the concentration of this compound. 2. Add a small seed crystal of pure this compound to induce crystallization. 3. Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
The product "oils out" instead of forming crystals. The cooling process is too rapid, or the chosen solvent is not ideal. The melting point of this compound is relatively low, making it prone to oiling out.1. Re-heat the solution until the oil redissolves. 2. Allow the solution to cool more slowly. Insulating the flask can help. 3. Add a co-solvent (an "anti-solvent") in which this compound is less soluble, dropwise, to the warm solution until slight turbidity is observed, then allow it to cool slowly. A good starting point is a toluene (B28343)/acetone (B3395972) or hexane (B92381)/acetone mixture.
Low recovery of this compound after recrystallization. This compound has significant solubility in the cold solvent. Too much solvent was used initially. The crystals were not completely collected.1. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize solubility. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Ensure complete transfer of crystals during filtration.
Crystals are colored or appear impure. Colored impurities are present and are not effectively removed by a single recrystallization.1. Consider a pre-purification step using column chromatography. 2. Perform a second recrystallization. 3. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. Use charcoal sparingly as it can also adsorb the desired product.
Chromatography Issues
Issue Potential Cause Troubleshooting Steps (GC & HPLC)
Poor separation of this compound from impurities (e.g., oligomers). Inappropriate stationary phase or mobile phase. The elution gradient is too steep (HPLC). The temperature program is not optimized (GC).For HPLC: 1. Use a non-polar stationary phase like C18 or C8. 2. Employ a gradient elution with a shallow gradient to improve resolution between closely eluting peaks. 3. Optimize the mobile phase composition. For reversed-phase, consider acetonitrile/water or methanol/water gradients. For GC: 1. Use a non-polar or mid-polarity column (e.g., DB-5ms). 2. Optimize the temperature program with a slower ramp rate to enhance separation. 3. Ensure the injector temperature is high enough to vaporize this compound without causing degradation.
Peak tailing in chromatography. Active sites on the column interacting with the analyte. Column overload.1. For GC, use a deactivated liner and ensure the column is properly conditioned. 2. For HPLC, ensure the mobile phase pH is appropriate if there are any ionizable impurities. 3. Reduce the amount of sample injected onto the column.
No peak detected for this compound. The compound did not elute from the column. The detector is not suitable or is not functioning correctly. The sample concentration is too low.1. For GC, ensure the final oven temperature is high enough and held for a sufficient time to elute a high-boiling compound like this compound. 2. For HPLC, ensure the mobile phase is strong enough to elute the compound. 3. Confirm that the detector is appropriate for a non-chromophoric compound like this compound (e.g., FID or MS for GC; ELSD, CAD, or MS for HPLC). 4. Concentrate the sample before injection.

Experimental Protocols

Recrystallization of this compound

This protocol is a starting point and may require optimization based on the specific impurities present.

  • Solvent Selection: Based on the principle of "like dissolves like," non-polar solvents are good candidates for dissolving this compound. Toluene is a good primary solvent, while acetone can be used as an anti-solvent. Hexane is also a potential recrystallization solvent.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot toluene (heated to near its boiling point) to just dissolve the solid.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystallization does not occur, proceed to an ice bath.

    • If crystallization is still slow or recovery is low, consider a two-solvent system. Dissolve the crude product in a minimal amount of hot toluene. Add acetone dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane or a cold toluene/acetone mixture.

    • Dry the crystals under vacuum.

GC-MS Analysis of this compound

This method is adapted from protocols for the analysis of large cycloalkanes.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

    • Injector Temperature: 280-300 °C.

    • Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 15 minutes.

    • Injection: 1 µL of a ~1 mg/mL solution in hexane, splitless injection.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-600.

Preparative HPLC for this compound Purification

This is a general guideline for developing a preparative HPLC method.

  • Column: A reversed-phase C18 or C8 column is recommended.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile or Methanol

  • Method Development:

    • Start with an analytical scale column to develop the separation method.

    • Use a gradient elution, for example, starting from 80% B to 100% B over 20-30 minutes.

    • Optimize the gradient to achieve baseline separation of this compound from its impurities.

    • Scale up the method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Detection: As this compound lacks a UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is required.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude this compound (from Acyloin Condensation or other routes) recrystallization Recrystallization (e.g., Toluene/Acetone) synthesis->recrystallization Initial Purification column_chromatography Column Chromatography (Silica or Reversed-Phase) recrystallization->column_chromatography If impurities persist gc_ms GC-MS Analysis recrystallization->gc_ms hplc HPLC Analysis (with ELSD/CAD/MS) recrystallization->hplc nmr NMR Spectroscopy recrystallization->nmr column_chromatography->gc_ms column_chromatography->hplc column_chromatography->nmr pure_product Pure this compound gc_ms->pure_product Purity Confirmed hplc->pure_product Purity Confirmed nmr->pure_product Structure Confirmed troubleshooting_recrystallization start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals form? cool->crystals oiling_out Oiling out? crystals->oiling_out No collect Collect crystals crystals->collect Yes troubleshoot_no_crystals Evaporate some solvent Add seed crystal Scratch flask oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Reheat and cool slower Add anti-solvent oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals->cool troubleshoot_oiling->cool

References

Technical Support Center: Synthesis of Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of cycloeicosane. The focus is on overcoming common challenges, particularly low yields, in macrocyclization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound and other large-ring cycloalkanes.

Issue 1: Very Low Yield of this compound

Q1: My macrocyclization reaction is resulting in a disappointingly low yield of this compound. What are the primary causes and how can I improve it?

A1: Low yields in macrocyclization are a frequent challenge, primarily due to the competition between the desired intramolecular cyclization and undesired intermolecular polymerization.[1] At higher concentrations, the reactive ends of two different precursor molecules are more likely to react with each other than the two ends of the same molecule, leading to the formation of linear polymers and oligomers.

Troubleshooting & Optimization:

  • High-Dilution Principle: The most effective strategy to favor intramolecular cyclization is to employ the high-dilution principle. This involves the slow addition of the linear precursor (e.g., a long-chain diester or dinitrile) to a large volume of solvent. This maintains a very low concentration of the precursor in the reaction vessel at any given time, thus kinetically favoring the intramolecular reaction.[1] A syringe pump is often used for the slow and controlled addition of the precursor solution.

  • Reaction Temperature: The temperature can significantly influence the reaction rate and the prevalence of side reactions. It's crucial to find an optimal temperature that promotes the desired cyclization without causing decomposition of the reactants or products. It is advisable to start with temperatures reported in literature for similar macrocyclizations and then screen a range of temperatures to find the optimum.

  • Solvent Choice: The solvent can affect the conformation of the linear precursor. A solvent that encourages a "folded" or pre-organized conformation can bring the reactive ends of the molecule into closer proximity, thereby facilitating cyclization. It is recommended to screen a variety of high-boiling, aprotic solvents such as toluene (B28343) or xylene, ensuring they are anhydrous.

Issue 2: Formation of Significant Amounts of Oligomers

Q2: My reaction is producing a substantial quantity of linear and cyclic oligomers instead of the desired monomeric this compound. How can this be prevented?

A2: The formation of oligomers is a clear indication that intermolecular reactions are outcompeting the desired intramolecular cyclization. The key to minimizing oligomerization is to strictly control the reaction concentration.

Troubleshooting & Optimization:

  • Pseudo-Dilution/High-Dilution Conditions: As highlighted in the previous point, maintaining high-dilution conditions is the most critical factor in suppressing oligomerization. The slow addition of the precursor solution to a large volume of solvent is essential.

  • Precursor Conformation: The structure of the linear precursor can influence its propensity to cyclize. Incorporating elements that induce a "turn" or a more rigid conformation can help to pre-organize the molecule for cyclization, reducing the entropic barrier.

Issue 3: Side Reactions in Acyloin Condensation

Q3: I am attempting an Acyloin condensation to synthesize the this compound precursor, but I am getting significant byproducts. What are the likely side reactions and how can I avoid them?

A3: A common side reaction in the Acyloin condensation is the Dieckmann condensation, which is a base-catalyzed intramolecular Claisen condensation.[2] This can be particularly problematic as the Acyloin condensation generates alkoxide bases in situ.

Troubleshooting & Optimization:

  • Use of a Trapping Agent: The most effective way to suppress the Dieckmann condensation and improve the yield of the acyloin is to add chlorotrimethylsilane (B32843) (TMSCl) to the reaction mixture.[3][4] TMSCl traps the enediolate intermediate as a bis-silyl derivative and also scavenges the alkoxide byproducts, preventing them from catalyzing the Dieckmann reaction. The resulting bis-silyl derivative can be isolated and then hydrolyzed to the desired acyloin in a separate step.[5][4]

Comparative Data on this compound Synthesis Methods

The following tables summarize quantitative data for the primary methods used in the synthesis of large-ring cycloalkanes like this compound. The final step to obtain this compound from the cyclic ketone products involves a reduction reaction (e.g., Wolff-Kishner or Clemmensen reduction), which typically proceeds in high yield.

Table 1: Acyloin Condensation for Large-Ring Synthesis

Ring SizeStarting MaterialReagentsSolventYieldReference
12+DiestersSodium metal, Trimethylsilyl chlorideToluene or Xylene>70%[6]
13DiesterSodium metal, Trimethylsilyl chlorideToluene or Xylene84%[3]
14DiesterSodium metal, Trimethylsilyl chlorideToluene or Xylene67%[3]

Table 2: Thorpe-Ziegler Reaction for Large-Ring Synthesis

Ring SizeStarting MaterialBaseSolventYieldReference
13+DinitrilesAlkali metal salts of aralkyl aminesToluene or EtherDependent on ring size[7][8]
-DinitrilesStrong baseTolueneGood yields for large rings[7]

Table 3: Ruzicka Large-Ring Synthesis

Ring SizeStarting MaterialCatalystConditionsYieldReference
>8Dicarboxylic acid saltsThorium, Cerium, or Yttrium saltsThermal decomposition/Dry distillationGenerally low for large rings[9]

Detailed Experimental Protocols

Protocol 1: Acyloin Condensation of Diethyl Eicosanedioate

This protocol is adapted from established procedures for acyloin condensation of large-ring systems.

Materials:

  • Diethyl eicosanedioate

  • Sodium metal, dispersed in mineral oil

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Anhydrous toluene

  • n-Hexane (for washing sodium)

  • Hydrochloric acid, concentrated

  • Methanol (B129727)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

  • Sodium Dispersion: In the reaction flask, place a dispersion of sodium metal in anhydrous toluene.

  • Precursor Solution: In a separate flask, prepare a solution of diethyl eicosanedioate and freshly distilled chlorotrimethylsilane in anhydrous toluene.

  • Reaction: Heat the sodium dispersion in toluene to reflux with vigorous stirring. Add the precursor solution from the dropping funnel to the refluxing sodium dispersion over a period of 48-72 hours.

  • Work-up (Hydrolysis of the Silyl Ether): After the addition is complete, cool the reaction mixture to room temperature. Cautiously add methanol to quench any unreacted sodium. Add concentrated hydrochloric acid and stir the mixture for 6 hours at room temperature to hydrolyze the bis-silyl enol ether.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude acyloin product by column chromatography or recrystallization.

Protocol 2: Thorpe-Ziegler Cyclization of Eicosanedinitrile

This protocol describes a general procedure for the Thorpe-Ziegler cyclization under high-dilution conditions.

Materials:

  • Eicosanedinitrile

  • Lithium N-methyl-N-phenylamide (or another suitable base)

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Hydrochloric acid, 6M

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a syringe pump under an inert atmosphere.

  • Base Solution: In the reaction flask, place a solution of lithium N-methyl-N-phenylamide in anhydrous diethyl ether and toluene. Heat the solution to reflux.

  • Precursor Solution: Prepare a solution of eicosanedinitrile in anhydrous diethyl ether.

  • Cyclization: Using the syringe pump, add the dinitrile solution to the refluxing base solution over a period of 24-48 hours to maintain high-dilution conditions.

  • Hydrolysis: After the addition, continue to reflux the mixture for an additional hour. Cool the reaction to 0°C and slowly add 6M hydrochloric acid. Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the intermediate enaminonitrile.

  • Extraction: Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude cycloeicosanone by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification precursor Prepare Precursor Solution (Diester/Dinitrile in Solvent) addition Slow Addition via Syringe Pump (High Dilution) precursor->addition reaction_vessel Prepare Reaction Vessel (Solvent + Reagents) reaction_vessel->addition cyclization Intramolecular Cyclization addition->cyclization hydrolysis Hydrolysis (if necessary) cyclization->hydrolysis extraction Extraction & Washing hydrolysis->extraction purification Purification (Chromatography/Distillation) extraction->purification product This compound Precursor purification->product

Caption: High-dilution experimental workflow for macrocyclization.

acyloin_condensation diester Long-chain Diester radical_dimer Radical Anion Dimerization diester->radical_dimer + 2e- na 2 Na diketone 1,2-Diketone Intermediate radical_dimer->diketone - 2 RO- enediolate Enediolate diketone->enediolate + 2e- na2 2 Na acyloin α-Hydroxy Ketone (Acyloin) enediolate->acyloin Work-up h3o H3O+

Caption: Simplified mechanism of Acyloin condensation.

thorpe_ziegler dinitrile Long-chain Dinitrile carbanion Carbanion Formation dinitrile->carbanion - H+ base Base cyclization Intramolecular Nucleophilic Attack carbanion->cyclization enaminonitrile Cyclic Enaminonitrile cyclization->enaminonitrile ketone Cyclic Ketone enaminonitrile->ketone hydrolysis Acid Hydrolysis (H3O+)

Caption: Logical steps of the Thorpe-Ziegler reaction.

References

Technical Support Center: Cycloeicosane NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the NMR characterization of cycloeicosane. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during their experimental work with this large, waxy cycloalkane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of this compound just shows a broad, unresolved hump. What's wrong?

A1: This is a common issue with large, flexible molecules like this compound and can be attributed to several factors:

  • Poor Shimming: The magnetic field homogeneity might not be optimal. Ensure the sample is properly positioned and shimmed.

  • Sample Concentration: Highly concentrated samples of waxy materials can lead to increased viscosity and poor resolution. Try diluting your sample.[1]

  • Conformational Exchange: At room temperature, this compound exists as a mixture of rapidly interconverting conformers. This chemical exchange on the NMR timescale can lead to significant line broadening.

  • Presence of Particulate Matter: Undissolved solids will disrupt the magnetic field homogeneity, causing broad peaks.[1]

Troubleshooting Steps:

  • Re-shim the spectrometer.

  • Dilute your sample.

  • Filter the sample through a pipette with a cotton or glass wool plug to remove any suspended particles.[1]

  • Perform variable-temperature (VT) NMR. Acquiring the spectrum at a higher temperature can increase the rate of conformational exchange, potentially leading to a sharpening of the averaged signal. Conversely, a low-temperature spectrum might "freeze out" individual conformers, allowing for their distinct signals to be observed.

Q2: What is the expected ¹H NMR chemical shift for this compound?

Q3: My ¹³C NMR spectrum of this compound shows a single peak. Is this correct?

A3: Yes, at room temperature, a single sharp peak in the ¹³C NMR spectrum is expected for this compound. Due to rapid conformational averaging, all 20 methylene (B1212753) carbons become chemically equivalent on the NMR timescale.

Q4: I'm having trouble dissolving my waxy this compound sample for NMR. What solvents should I use?

A4: Chloroform-d (CDCl₃) is a standard solvent to try first.[4] For waxy or poorly soluble nonpolar compounds, other solvents or techniques can be employed:

  • Benzene-d₆ or Toluene-d₈: These aromatic solvents can be effective for nonpolar compounds.

  • Solvent Mixtures: A mixture of solvents, such as CDCl₃ with a small amount of methanol-d₄, can sometimes improve solubility.

  • Gentle Heating and Sonication: After adding the solvent, gently warming the sample vial and placing it in an ultrasonic bath can aid dissolution. Ensure the sample is fully dissolved before transferring it to the NMR tube.

  • Sample Preparation in a Separate Vial: It is good practice to dissolve the sample in a small vial before transferring it to the NMR tube. This allows for better mixing and visual confirmation of complete dissolution.

Q5: I see extra peaks in my NMR spectrum. What could they be?

A5: Extra peaks are often due to common laboratory contaminants. Refer to the table below for the approximate ¹H NMR chemical shifts of some common impurities in CDCl₃.

Impurity¹H Chemical Shift (ppm in CDCl₃)Multiplicity
Water~1.56s
Acetone~2.17s
Dichloromethane~5.30s
Ethyl Acetate~1.26, ~2.05, ~4.12t, s, q
Grease/Alkanes~0.86, ~1.26m, m
Silicone Grease~0.07s

Quantitative NMR Data

The following table summarizes the reported ¹³C NMR chemical shifts for this compound in different deuterated solvents. This data can be used as a reference for spectrum calibration and confirmation of your compound.

NucleusSolventChemical Shift (ppm)
¹³CCDCl₃26.8
¹³CC₆D₆27.4

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR of this compound
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

    • Cap the vial and gently warm and sonicate until the sample is fully dissolved.

    • Filter the solution through a pipette with a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Spectrometer Setup (¹H NMR):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity.

    • Acquire the spectrum with standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

  • Spectrometer Setup (¹³C NMR):

    • Use the same sample or a more concentrated one.

    • Lock and shim as for ¹H NMR.

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the concentration and instrument).

Protocol 2: Variable-Temperature (VT) NMR for Conformational Analysis
  • Sample Preparation:

    • Prepare a sample as described in Protocol 1. Use a solvent with a suitable temperature range (e.g., toluene-d₈ for a wide range of low and high temperatures).

  • Spectrometer Setup:

    • Insert the sample and obtain a spectrum at room temperature.

    • Gradually increase or decrease the temperature in steps of 10-20 °C, allowing the sample to equilibrate for 5-10 minutes at each new temperature.

    • Acquire a spectrum at each temperature and observe the changes in peak shape and chemical shift.

Visualizations

Troubleshooting Workflow for Poor NMR Spectra

The following diagram outlines a systematic approach to troubleshooting common issues encountered during the NMR analysis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound NMR Start Poor NMR Spectrum (Broad/Unresolved Peaks) Check_Shimming Re-shim Spectrometer Start->Check_Shimming Check_Concentration Sample Too Concentrated? Check_Shimming->Check_Concentration No Improvement Good_Spectrum Good Spectrum Obtained Check_Shimming->Good_Spectrum Improved Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Yes Check_Particulates Particulate Matter Present? Check_Concentration->Check_Particulates No Dilute_Sample->Check_Particulates Dilute_Sample->Good_Spectrum Improved Filter_Sample Filter Sample Check_Particulates->Filter_Sample Yes Conformational_Exchange Suspect Conformational Exchange Check_Particulates->Conformational_Exchange No Filter_Sample->Conformational_Exchange Filter_Sample->Good_Spectrum Improved VT_NMR Perform Variable Temperature (VT) NMR Conformational_Exchange->VT_NMR VT_NMR->Good_Spectrum

Caption: A flowchart for diagnosing and resolving poor quality NMR spectra of this compound.

Logical Relationship for Conformational Analysis

This diagram illustrates the relationship between temperature and the observed NMR spectrum for a flexible molecule like this compound.

Conformational_Analysis Conformational Analysis by VT-NMR High_Temp High Temperature (Fast Exchange) High_Temp_Spectrum Sharp, Averaged Signal High_Temp->High_Temp_Spectrum Room_Temp Room Temperature (Intermediate Exchange) Room_Temp_Spectrum Broad, Coalesced Signal Room_Temp->Room_Temp_Spectrum Low_Temp Low Temperature (Slow Exchange) Low_Temp_Spectrum Multiple Sharp Signals (Individual Conformers) Low_Temp->Low_Temp_Spectrum

Caption: The effect of temperature on the NMR spectrum of a conformationally flexible molecule.

References

Cycloeicosane Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with cycloeicosane. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound is a nonpolar cycloalkane. Therefore, nonpolar organic solvents are the most effective choice. High-purity n-hexane is a common and highly effective solvent for dissolving this compound and other long-chain alkanes. Other suitable volatile organic solvents for GC-MS analysis include dichloromethane, ethyl ether, and methanol.[1][2] For HPLC analysis, solvents like acetonitrile (B52724) and isopropyl alcohol can be used, often in combination with water in reversed-phase chromatography.[3]

Q2: Which analytical technique is most suitable for this compound analysis?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1][4] It offers excellent separation and identification capabilities. High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase setup, can also be used, especially for samples that may not be suitable for GC analysis.[3][5]

Q3: How should I store this compound samples to ensure their stability?

A3: To ensure the stability of this compound in solution, it is recommended to store samples at 4°C and protected from light.[6] For long-term storage, freezing at -20°C is an option, but repeated freeze-thaw cycles should be minimized as they can affect compound integrity.[6][7] It is also crucial to use tightly sealed glass vials to prevent solvent evaporation and contamination.[1]

Q4: Is derivatization necessary for this compound analysis?

A4: No, derivatization is generally not necessary for this compound. Derivatization is a chemical modification process used to increase the volatility and thermal stability of polar or semi-volatile compounds for GC analysis.[4] Since this compound is a nonpolar and volatile hydrocarbon, it can be readily analyzed by GC-MS without this step.

Q5: What type of internal standard should be used for quantitative analysis of this compound?

A5: For accurate quantification, an internal standard with similar chemical and physical properties to this compound is recommended. A deuterated analog, such as this compound-d40, would be an ideal choice as it co-elutes with the analyte but is distinguishable by the mass spectrometer. If a deuterated analog is not available, a non-polar compound with a similar molecular weight and retention time that is not present in the sample, such as a long-chain alkane like heneicosane, can be used.

Experimental Workflows and Logic

The following diagrams illustrate common workflows and logical processes in this compound analysis.

Experimental_Workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Logging Homogenization Sample Homogenization (if solid matrix) SampleReceipt->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE, LLE) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration GCMS_HPLC GC-MS or HPLC Analysis Concentration->GCMS_HPLC DataAcquisition Data Acquisition GCMS_HPLC->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification using Internal Standard PeakIntegration->Quantification Report Final Report Generation Quantification->Report

Caption: General experimental workflow for this compound analysis.

Troubleshooting_No_Peak Troubleshooting: No Peak Detected decision decision Start No Peak Detected CheckSample Is sample concentration adequate? Start->CheckSample CheckInjection Was injection successful? CheckSample->CheckInjection Yes IncreaseConc Increase sample concentration or reduce split ratio. CheckSample->IncreaseConc No CheckGC Are GC parameters correct? CheckInjection->CheckGC Yes CheckSyringe Check syringe and autosampler. CheckInjection->CheckSyringe No CheckMS Is MS acquiring data? CheckGC->CheckMS Yes CheckInlet Verify inlet temperature and gas flows. CheckGC->CheckInlet No CheckTune Check MS tune and detector status. CheckMS->CheckTune No

References

Technical Support Center: Cycloeicosane Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of Cycloeicosane. The information herein is designed to facilitate experimental troubleshooting and provide a deeper understanding of the molecule's behavior under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound, a large-ring cycloalkane, is a waxy solid at room temperature and is generally considered chemically stable under standard storage conditions (cool, dry, and dark place in a tightly sealed container). Its large, flexible ring structure minimizes angle and torsional strain, contributing to its stability, similar to other large cycloalkanes. However, like other long-chain alkanes, it is susceptible to degradation under thermal, oxidative, and photolytic stress, as well as microbial action.

Q2: What are the primary degradation pathways for this compound?

A2: While specific studies on this compound are limited, based on data from analogous long-chain and large-ring cycloalkanes, the primary degradation pathways are:

  • Microbial Degradation: This pathway is initiated by aerobic microorganisms. The typical sequence involves the oxidation of the cycloalkane ring to a cycloeicosanol, followed by further oxidation to cycloeicosanone. A key subsequent step is ring cleavage, often mediated by a Baeyer-Villiger monooxygenase, which introduces an oxygen atom into the ring to form a lactone. This lactone is then hydrolyzed, and the resulting linear dicarboxylic acid undergoes β-oxidation.[1]

  • Thermal Degradation: At elevated temperatures, the primary degradation mechanism for large cycloalkanes is the homolytic cleavage of carbon-carbon (C-C) bonds within the ring. This generates long-chain diradicals that can undergo further reactions, such as isomerization, cyclization to smaller rings, or fragmentation into smaller alkanes and alkenes.

  • Oxidative Degradation: In the presence of oxygen, especially when initiated by heat or light, this compound can undergo auto-oxidation. This free-radical chain reaction typically proceeds via the formation of hydroperoxides, which can then decompose to form a variety of oxygenated products, including cycloeicosanol and cycloeicosanone.[2]

  • Photodegradation: Although saturated alkanes do not strongly absorb UV-Vis light, photodegradation can occur, particularly in the presence of photosensitizers or catalysts. This process can generate radicals and initiate oxidative degradation pathways.

Q3: What are the expected degradation products of this compound?

A3: Based on the degradation pathways described above, the following classes of compounds are expected:

  • From Microbial Degradation: Cycloeicosanol, cycloeicosanone, 12-hydroxylauric acid (after ring cleavage and initial oxidation), and ultimately shorter-chain dicarboxylic acids.

  • From Thermal Degradation: A complex mixture of smaller linear and cyclic alkanes and alkenes.

  • From Oxidative Degradation: Cycloeicosyl hydroperoxide, cycloeicosanol, and cycloeicosanone. Further oxidation could lead to ring-opened products like dicarboxylic acids.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common and effective analytical technique for monitoring the degradation of this compound and identifying its degradation products is Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] This method allows for the separation of volatile and semi-volatile compounds and their identification based on their mass spectra. High-Performance Liquid Chromatography (HPLC) may also be used, particularly for less volatile or more polar degradation products, especially when coupled with a mass spectrometer (LC-MS).[4]

Troubleshooting Guides

Issue 1: Inconsistent results in this compound stability studies.
Possible Cause Troubleshooting Steps
Sample Inhomogeneity This compound is a waxy solid. Ensure the sample is fully homogenized before taking aliquots for analysis. This may involve melting and thorough mixing.
Contamination Contamination from solvents, glassware, or other laboratory equipment can catalyze degradation or interfere with analysis. Use high-purity solvents and meticulously clean all glassware. Run solvent blanks to check for contamination.
Inconsistent Stress Conditions Ensure that temperature, light intensity, and atmospheric conditions are precisely controlled and consistent across all experiments. Use calibrated equipment for monitoring these parameters.
Analytical Variability Inconsistent injection volumes, column degradation, or detector fluctuations in GC-MS can lead to variable results.[3] Implement a rigorous quality control protocol for your analytical method, including regular system suitability tests and the use of internal standards.
Issue 2: Difficulty in identifying degradation products by GC-MS.
Possible Cause Troubleshooting Steps
Co-elution of Peaks Optimize the GC temperature program (e.g., use a slower ramp rate) to improve the separation of degradation products. Consider using a different GC column with a different stationary phase to alter selectivity.
Low Concentration of Degradation Products Concentrate the sample before analysis using techniques like solid-phase extraction (SPE) or solvent evaporation.
Poor Derivatization (if applicable) For polar degradation products like alcohols and carboxylic acids, derivatization (e.g., silylation) is often necessary to improve their volatility and chromatographic behavior. Optimize the derivatization reaction conditions (reagent, temperature, time).
Complex Fragmentation Patterns in MS Use reference spectra from commercial or in-house libraries for comparison. If standards are not available, consider techniques like high-resolution mass spectrometry (HRMS) to determine the elemental composition of the degradation products.

Data Presentation: Quantitative Analysis of Degradation

Due to the limited availability of specific quantitative data for this compound in public literature, the following tables are provided as templates for researchers to structure their experimental data.

Table 1: Thermal Degradation of this compound

Temperature (°C)Time (hours)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
e.g., 150e.g., 24DataDataData
e.g., 150e.g., 48DataDataData
e.g., 200e.g., 24DataDataData
e.g., 200e.g., 48DataDataData

Table 2: Oxidative Stability of this compound (Rancimat Method)

Temperature (°C)Induction Period (hours)
e.g., 110Data
e.g., 120Data
e.g., 130Data

Table 3: Microbial Degradation of this compound by [Microorganism Name]

Incubation Time (days)This compound Remaining (%)Cycloeicosanol (%)Cycloeicosanone (%)
e.g., 7DataDataData
e.g., 14DataDataData
e.g., 21DataDataData

Experimental Protocols

Protocol 1: Thermal Stability Assessment of this compound
  • Objective: To determine the thermal stability of this compound at various temperatures.

  • Materials: this compound, high-purity nitrogen or argon, sealed glass ampoules or vials, oven or heating block, GC-MS system.

  • Procedure:

    • Accurately weigh a known amount of this compound (e.g., 10 mg) into a glass ampoule.

    • Purge the ampoule with an inert gas (nitrogen or argon) to remove oxygen.

    • Seal the ampoule.

    • Place the ampoule in an oven or heating block pre-set to the desired temperature (e.g., 150 °C, 200 °C, 250 °C).

    • At specified time points (e.g., 24, 48, 72 hours), remove an ampoule from the heat.

    • Allow the ampoule to cool to room temperature.

    • Open the ampoule and dissolve the contents in a suitable solvent (e.g., hexane).

    • Analyze the sample by GC-MS to quantify the remaining this compound and identify degradation products.

    • A control sample should be kept at room temperature and analyzed at the same time points.

Protocol 2: Oxidative Stability Assessment using the Rancimat Method
  • Objective: To determine the oxidative stability of this compound.

  • Materials: this compound, Rancimat instrument, purified air.

  • Procedure:

    • Accurately weigh a specified amount of this compound (typically 3 g) into the reaction vessel of the Rancimat.

    • Place the vessel in the heating block of the instrument, set to a specific temperature (e.g., 110 °C).

    • Pass a constant stream of purified air through the sample.

    • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

    • The instrument continuously measures the conductivity of the water. A sharp increase in conductivity indicates the formation of volatile carboxylic acids, marking the end of the induction period.

    • The time until this sharp increase is the induction period, which is a measure of the oxidative stability.

Protocol 3: Biodegradation Assay of this compound
  • Objective: To assess the biodegradability of this compound by a specific microbial culture.

  • Materials: this compound, a pure or mixed microbial culture known for alkane degradation (e.g., Rhodococcus sp.), mineral salts medium, sterile flasks, shaker incubator, GC-MS system.

  • Procedure:

    • Prepare a mineral salts medium that provides all necessary nutrients for the microorganisms except for a carbon source.

    • Dispense the medium into sterile flasks.

    • Add this compound to the experimental flasks as the sole carbon source (e.g., at a concentration of 0.1% w/v). It may be necessary to dissolve the this compound in a minimal amount of a non-biodegradable, non-toxic solvent or to use a fine powder to aid dispersion.

    • Inoculate the flasks with the microbial culture.

    • Prepare a sterile control flask containing the medium and this compound but no microbial inoculum.

    • Incubate the flasks in a shaker incubator at the optimal growth temperature for the microorganism.

    • At regular intervals (e.g., every 7 days), withdraw a sample from each flask.

    • Extract the residual this compound and any degradation products from the sample using an organic solvent (e.g., hexane (B92381) or dichloromethane).

    • Analyze the extract by GC-MS to quantify the remaining this compound and identify metabolites.

Visualizations

Microbial_Degradation_Pathway This compound This compound Cycloeicosanol Cycloeicosanol This compound->Cycloeicosanol Monooxygenase Cycloeicosanone Cycloeicosanone Cycloeicosanol->Cycloeicosanone Alcohol Dehydrogenase Lactone Cyclic Lactone Cycloeicosanone->Lactone Baeyer-Villiger Monooxygenase Dicarboxylic_Acid ω-hydroxy eicosanoic acid Lactone->Dicarboxylic_Acid Lactonase (Hydrolysis) Beta_Oxidation β-Oxidation Dicarboxylic_Acid->Beta_Oxidation Metabolism Central Metabolism (TCA Cycle) Beta_Oxidation->Metabolism

Caption: Generalized microbial degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Sample Check Sample Homogeneity Start->Check_Sample Check_Purity Verify Purity of Starting Material Check_Sample->Check_Purity Homogeneous Unresolved Problem Persists Check_Sample->Unresolved Inhomogeneous Check_Conditions Verify Stress Conditions Check_Purity->Check_Conditions Pure Check_Purity->Unresolved Impure Check_Method Validate Analytical Method Check_Conditions->Check_Method Consistent Check_Conditions->Unresolved Inconsistent Resolved Problem Resolved Check_Method->Resolved Valid Check_Method->Unresolved Invalid

References

Technical Support Center: Analysis of Cycloeicosane Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying impurities in Cycloeicosane samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques used to identify impurities in this compound?

A1: The most common analytical techniques for identifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] GC-MS is well-suited for volatile and semi-volatile impurities, while HPLC is effective for less volatile compounds. NMR provides detailed structural information about the impurities.

Q2: What are the potential sources of impurities in this compound samples?

A2: Impurities in this compound can originate from several sources:

  • Synthesis Byproducts: Incomplete reactions or side reactions during the synthesis of this compound can lead to the presence of related cycloalkanes of different ring sizes, unreacted starting materials, or solvents.

  • Degradation Products: Exposure to heat, light, or oxygen can cause degradation of this compound, leading to the formation of smaller alkanes, alkenes, or oxidized products.

  • Contamination: Impurities can be introduced from solvents, reagents, or equipment during the purification, handling, and storage of the sample.

Q3: How can I prepare my this compound sample for analysis?

A3: Sample preparation depends on the chosen analytical technique.

  • For GC-MS: Dissolve the this compound sample in a high-purity volatile solvent such as hexane (B92381) or dichloromethane. Ensure the concentration is within the optimal range for your instrument to avoid column overloading.

  • For HPLC: Dissolve the sample in a solvent that is miscible with the mobile phase, typically a non-polar solvent like hexane or a slightly more polar solvent if using a normal-phase column.

  • For NMR: Dissolve the sample in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).

Q4: What does the mass spectrum of pure this compound look like?

A4: The mass spectrum of this compound (C₂₀H₄₀) will show a molecular ion peak (M+) at m/z 280.5. The fragmentation pattern will exhibit a series of peaks corresponding to the loss of alkyl fragments, typically with a difference of 14 atomic mass units (-CH₂- groups).[2]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the GC-MS and HPLC analysis of this compound samples.

GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Peak Broadening or Tailing 1. Column Overloading: Injecting too concentrated a sample. 2. Injection Port Temperature Too Low: Incomplete vaporization of the high-boiling point this compound. 3. Column Contamination: Buildup of non-volatile residues on the column. 4. Carrier Gas Flow Rate Too Low: Insufficient flow to carry the analyte through the column efficiently.1. Dilute the sample and re-inject. 2. Increase the injector temperature. 3. Bake out the column at a high temperature or trim the first few centimeters of the column. 4. Optimize the carrier gas flow rate.
Poor Resolution Between Peaks 1. Inadequate Temperature Program: The oven temperature ramp may be too fast. 2. Incorrect Column Phase: The stationary phase may not be suitable for separating large non-polar molecules. 3. Column Degradation: The column has lost its separating efficiency over time.1. Use a slower temperature ramp or an isothermal period at a specific temperature. 2. Use a column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). 3. Replace the GC column.
Ghost Peaks 1. Contaminated Syringe: Residual sample from a previous injection. 2. Septum Bleed: Degradation of the injector septum at high temperatures. 3. Contaminated Carrier Gas: Impurities in the carrier gas line.1. Thoroughly clean the syringe with an appropriate solvent. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Ensure high-purity carrier gas and install or replace gas purifiers.
No Peaks or Very Small Peaks 1. Syringe Clogged: The syringe needle is blocked. 2. Injector Leak: A leak in the injection port is preventing the sample from reaching the column. 3. Incorrect Injection Volume: Injecting too little sample.1. Clean or replace the syringe. 2. Perform a leak check on the injector. 3. Increase the injection volume or sample concentration.
HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Broad or Asymmetric Peaks 1. Column Overload: Injecting too much sample. 2. Sample Solvent Incompatibility: The sample solvent is too strong compared to the mobile phase. 3. Column Contamination: Buildup of strongly retained compounds on the column.1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Flush the column with a strong solvent.
Fluctuating Retention Times 1. Inconsistent Mobile Phase Composition: Poor mixing of solvents or evaporation of a volatile component. 2. Temperature Fluctuations: Changes in ambient temperature can affect retention times. 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump.1. Ensure proper mobile phase preparation and degassing. Use a mobile phase blender if available. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and perform routine maintenance.
High Backpressure 1. Column Frit Blockage: Particulate matter from the sample or mobile phase has blocked the column inlet frit. 2. Column Contamination: Precipitation of sample components on the column. 3. Tubing Blockage: A blockage in the HPLC system tubing.1. Replace the column inlet frit. 2. Flush the column with a series of strong solvents. 3. Disconnect tubing sections to locate and clear the blockage.
Baseline Noise or Drift 1. Air Bubbles in the System: Air trapped in the pump, detector, or column. 2. Contaminated Mobile Phase: Impurities in the solvents or additives. 3. Detector Lamp Aging: The detector lamp is nearing the end of its life.1. Degas the mobile phase and purge the pump and detector. 2. Use high-purity HPLC-grade solvents and additives. 3. Replace the detector lamp.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of high-purity hexane in a clean vial.

    • Vortex the solution to ensure complete dissolution.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: 300 °C for 10 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 280.5).

    • Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to that of an internal standard or by using an external calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of hexane in a clean vial.

    • Filter the solution through a 0.45 µm PTFE syringe filter.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

    • Column: Normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 100% hexane.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • DAD Wavelength: Monitor at 210 nm (as alkanes have weak UV absorbance, MS detection is preferred if available).

    • MS Conditions (if applicable):

      • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).

      • Ionization Mode: Positive.

      • Drying Gas Temperature: 350 °C.

      • Vaporizer Temperature: 400 °C.

      • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Identify impurity peaks and use the DAD spectrum or mass spectrum for tentative identification.

    • Quantify impurities based on their peak areas relative to the main this compound peak or using a calibration standard.

Data Presentation

Table 1: Comparison of Analytical Techniques for Impurity Identification in this compound

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-DAD/MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by UV or mass-based detection.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Typical Impurities Detected Volatile and semi-volatile compounds (e.g., smaller alkanes, alkenes, residual solvents).Non-volatile or less volatile compounds (e.g., larger cycloalkanes, oxidized byproducts).A wide range of impurities, providing structural elucidation.
Sensitivity High (ppm to ppb level).Moderate to High (ppm level).Lower (requires higher concentrations).
Sample Throughput High.High.Low.
Quantitative Accuracy Good with proper calibration.Good with proper calibration.Excellent for quantification (qNMR).

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Impurity Identification Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter (for HPLC) Dissolution->Filtration GC_MS GC-MS Analysis Dissolution->GC_MS NMR NMR Analysis Dissolution->NMR HPLC HPLC Analysis Filtration->HPLC Library_Search Mass Spectral Library Search (GC-MS) GC_MS->Library_Search Peak_Integration Peak Integration & Quantification HPLC->Peak_Integration Structure_Elucidation Structural Elucidation (NMR) NMR->Structure_Elucidation Impurity_ID Identified Impurities Peak_Integration->Impurity_ID Library_Search->Impurity_ID Structure_Elucidation->Impurity_ID

Caption: Workflow for the identification of impurities in this compound samples.

Troubleshooting_Decision_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Start Poor Chromatographic Performance Peak_Broad Peak Broadening or Tailing? Start->Peak_Broad RT_Shift Retention Time Shifting? Start->RT_Shift Baseline_Noise Baseline Noise or Drift? Start->Baseline_Noise Check_Overload Reduce Sample Concentration Peak_Broad->Check_Overload Yes Check_Temp Increase Injector Temperature (GC) Peak_Broad->Check_Temp No Clean_Column Clean/Trim Column Check_Temp->Clean_Column Check_Mobile_Phase Check Mobile Phase Composition (HPLC) RT_Shift->Check_Mobile_Phase Yes Check_Temp_Control Verify Temperature Control RT_Shift->Check_Temp_Control No Check_Leaks Check for System Leaks Baseline_Noise->Check_Leaks Yes Check_Solvent_Purity Use High-Purity Solvents Baseline_Noise->Check_Solvent_Purity No

Caption: Decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: Crystallization of Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal quality of Cycloeicosane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining high-quality crystals of this compound?

A1: this compound, being a non-polar, flexible macrocycle, can present several challenges during crystallization. These include a tendency to form polycrystalline aggregates or an amorphous solid instead of single crystals. Achieving a single, well-ordered crystal lattice can be difficult due to the conformational flexibility of the eicosane (B133393) ring. Furthermore, its solubility in common organic solvents necessitates careful selection of the crystallization solvent and precise control over the rate of supersaturation.

Q2: How pure does my this compound sample need to be for successful crystallization?

A2: A high degree of purity is crucial for growing high-quality single crystals.[1][2] It is recommended to start with this compound that is at least 98% pure, with higher purity being preferable. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to defects and poor diffraction quality.[1]

Q3: What are the most suitable crystallization methods for this compound?

A3: Several methods can be employed for crystallizing this compound. The most common and often successful techniques include:

  • Slow Evaporation: This method involves dissolving this compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[3]

  • Slow Cooling: This technique relies on the principle that the solubility of this compound decreases as the temperature is lowered.[1] A saturated solution at a higher temperature is slowly cooled to induce crystallization.[4]

  • Vapor Diffusion: This method involves dissolving this compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a more volatile anti-solvent in which this compound is insoluble. The slow diffusion of the anti-solvent vapor into the this compound solution reduces its solubility and promotes crystal growth.

Troubleshooting Guide

Issue 1: No Crystal Growth Observed
Possible Cause Troubleshooting Steps
Undersaturated Solution Increase the concentration of this compound in the solvent. Ensure the solution is saturated or slightly supersaturated at the initial temperature. You can test for saturation by seeing if a small amount of additional solute dissolves.[5]
Inappropriate Solvent The chosen solvent may be too good a solvent for this compound, preventing it from precipitating.[6] Experiment with different solvents or solvent mixtures. A good solvent for crystallization should have moderate solubility for the solute.[7]
Vibrations or Disturbances Place the crystallization vessel in a location free from vibrations and disturbances. Mechanical shocks can disrupt the nucleation and growth process.[8]
Insufficient Time Crystallization can be a slow process. Allow sufficient time for nucleation and crystal growth to occur, which could range from hours to several days.[7]
Issue 2: Oiling Out or Formation of Amorphous Precipitate
Possible Cause Troubleshooting Steps
High Degree of Supersaturation Reduce the initial concentration of this compound or slow down the rate of supersaturation. For slow cooling, decrease the cooling rate. For slow evaporation, reduce the surface area of the solution exposed to air.
Rapid Cooling If using the slow cooling method, ensure the cooling is gradual. Rapid cooling can lead to the compound crashing out of solution as an oil.[4][9]
Incompatible Solvent System The solvent system may not be suitable, leading to liquid-liquid phase separation. Try a different solvent or a mixture of miscible solvents.
Issue 3: Formation of Small, Needle-like, or Poorly Defined Crystals
Possible Cause Troubleshooting Steps
Rapid Crystal Growth Slow down the rate of crystallization. For slow evaporation, use a container with a smaller opening. For slow cooling, decrease the cooling rate. Slower growth generally leads to larger and more well-defined crystals.[1][2]
Too Many Nucleation Sites The presence of dust or other particulate matter can lead to the formation of many small crystals.[7] Filter the solution before setting up the crystallization. Using a clean, smooth crystallization vessel can also help.
Impure Sample Impurities can interfere with the crystal growth process. Purify the this compound sample using techniques like column chromatography or recrystallization before attempting to grow single crystals.[10][11]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization of this compound
  • Solvent Selection: Choose a solvent in which this compound has a significant difference in solubility between a higher and a lower temperature. Based on the non-polar nature of this compound, suitable solvents could include toluene, hexane, or cyclohexane.

  • Dissolution: In a clean flask, dissolve a known amount of this compound in the minimum amount of the chosen solvent at an elevated temperature (e.g., 50-60 °C) to create a saturated or slightly supersaturated solution.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the hot solution through a pre-warmed filter to remove any potential nucleation sites.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature in a location free from vibrations. For even slower cooling, the flask can be placed in a Dewar flask filled with warm water.

  • Crystal Growth: As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.

  • Isolation: Once a sufficient number of well-formed crystals are observed, carefully decant the mother liquor and wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under a gentle stream of inert gas or in a desiccator.

Protocol 2: Slow Evaporation Crystallization of this compound
  • Solvent Selection: Select a volatile solvent in which this compound is soluble. Hexane or pentane (B18724) are good starting points.

  • Dissolution: Prepare a solution of this compound in the chosen solvent. The concentration should be below the saturation point at room temperature.

  • Setup: Transfer the solution to a clean vial or beaker. Cover the opening with a piece of parafilm or aluminum foil and pierce a few small holes in it. The number and size of the holes will control the rate of evaporation.

  • Evaporation: Place the vial in a quiet, undisturbed location at a constant temperature.

  • Crystal Growth: As the solvent slowly evaporates, the concentration of this compound will increase, eventually reaching saturation and leading to crystal formation.

  • Isolation and Drying: Once suitable crystals have formed, isolate and dry them as described in the slow cooling protocol.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvents at Various Temperatures.

SolventTemperature (°C)Solubility ( g/100 mL)
Toluene205.2
4015.8
6035.1
Hexane202.5
408.9
6022.4
Cyclohexane203.1
4010.5
6028.7

Note: This data is illustrative and should be experimentally determined for precise work.

Table 2: Effect of Cooling Rate on Crystal Size (Illustrative).

Cooling Rate (°C/hour)Average Crystal Size (mm)Crystal Quality
100.1 - 0.3Poor, often polycrystalline
50.5 - 1.0Moderate, some defects
11.5 - 2.5Good, well-defined facets
0.52.0 - 3.5Excellent, suitable for X-ray diffraction

Note: This table illustrates the general principle that slower cooling rates tend to produce larger, higher-quality crystals.[4][9][12][13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_crystallization Crystallization cluster_analysis Analysis start Start with this compound Sample purify Purify this compound (e.g., Chromatography) start->purify check_purity Check Purity >98% purify->check_purity check_purity->purify [Purity <98%] dissolve Dissolve in Suitable Solvent check_purity->dissolve check_purity->dissolve [Purity OK] slow_cool Slow Cooling dissolve->slow_cool slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff isolate Isolate Crystals slow_cool->isolate slow_evap->isolate vapor_diff->isolate analyze Analyze Crystal Quality (e.g., Microscopy, XRD) isolate->analyze end High-Quality Crystals analyze->end

Figure 1. A generalized workflow for obtaining high-quality crystals of this compound.

troubleshooting_logic cluster_solutions1 Troubleshooting: No Crystals cluster_solutions2 Troubleshooting: Oiling Out cluster_solutions3 Troubleshooting: Poor Crystals start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals outcome->no_crystals No Growth oiling_out Oiling Out outcome->oiling_out Amorphous Solid poor_crystals Poor Quality Crystals outcome->poor_crystals Small/Needle-like good_crystals Good Quality Crystals outcome->good_crystals Success increase_conc Increase Concentration no_crystals->increase_conc change_solvent Change Solvent no_crystals->change_solvent isolate_vibrations Isolate from Vibrations no_crystals->isolate_vibrations decrease_conc Decrease Concentration oiling_out->decrease_conc slower_cooling Slower Cooling/Evaporation oiling_out->slower_cooling slow_growth Slow Down Growth Rate poor_crystals->slow_growth filter_solution Filter Solution poor_crystals->filter_solution repurify Repurify Sample poor_crystals->repurify

Figure 2. A logical diagram for troubleshooting common issues in this compound crystallization.

References

Cycloeicosane Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloeicosane.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a large, nonpolar cycloalkane.[1][2][3][4] Following the principle of "like dissolves like," it is expected to be soluble in nonpolar organic solvents and poorly soluble in polar solvents.[1][2][3][4] Its large molecular size and lack of polar functional groups contribute to its hydrophobicity.

Q2: In which solvents is this compound most likely to be soluble?

This compound is predicted to have good solubility in nonpolar solvents such as:

  • Hexane[1][2]

  • Toluene

  • Cyclohexane[1]

  • Dichloromethane (DCM)

  • Chloroform

  • Other hydrocarbon solvents

Q3: In which solvents is this compound likely to be insoluble or poorly soluble?

This compound is expected to have very low solubility in polar solvents, including:

  • Water[1]

  • Ethanol and other short-chain alcohols

  • Acetonitrile

  • Dimethyl sulfoxide (B87167) (DMSO)

Q4: Is there quantitative data available for the solubility of this compound?

Estimated Solubility of this compound in Common Solvents

The following table provides an estimated qualitative and quantitative solubility for this compound at room temperature (approximately 20-25°C). Note: These are estimations and should be confirmed experimentally for precise applications.

SolventPolarityExpected SolubilityEstimated Quantitative Solubility Range
HexaneNonpolarHigh> 50 mg/mL
TolueneNonpolarHigh> 50 mg/mL
Dichloromethane (DCM)Polar AproticModerate to High10 - 50 mg/mL
ChloroformPolar AproticModerate to High10 - 50 mg/mL
EthanolPolar ProticVery Low< 1 mg/mL
WaterPolar ProticInsoluble< 0.01 mg/mL

Troubleshooting Guide for this compound Dissolution

Problem 1: this compound is not dissolving in my chosen solvent.

  • Question: Why is my this compound not dissolving even in a nonpolar solvent?

    • Answer: The concentration may be too high for the chosen solvent at the current temperature. Even in a good solvent, there is a saturation limit. The rate of dissolution for large molecules can also be slow.

  • Solutions:

    • Increase the temperature: Gently warming the solution can increase the solubility of this compound. Be cautious not to exceed the boiling point of the solvent.

    • Agitation: Use a magnetic stirrer or vortex mixer to increase the interaction between the solute and the solvent.

    • Sonication: A sonicating water bath can help to break up solid particles and accelerate dissolution.

    • Reduce the concentration: Try dissolving a smaller amount of this compound in the same volume of solvent.

    • Use a co-solvent: Adding a small amount of a slightly more polar co-solvent might help in some cases, but this should be tested on a small scale first as it can also decrease solubility.

Problem 2: My this compound has precipitated out of solution.

  • Question: My this compound was dissolved, but now there is a precipitate. What happened?

    • Answer: This is likely due to a change in conditions, most commonly a decrease in temperature. The solubility of most solids in organic solvents decreases as the temperature drops. Evaporation of the solvent can also lead to precipitation by increasing the concentration.

  • Solutions:

    • Re-heat the solution: Gently warm the solution while stirring to redissolve the precipitate.

    • Maintain a constant temperature: If your experiment allows, maintain a constant, slightly elevated temperature to keep the this compound in solution.

    • Add more solvent: If solvent evaporation is the issue, add more of the same solvent to bring the concentration back down.

    • Check for contamination: The introduction of an anti-solvent (a liquid in which this compound is insoluble) could cause precipitation.

Experimental Protocols

Protocol for Determining this compound Solubility using Differential Scanning Calorimetry (DSC)

This method is based on the principle that the dissolution of a solid in a liquid is an endothermic process. DSC can be used to measure the heat flow associated with this process and determine the temperature at which dissolution is complete.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed DSC pans

  • This compound

  • Solvent of interest

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound into a hermetically sealed DSC pan.

    • Add a known mass of the desired solvent to the pan.

    • Seal the pan to prevent solvent evaporation.

  • DSC Analysis:

    • Place the sealed pan in the DSC instrument.

    • Use an empty sealed pan as a reference.

    • Cool the sample to a temperature where the this compound is completely solid.

    • Heat the sample at a constant, slow rate (e.g., 0.5 °C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The dissolution of this compound will be observed as an endothermic peak on the DSC thermogram.

    • The temperature at which the peak returns to the baseline is the equilibrium solubility temperature for that specific concentration.

    • Repeat the measurement at different heating rates (e.g., 1 °C/min, 2 °C/min) and extrapolate the dissolution completion temperature to a zero heating rate to obtain the true equilibrium solubility temperature.

  • Solubility Curve Construction:

    • Prepare samples with different known concentrations of this compound in the solvent.

    • Determine the equilibrium solubility temperature for each concentration.

    • Plot the solubility (concentration) as a function of temperature to generate a solubility curve.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start: this compound Solubility Issue check_solvent Is the solvent nonpolar? start->check_solvent change_solvent Switch to a nonpolar solvent (e.g., hexane, toluene) check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->check_concentration reduce_concentration Reduce concentration or add more solvent check_concentration->reduce_concentration Yes increase_energy Increase dissolution energy check_concentration->increase_energy No reduce_concentration->increase_energy heat Gently heat the solution increase_energy->heat agitate Stir or sonicate increase_energy->agitate check_precipitation Is there precipitation on cooling? heat->check_precipitation agitate->check_precipitation maintain_temp Maintain a constant, elevated temperature check_precipitation->maintain_temp Yes end_success Success: this compound is dissolved check_precipitation->end_success No maintain_temp->end_success end_fail Issue persists: Re-evaluate experimental parameters

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_1 Experimental Workflow for Solubility Determination (DSC) prep_sample 1. Prepare sample: Weigh this compound and solvent in a DSC pan seal_pan 2. Seal the pan hermetically prep_sample->seal_pan load_dsc 3. Load sample and reference into DSC seal_pan->load_dsc cool_sample 4. Cool to below freezing point of solution load_dsc->cool_sample heat_sample 5. Heat at a constant, slow rate cool_sample->heat_sample record_data 6. Record heat flow vs. temperature heat_sample->record_data analyze_data 7. Identify endotherm peak and dissolution temperature record_data->analyze_data extrapolate 8. Repeat at different heating rates and extrapolate to zero rate analyze_data->extrapolate build_curve 9. Repeat for multiple concentrations to build solubility curve extrapolate->build_curve

Caption: DSC method for determining this compound solubility.

References

Technical Support Center: Scaling Up the Synthesis of Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of cycloeicosane. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data presentation to address common challenges encountered during the synthesis of this C20 macrocycle.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up the synthesis of this compound?

A1: The three most common and scalable methods for the synthesis of large-ring cycloalkanes like this compound are the Acyloin condensation of a C20 dicarboxylic acid ester, the Thorpe-Ziegler cyclization of a C20 dinitrile, and the Ring-Closing Metathesis (RCM) of a C22 diene. Each method has its own advantages and challenges in terms of starting material availability, reaction conditions, and scalability.

Q2: What are the main challenges in scaling up macrocyclization reactions?

A2: The primary challenge in synthesizing large rings is minimizing intermolecular side reactions, such as polymerization, which compete with the desired intramolecular cyclization.[1][2] This is typically addressed by using high-dilution conditions, where the concentration of the starting material is kept very low to favor the intramolecular reaction.[2] Other challenges include achieving high yields, managing reaction times, and purifying the large, often non-polar, macrocyclic products.[1]

Q3: How do I choose the best synthetic route for my needs?

A3: The choice of synthetic route depends on several factors:

  • Starting Material Availability: The availability and cost of the required long-chain dicarboxylic acid, dinitrile, or diene will influence your choice.

  • Reaction Conditions: Consider your laboratory's capabilities. The Acyloin condensation requires handling of metallic sodium, which has specific safety requirements. RCM requires specialized ruthenium catalysts.

  • Desired Purity and Yield: Each method offers different typical yields and purification challenges.

  • Functional Group Tolerance: If your precursor contains other functional groups, you must choose a method that is compatible with them. RCM with modern Grubbs catalysts, for instance, offers excellent functional group tolerance.

Q4: How can I effectively purify this compound on a larger scale?

A4: For larger quantities, purification of the non-polar this compound is typically achieved through a combination of techniques. Initial purification of the crude product may involve column chromatography to remove major impurities. Final purification to obtain high-purity this compound is often accomplished by recrystallization from a suitable solvent or solvent mixture.[3][4][5] Due to the high boiling point of this compound, vacuum distillation is generally not a practical method for final purification.

Q5: What are the key safety precautions to consider when scaling up these syntheses?

A5: Each synthetic route has specific safety considerations. For the Acyloin condensation, the primary hazard is the use of metallic sodium, which is highly reactive with water and can ignite in air.[3][6][7] This reaction must be performed under strictly anhydrous conditions and an inert atmosphere. For all methods, working with large volumes of organic solvents requires proper ventilation and adherence to standard laboratory safety protocols. A thorough risk assessment should be conducted before any scale-up experiment.[8]

Synthetic Methodologies and Data Presentation

The following tables summarize the key parameters for the three primary synthetic routes to this compound.

Table 1: Comparison of Synthetic Routes for this compound

FeatureAcyloin CondensationThorpe-Ziegler ReactionRing-Closing Metathesis (RCM)
Starting Material Diethyl eicosanedioate1,20-Dicyanoeicosane1,21-Docosadiene
Key Reagent Sodium metal, Trimethylsilyl chlorideStrong base (e.g., NaNH₂)Grubbs catalyst (e.g., Grubbs II)
Intermediate CycloeicosanoneCyclic enaminonitrileCycloeicosene
Typical Yields (Macrocycles) Good to excellent (>70% for >12-membered rings)[9]Moderate to goodGood to excellent
Key Advantage Classical, well-established method for large ringsEffective for dinitrile precursorsHigh functional group tolerance, mild conditions
Key Disadvantage Requires handling of hazardous sodium metalDinitrile starting material may be less accessibleCost of ruthenium catalyst

Experimental Workflows and Logical Relationships

The following diagrams illustrate the overall synthetic workflows and troubleshooting logic for the synthesis of this compound.

Overall Synthetic Workflow for this compound cluster_acyloin Acyloin Condensation Route cluster_thorpe Thorpe-Ziegler Route cluster_rcm RCM Route cluster_reduction Final Reduction A1 Diethyl Eicosanedioate A2 Acyloin Condensation (Na, TMSCl) A1->A2 A3 Cycloeicosanone A2->A3 D1 Wolff-Kishner or Clemmensen Reduction A3->D1 B1 1,20-Dicyanoeicosane B2 Thorpe-Ziegler Cyclization (NaNH2) B1->B2 B3 Cyclic Enaminonitrile B2->B3 B4 Acid Hydrolysis B3->B4 B4->A3 C1 1,21-Docosadiene C2 Ring-Closing Metathesis (Grubbs Catalyst) C1->C2 C3 Cycloeicosene C2->C3 D2 Hydrogenation C3->D2 E1 This compound D1->E1 D2->E1

Synthetic pathways to this compound.

Troubleshooting Guides

Acyloin Condensation Troubleshooting

Troubleshooting Acyloin Condensation start Low Yield of Cycloeicosanone q1 Polymeric side products observed? start->q1 a1_yes Increase dilution. Add diester slowly to Na dispersion. q1->a1_yes Yes a1_no No significant polymerization. q1->a1_no No q2 Starting material recovered? a1_yes->q2 a1_no->q2 a2_yes Ensure sodium is finely dispersed and reactive. Check for moisture contamination. q2->a2_yes Yes a2_no Reaction proceeds but yield is low. q2->a2_no No q3 Side products from Dieckmann condensation? a2_yes->q3 a2_no->q3 a3_yes Ensure sufficient TMSCl is used to trap intermediates. q3->a3_yes Yes a3_no No Dieckmann products observed. q3->a3_no No end Optimize reaction time and temperature. a3_yes->end a3_no->end Troubleshooting Thorpe-Ziegler Cyclization start Low Yield of Cyclic Product q1 Oligomers or polymers formed? start->q1 a1_yes Increase dilution. Add dinitrile slowly to the base. q1->a1_yes Yes a1_no No significant oligomerization. q1->a1_no No q2 Starting material remains? a1_yes->q2 a1_no->q2 a2_yes Use a stronger base or increase reaction temperature. Ensure anhydrous conditions. q2->a2_yes Yes a2_no Reaction proceeds but yield is low. q2->a2_no No end Optimize reaction conditions (e.g., microwave). q3 Difficulty with hydrolysis of enaminonitrile? a2_yes->q3 a2_no->q3 a3_yes Use stronger acidic conditions or longer reaction time for hydrolysis. q3->a3_yes Yes a3_yes->end Troubleshooting Ring-Closing Metathesis start Low Yield of Cycloeicosene q1 Polymerization or oligomerization? start->q1 a1_yes Lower the concentration of the diene. Add the diene slowly to the catalyst solution. q1->a1_yes Yes a1_no No significant polymerization. q1->a1_no No q2 Catalyst decomposition? a1_yes->q2 a1_no->q2 a2_yes Use a more stable catalyst (e.g., Hoveyda-Grubbs). Ensure the solvent is properly degassed and free of impurities. q2->a2_yes Yes a2_no Catalyst appears stable. q2->a2_no No end Screen different Grubbs catalysts. q3 Reaction is slow or incomplete? a2_yes->q3 a2_no->q3 a3_yes Increase catalyst loading. Increase reaction temperature. Remove ethylene (B1197577) byproduct by bubbling with an inert gas. q3->a3_yes Yes a3_yes->end

References

Preventing oligomerization during Cycloeicosane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cycloeicosane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound, with a primary focus on preventing oligomerization.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in synthesizing this compound and other large cycloalkanes?

A1: The primary challenge in synthesizing large rings like this compound is overcoming the competition between the desired intramolecular cyclization and intermolecular oligomerization or polymerization. At standard concentrations, the reactive ends of two different precursor molecules are statistically more likely to react with each other than the two ends of the same molecule, leading to the formation of linear dimers, trimers, and higher-order oligomers instead of the target macrocycle.

Q2: What is the most effective general strategy to prevent oligomerization during this compound synthesis?

A2: The most effective and widely used strategy is the high-dilution principle . This principle states that by keeping the concentration of the acyclic precursor extremely low throughout the reaction, the probability of intramolecular reactions (cyclization) is favored over intermolecular reactions (oligomerization). This is typically achieved by the slow addition of the precursor solution to a large volume of solvent, often using a syringe pump.[1] A concentration of 10⁻³ M or less is often targeted.

Q3: Which synthetic methods are most suitable for the synthesis of this compound while minimizing oligomerization?

A3: Three classical and modern methods are particularly well-suited for the synthesis of large rings like this compound:

  • Acyloin Condensation: An intramolecular reductive coupling of a long-chain diester (e.g., diethyl eicosanedioate) using metallic sodium. This method is highly effective for rings of 10 or more members and is less sensitive to concentration effects because the reaction occurs on the surface of the sodium metal, creating a "pseudo-dilution" effect.[2]

  • Thorpe-Ziegler Cyclization: An intramolecular condensation of a long-chain dinitrile (e.g., docosanedinitrile) using a strong base to form a cyclic α-cyanoketone, which can then be hydrolyzed and reduced to this compound. High-dilution conditions are crucial for this method to be effective for large rings.

  • Ring-Closing Metathesis (RCM): A modern, powerful method that uses a ruthenium-based catalyst (e.g., Grubbs catalyst) to cyclize a long-chain diene (e.g., 1,21-docosadiene). This method is highly tolerant of various functional groups but requires strict adherence to high-dilution conditions and careful catalyst selection to prevent oligomerization.

Q4: How does Ring-Closing Metathesis (RCM) compare to older methods like Acyloin condensation for large ring synthesis?

A4: RCM offers several advantages, including milder reaction conditions and higher functional group tolerance. Modern catalysts, such as the second-generation Grubbs catalysts, are highly efficient. However, RCM can be sensitive to impurities and requires very low substrate concentrations to disfavor intermolecular diene metathesis, which leads to oligomers. The Acyloin condensation, while using harsher reagents (metallic sodium), has an inherent advantage for macrocyclization as the reaction takes place on the metal surface, which helps to bring the two ends of the diester together, thus favoring cyclization even at somewhat higher overall concentrations than RCM.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Amount of White, Waxy Solid (Oligomers)
Potential Cause Troubleshooting Steps & Recommendations
Concentration of precursor is too high. Primary Solution: Strictly adhere to the high-dilution principle. Decrease the concentration of the precursor in the addition syringe and/or increase the volume of the solvent in the reaction flask. The goal is to maintain a pseudo-concentration of <0.01 M.
Addition rate is too fast. Slow down the addition rate of the precursor solution. Use a reliable syringe pump for a slow, constant, and reproducible addition over a long period (e.g., 8-24 hours).
Inefficient stirring. Ensure vigorous and efficient stirring in the reaction flask. This helps to rapidly disperse the added precursor, maintaining the low concentration required to prevent localized areas of high concentration where oligomerization can occur.
Inappropriate solvent choice. Use a high-boiling, inert solvent (e.g., toluene (B28343), xylene for Acyloin or Thorpe-Ziegler; dichloromethane (B109758) or toluene for RCM) that fully solubilizes the precursor and any intermediates.[2]
(For RCM) Catalyst deactivation or insufficient loading. Ensure the catalyst is fresh and handled under an inert atmosphere. If catalyst decomposition is suspected (e.g., color change), consider a slight increase in catalyst loading or a slower substrate addition rate. For very large rings, catalyst loadings of 5-10 mol% may be necessary.
Issue 2: Reaction Fails to Initiate or Stalls
Potential Cause Troubleshooting Steps & Recommendations
Poor quality of reagents. Ensure all reagents are pure and dry. For Acyloin condensation, the sodium should be freshly cut to remove the oxide layer. For RCM, use freshly purified and degassed solvents, as the catalyst is sensitive to oxygen and other impurities.
(For Acyloin) Inactive sodium surface. Ensure the sodium is properly dispersed in the high-boiling solvent to create a fine suspension with a high surface area. This is critical for the reaction to proceed efficiently.
(For Thorpe-Ziegler) Base is not strong enough or is passivated. Use a very strong, non-nucleophilic base such as sodium amide or lithium diethylamide. Ensure the base is fresh and handled under strictly anhydrous conditions.
(For RCM) Inactive catalyst. Use a fresh batch of Grubbs catalyst. Some older batches or improperly stored catalysts may lose activity. Consider switching from a first-generation to a more active second-generation Grubbs catalyst.[3]
Reaction temperature is too low. Acyloin and Thorpe-Ziegler reactions often require high temperatures (refluxing toluene or xylene). For RCM, while often run at room temperature or refluxing DCM, some less reactive substrates may require gentle heating.

Data Presentation: Comparison of Cyclization Methods

The following table summarizes typical reaction conditions and expected yields for macrocyclization, providing a comparative overview. Data for closely related large rings are used as illustrative examples due to the scarcity of direct comparative studies on this compound.

Method Precursor Key Reagents Typical Concentration Yield of Cyclic Monomer Primary Byproducts
Acyloin Condensation Diethyl eicosanedioateMetallic Sodium, Trimethylsilyl (B98337) chlorideHigher concentrations tolerated due to surface reactionGood to Excellent (>70% for C12+ rings)[2]Oligomeric acyloins
Thorpe-Ziegler Cyclization DocosanedinitrileStrong base (e.g., NaNH₂)High Dilution (<0.01 M)Moderate to GoodLinear and cyclic oligomers
Ring-Closing Metathesis (RCM) 1,21-Docosadiene (B1615117)Grubbs II CatalystHigh Dilution (<0.01 M)Good to Excellent (substrate dependent)Oligomeric dienes

Experimental Protocols

Protocol 1: Synthesis of Cycloeicosanone via Acyloin Condensation

This protocol is based on the general procedure for large ring synthesis via Acyloin condensation under high-dilution conditions.

  • Apparatus Setup: Assemble a three-necked flask equipped with a high-torque mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and maintain a positive pressure of inert gas (Argon or Nitrogen).

  • Sodium Dispersion: In the reaction flask, add dry toluene (e.g., 1 L). Add finely cut metallic sodium (4.2 eq) and heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.

  • Precursor Addition: Prepare a solution of diethyl eicosanedioate (1.0 eq) and trimethylsilyl chloride (4.2 eq) in dry toluene (e.g., 500 mL). Add this solution dropwise from the dropping funnel to the refluxing sodium dispersion over a period of 12-18 hours.

  • Workup: After the addition is complete, cool the mixture to room temperature. Cautiously add methanol (B129727) to quench any unreacted sodium, followed by water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Reduction: The resulting crude bis(silyloxy)cycloeicosene is then hydrolyzed using aqueous acid (e.g., HCl in THF) to yield 2-hydroxycycloeicosanone (the acyloin). This is typically followed by a Clemmensen or Wolff-Kishner reduction to afford cycloeicosanone, which can be further reduced to this compound.

Protocol 2: Synthesis of Cycloeicosene via Ring-Closing Metathesis (RCM)

This protocol is a representative procedure for macrocyclization using a second-generation Grubbs catalyst.

  • Solvent Preparation: Use anhydrous, degassed dichloromethane or toluene as the solvent. Degassing can be achieved by sparging with argon for at least 30 minutes.

  • Apparatus Setup: In a flame-dried, inert-atmosphere glovebox or Schlenk line setup, add the solvent (to achieve a final concentration of approx. 0.005 M) and the Grubbs second-generation catalyst (2-5 mol%) to the reaction flask.

  • Precursor Addition: Prepare a solution of 1,21-docosadiene in the same degassed solvent. Using a syringe pump, add the diene solution to the stirred catalyst solution at a very slow rate (e.g., over 8-12 hours) at room temperature or gentle reflux.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting diene. The reaction is driven by the formation of volatile ethylene (B1197577) gas.

  • Workup and Purification: Once the reaction is complete, quench it by adding a catalyst scavenger like ethyl vinyl ether or triphenylphosphine. Concentrate the solvent and purify the crude product by column chromatography on silica (B1680970) gel to separate the desired cycloeicosene from oligomeric byproducts and residual catalyst. The resulting cycloeicosene can then be hydrogenated to yield this compound.

Visualizations

Oligomerization_vs_Cyclization Fig. 1: The High-Dilution Principle cluster_high_conc High Concentration cluster_low_conc High Dilution A1 Precursor Oligo Oligomer/Polymer A1->Oligo Intermolecular B1 Precursor B1->Oligo A2 Precursor Macro This compound (Monomer) A2->Macro Intramolecular

Caption: The effect of concentration on reaction pathways.

RCM_Workflow Fig. 2: RCM Experimental Workflow start Start: 1,21-Docosadiene (Acyclic Precursor) prepare Prepare separate solutions: 1. Diene in degassed solvent 2. Grubbs Catalyst in degassed solvent start->prepare add Slowly add diene solution to catalyst solution (Syringe Pump) prepare->add react Reaction under Inert Atmosphere (Ethylene byproduct removed) add->react monitor Monitor by TLC/GC-MS react->monitor quench Quench Reaction (e.g., with ethyl vinyl ether) monitor->quench purify Purification (Column Chromatography) quench->purify product Product: Cycloeicosene purify->product oligomers Byproduct: Oligomers purify->oligomers

Caption: Workflow for Ring-Closing Metathesis.

References

Technical Support Center: Catalyst Residue Removal from Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing catalyst residues during the synthesis of Cycloeicosane.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of catalyst contamination in this compound synthesis?

A1: Catalyst contamination in this compound synthesis typically originates from two main stages:

  • Ring-Closing Metathesis (RCM): The synthesis of the precursor, cycloeicosene, is often achieved through RCM of a corresponding diene. This reaction commonly employs ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts.[1][2][3] Residual ruthenium complexes can be highly colored and challenging to remove completely.[4]

  • Hydrogenation: The subsequent conversion of cycloeicosene to this compound involves catalytic hydrogenation. This step typically uses heterogeneous catalysts containing metals like palladium (Pd), platinum (Pt), rhodium (Rh), or nickel (Ni) on a solid support (e.g., activated carbon).[5][6] While these are generally easier to remove by filtration, fine particles or leached metal ions can still contaminate the final product.

Q2: Why is it crucial to remove catalyst residues from the final this compound product?

A2: Complete removal of catalyst residues is critical for several reasons:

  • Product Purity and Stability: Residual metals can compromise the purity of this compound and may catalyze side reactions or product degradation over time.[7]

  • Downstream Applications: For applications in drug development and materials science, even trace amounts of metal contaminants can interfere with subsequent chemical transformations or biological assays.

  • Regulatory Compliance: In pharmaceutical applications, regulatory bodies like the International Conference on Harmonisation (ICH) have strict limits on the permissible levels of residual metals in active pharmaceutical ingredients (APIs), often requiring levels below 10 ppm.[8][9]

  • Toxicity: Many transition metals used as catalysts are classified as toxic and pose health risks.[10]

Q3: What are the primary methods for removing catalyst residues from a nonpolar compound like this compound?

A3: The choice of method depends on the nature of the catalyst (homogeneous or heterogeneous) and the scale of the reaction. For this compound, a large, nonpolar molecule, the following methods are most common:

  • Filtration: This is the primary method for removing heterogeneous catalysts (e.g., Pd/C, Pt/O₂, Raney Ni). Filtration through a pad of diatomaceous earth (Celite) or a fine porosity filter can effectively remove the solid catalyst particles.[11]

  • Adsorption: This method is effective for both soluble and colloidal metal species. It involves stirring the product solution with an adsorbent like activated carbon or silica (B1680970) gel, which binds the metal residues. The adsorbent is then removed by filtration.[12][13]

  • Metal Scavengers: These are silica-based or polymer-bound ligands that selectively chelate metal catalysts.[12] They are highly efficient for removing soluble ruthenium or palladium species to very low levels.[14][15]

  • Liquid-Liquid Extraction: This can be used to wash the organic solution of this compound with an aqueous phase, sometimes containing a chelating agent, to pull polar metal complexes out of the nonpolar product phase.[8][16]

Q4: Can I combine different removal techniques for better results?

A4: Yes, a multi-step approach is often highly effective. For example, an initial filtration to remove the bulk of a heterogeneous catalyst can be followed by treatment with activated carbon or a metal scavenger to remove any remaining soluble or colloidal metal species to reach very low ppm or ppb levels.[12]

Troubleshooting Guides

Issue 1: High levels of Ruthenium catalyst (from RCM) remain after initial purification.
  • Symptom: The this compound solution remains colored (typically brown or black) after filtration.

  • Possible Cause: Ruthenium byproducts from RCM can be soluble in organic solvents and are not effectively removed by simple filtration.[4]

  • Suggested Solutions:

    • Activated Carbon Treatment: Stir the crude product in a nonpolar solvent (e.g., hexane (B92381), heptane) with activated carbon. The carbon has a high surface area and can adsorb the ruthenium complexes.[13][17]

    • Silica Plug Filtration: Pass the crude product solution through a short plug of silica gel. The more polar ruthenium complexes will adsorb onto the silica, while the nonpolar this compound elutes.[4]

    • Metal Scavengers: For very low residual ruthenium levels, use a silica-based scavenger with functional groups like thiols or amines that have a high affinity for ruthenium.[15]

Issue 2: Product loss during activated carbon treatment.
  • Symptom: The yield of this compound is significantly lower after treatment with activated carbon.

  • Possible Cause: The nonpolar this compound product may be adsorbing to the surface of the activated carbon along with the catalyst residues.[12]

  • Suggested Solutions:

    • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a small-scale trial to determine the optimal weight percentage (e.g., 1-5 wt% relative to the crude product).

    • Solvent Selection: Ensure this compound is highly soluble in the chosen solvent to minimize its adsorption onto the carbon.

    • Consider Alternatives: If product loss remains high, switch to a more selective method like using a metal scavenger, which is less likely to bind to the nonpolar product.[12]

Issue 3: Filtration of heterogeneous hydrogenation catalyst (e.g., Pd/C) is very slow or clogs the filter.
  • Symptom: The filtration process is impractically slow, or the filter paper/pad becomes blocked.

  • Possible Cause: The catalyst particles are too fine, or the solution is too concentrated.

  • Suggested Solutions:

    • Use a Filter Aid: Use a pad of Celite (diatomaceous earth) over the filter paper. This creates a porous bed that prevents fine catalyst particles from clogging the filter paper.[11]

    • Dilute the Solution: Dilute the reaction mixture with more solvent to reduce its viscosity and the concentration of catalyst particles at the filter surface.

    • Centrifugation: For larger scales, consider centrifuging the mixture to pellet the catalyst, decanting the supernatant, and then filtering the remaining slurry.

Issue 4: Metal scavenger is not reducing catalyst levels sufficiently.
  • Symptom: Inductively Coupled Plasma (ICP) analysis shows residual metal levels are still above the target after scavenger treatment.

  • Possible Cause: Incorrect scavenger choice, insufficient amount of scavenger, or suboptimal reaction conditions.[14]

  • Suggested Solutions:

    • Screen Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific catalyst.[14]

    • Increase Scavenger Equivalents: Increase the amount of scavenger used relative to the catalyst (e.g., from 5 to 10 equivalents).[14]

    • Optimize Conditions: Increase the stirring time (e.g., from 2 to 16 hours) and/or gently heat the mixture, as this can improve scavenger efficiency. Ensure vigorous mixing for good mass transfer.[14]

Data Presentation

Table 1: Comparison of Ruthenium Removal Efficiency by Different Methods

MethodCatalyst TypeInitial Ru (ppm)Final Ru (ppm)Efficiency (%)Reference
Activated CarbonGrubbs 2nd Gen.~8960170281%[18]
Silica Gel FiltrationGrubbs CatalystsN/ALow levelsN/A[4]
Metal Scavenger (SiliaMetS Thiol)Grubbs 1st Gen.5003692.7%[15]
Metal Scavenger (SiliaMetS DMT)Grubbs 1st Gen.5001796.5%[15]
Aqueous Extraction + Activated CarbonPEG-supported Ru~4400<0.04>99.9%[19]

Table 2: Performance of Palladium Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
MP-TMT~800<105 equiv., RT, 16h[20]
Si-TMTN/AComplete Removal500mg cartridge, 1 mmol scale[20]

Experimental Protocols

Protocol 1: Removal of Ruthenium Catalyst using Activated Carbon

This protocol is suitable for the removal of residual ruthenium catalysts (e.g., Grubbs catalyst) from a solution of this compound following a Ring-Closing Metathesis (RCM) reaction and subsequent hydrogenation.

  • Dissolution: Dissolve the crude this compound product in a suitable nonpolar solvent (e.g., hexane or heptane) to a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add powdered activated carbon to the solution. A typical starting amount is 5-10% of the mass of the crude product.

  • Stirring: Stir the suspension vigorously at room temperature for 2-4 hours. For difficult-to-remove residues, the stirring time can be extended up to 16 hours.

  • Filtration: Prepare a filtration setup with a Büchner funnel and filter paper. Add a 1-2 cm thick pad of Celite on top of the filter paper and wet it with the solvent.

  • Filter the Mixture: Carefully pour the slurry onto the Celite pad and apply a gentle vacuum.

  • Washing: Wash the filter cake (activated carbon and Celite) with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Ruthenium Removal using a Silica Gel Plug

This protocol is a rapid method for removing polar ruthenium byproducts from the nonpolar this compound product.

  • Prepare the Silica Plug: Place a small cotton or glass wool plug at the bottom of a chromatography column or a large pipette. Add a thin layer of sand. Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pour it into the column to create a plug of about 5-10 cm. Top with another layer of sand.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the nonpolar solvent. Carefully load this solution onto the top of the silica plug.

  • Elution: Elute the product through the plug using the same nonpolar solvent. The nonpolar this compound will pass through quickly, while the more polar ruthenium residues will be retained at the top of the silica.

  • Collection and Concentration: Collect the eluent containing the purified product. Remove the solvent under reduced pressure.

Protocol 3: Palladium Removal using a Metal Scavenger

This protocol is designed for removing trace amounts of soluble palladium that may have leached from a heterogeneous hydrogenation catalyst.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene (B28343) or THF).

  • Scavenger Addition: Add a solid-supported metal scavenger (e.g., SiliaMetS Thiol or MP-TMT), typically 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.[14]

  • Stirring: Stir the mixture vigorously at room temperature for 4-16 hours. Gentle heating (e.g., to 40-50 °C) can sometimes improve efficiency, but should be tested on a small scale first.[14]

  • Filtration: Filter the mixture to remove the solid scavenger with the bound palladium.

  • Washing: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow Workflow for Catalyst Removal from this compound cluster_rcm RCM & Hydrogenation cluster_process Process Steps cluster_final Final Product rcm Crude Product (this compound + Catalyst Residues) dissolve Dissolve in Nonpolar Solvent rcm->dissolve option1 Option 1: Activated Carbon Treatment option2 Option 2: Silica Plug Filtration option3 Option 3: Metal Scavenger add_adsorbent Add Adsorbent/ Scavenger dissolve->add_adsorbent Choose Method stir Stir Mixture add_adsorbent->stir filter Filter stir->filter concentrate Concentrate filter->concentrate final_product Purified This compound concentrate->final_product

Caption: General workflow for catalyst removal from this compound.

troubleshooting_logic Troubleshooting Logic for Catalyst Removal start High Catalyst Residue After Purification? cause1 Soluble Catalyst (e.g., Ru from RCM) start->cause1 Yes cause2 Inefficient Filtration (e.g., fine Pd/C) start->cause2 Yes cause3 Product Loss start->cause3 Yes solution1a Use Adsorbent (Activated Carbon) cause1->solution1a solution1b Use Metal Scavenger cause1->solution1b solution2a Use Filter Aid (Celite) cause2->solution2a solution2b Dilute Solution cause2->solution2b solution3a Reduce Adsorbent Amount cause3->solution3a solution3b Change Method (e.g., to Scavenger) cause3->solution3b end Achieve Target Purity solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Troubleshooting decision tree for catalyst removal.

References

Validation & Comparative

Comparative analysis of Cycloeicosane and cyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cycloeicosane and Cyclododecane (B45066) for Researchers and Drug Development Professionals

In the landscape of macrocyclic chemistry, both this compound (C₂₀H₄₀) and cyclododecane (C₁₂H₂₄) represent foundational saturated hydrocarbons. While structurally similar as large cycloalkanes, their distinct ring sizes impart unique physicochemical properties that lead to divergent applications in industrial and research settings. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on their respective utilities.

Physicochemical Properties: A Head-to-Head Comparison

The difference in the number of methylene (B1212753) units between this compound and cyclododecane directly influences their physical properties. These differences are critical in determining their suitability for various applications.

PropertyThis compoundCyclododecane
Molecular Formula C₂₀H₄₀[1][2]C₁₂H₂₄[3]
Molecular Weight 280.53 g/mol [1][2]168.32 g/mol
Appearance SolidWaxy, white crystalline solid[3][4]
Melting Point 62°C (335 K)[1][5]60.4°C (333.5 K)[3]
Boiling Point Not readily available244.0°C[3]
Solubility Insoluble in waterSoluble in nonpolar organic solvents; Insoluble in water, acetone, ethanol[3][4]

Performance and Applications

While both are macrocyclic alkanes, their primary areas of application are distinct, reflecting their unique properties. The field of macrocycles is of significant interest in drug discovery due to their ability to tackle challenging biological targets.[6][7]

This compound: A Focus on Materials Science

This compound's primary application in research is as a phase change material (PCM) for thermal energy storage.[8] PCMs absorb and release large amounts of latent heat at a constant temperature during their phase transition, making them ideal for thermal management applications.

Performance as a Phase Change Material: Eicosane (B133393) (the linear alkane counterpart, often used in studies with similar thermal properties to this compound) is noted for its excellent thermal stability and high latent heat of fusion.[8] Research has focused on creating composite PCMs to enhance properties like thermal conductivity. For instance, incorporating graphene nanoplatelets into eicosane has been shown to significantly increase thermal conductivity, a crucial factor for efficient heat transfer in energy storage systems.[8]

Cyclododecane: A Versatile Chemical Intermediate

Cyclododecane is a key industrial intermediate, most notably as the precursor to Laurolactam, the monomer for the production of Nylon 12.[3] Its unique property of sublimation at room temperature also lends it to specialized applications in conservation as a temporary binder that leaves no residue.[3][4][9]

In a research context, cyclododecane and its derivatives are valuable for several reasons:

  • Synthesis of Novel Macrocycles: As a readily available macrocyclic scaffold, it can be functionalized to create more complex molecules with potential pharmaceutical applications.[6] Cyclododecanone (B146445), a derivative, is used in the synthesis of complex natural products.[10]

  • Supramolecular Chemistry: The conformational properties of cyclododecane have been a subject of study, providing insights into the behavior of large, flexible ring systems, which is relevant to host-guest chemistry.[10][11] While not a host molecule itself in the way cyclodextrins are, its derivatives can be incorporated into larger supramolecular structures.[11]

Experimental Protocols

Protocol 1: Preparation of a this compound-Graphite Composite Phase Change Material

This protocol is adapted from methodologies for preparing alkane-based composite PCMs.[8][12]

Objective: To prepare a shape-stabilized composite PCM with enhanced thermal conductivity.

Materials:

  • This compound

  • Graphite (B72142) nanoplatelets

  • Ultrasonic bath

  • Heating mantle

  • Beaker

  • Molds for solidification

Procedure:

  • Melt a predetermined amount of this compound in a beaker by heating it to approximately 70-80°C.

  • Disperse a specific weight percentage of graphite nanoplatelets (e.g., 1-10 wt%) into the molten this compound.

  • Place the beaker in an ultrasonic bath maintained at the same temperature for 1-2 hours to ensure a homogeneous dispersion of the nanoparticles.[12]

  • Pour the resulting mixture into molds.

  • Allow the composite to cool and solidify at room temperature.

  • Characterize the thermal properties of the composite PCM using Differential Scanning Calorimetry (DSC) to determine the melting point and latent heat of fusion.[12]

Protocol 2: Synthesis of Laurolactam from Cyclododecanone (derived from Cyclododecane)

This protocol describes the Beckmann rearrangement of cyclododecanone oxime to form Laurolactam.[13] Cyclododecanone is typically produced through the oxidation of cyclododecane.[14]

Objective: To synthesize Laurolactam, the monomer for Nylon 12.

Materials:

Procedure:

  • Oximation (not detailed, but a prerequisite): Cyclododecanone is reacted with hydroxylamine (B1172632) hydrochloride to produce cyclododecanone oxime.[13]

  • Beckmann Rearrangement: a. Dissolve the cyclododecanone oxime in acetonitrile containing catalytic amounts of cyanuric chloride and anhydrous zinc chloride in a round-bottom flask.[13] b. Heat the solution to reflux (approximately 82°C) for about 60 minutes.[13] c. After reflux, cool the reaction mixture and perform a liquid-liquid extraction using ethyl acetate and water.[13] d. Collect the organic layers and dry them over anhydrous magnesium sulfate.[13] e. Filter the drying agent and concentrate the solution under vacuum using a rotary evaporator to obtain the crude Laurolactam.[13]

  • Purification: a. Recrystallize the crude product from a mixture of 95% ethanol and deionized water to yield pure Laurolactam.[13] b. Dry the crystals and determine the melting point for characterization.[13]

Visualizing Workflows and Logical Relationships

To better illustrate the processes discussed, the following diagrams were generated using Graphviz.

G Workflow for Composite Phase Change Material Preparation cluster_0 Preparation cluster_1 Solidification cluster_2 Characterization A Melt this compound B Disperse Graphite Nanoplatelets A->B C Homogenize via Ultrasonication B->C D Pour into Molds C->D E Cool and Solidify D->E F Analyze with DSC E->F

Caption: Workflow for the preparation and characterization of a this compound-graphite composite PCM.

G Industrial Synthesis Pathway from Cyclododecane to Laurolactam A Cyclododecane B Cyclododecanol/ Cyclododecanone Mixture A->B Oxidation C Cyclododecanone B->C Dehydrogenation D Cyclododecanone Oxime C->D Oximation E Laurolactam D->E Beckmann Rearrangement

Caption: Key steps in the industrial synthesis of Laurolactam starting from Cyclododecane.

Conclusion

This compound and cyclododecane, while both large-ring alkanes, are not interchangeable in their applications. This compound's utility is primarily in the realm of materials science, where its thermal properties are leveraged for energy storage. In contrast, cyclododecane serves as a versatile building block in the chemical industry for the synthesis of polymers and offers unique properties for specialized applications. For researchers in drug development, while neither compound is a therapeutic agent itself, the chemistry of macrocycles like cyclododecane is foundational to the synthesis of complex molecules with therapeutic potential. Understanding their distinct characteristics is crucial for selecting the appropriate macrocycle for a given research or industrial goal.

References

A Comparative Guide to the Properties of Large-Ring Cycloalkanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Large-ring cycloalkanes, carbocyclic molecules with more than twelve carbon atoms, represent a fascinating and increasingly important area of study, particularly in the field of drug discovery. Their inherent flexibility and conformational complexity allow them to bind to challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small-molecule therapeutics.[1][2] This guide provides a comparative analysis of the key physicochemical properties of various large-ring cycloalkanes, offering valuable insights for researchers and scientists involved in the design and development of next-generation macrocyclic drugs.

Physicochemical Properties of Large-Ring Cycloalkanes

The properties of cycloalkanes are heavily influenced by their ring size, which dictates the degree of inherent strain. This strain is a combination of angle strain (deviation from ideal tetrahedral bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (non-bonded interactions across the ring).[3][4] For large-ring cycloalkanes, transannular strain is a particularly important factor in determining the most stable conformation.[3][5]

The following table summarizes key quantitative data for a selection of large-ring cycloalkanes, providing a basis for comparison of their relative stabilities and physical properties.

Cycloalkane (Number of Carbons)Strain Energy (kcal/mol)Heat of Combustion per CH₂ (kcal/mol)Melting Point (°C)Boiling Point (°C)
Cycloheptane (7)6.3[6]158.3[7]-12118.5
Cyclooctane (8)9.7[6]158.7[7]14.3149
Cyclononane (9)12.6158.8[7]9.7178
Cyclodecane (10)12.0158.7[7]9.6201
Cycloundecane (11)11.3158.5[7]-222
Cyclododecane (12)5.8157.8[7]61243
Cyclotridecane (13)5.2-24.5[8]-
Cyclotetradecane (14)1.2157.6[7]56.2[8]-
Cyclopentadecane (15)1.5-63.5[8]-
Cyclohexadecane (16)2.0-60.6[8]-
Cycloheptadecane (17)1.7[9]-64-67[8]-
Cyclooctadecane (18)--74-75[8]-
Cyclononadecane (19)--79-82[8]-
Cycloeicosane (20)--49.9[8]-

Note: Strain energy and heat of combustion data can vary slightly between different sources and experimental/computational methods. The values presented here are representative examples.

Relationship Between Ring Size, Strain, and Conformational Flexibility

The interplay between ring size, strain energy, and conformational flexibility is a critical concept in understanding the behavior of large-ring cycloalkanes. As the ring size increases beyond cyclohexane (B81311), the strain energy initially rises due to increasing transannular interactions. However, for even larger rings (n > 12), the flexibility of the carbon chain allows the molecule to adopt conformations that minimize these unfavorable interactions, leading to a decrease in overall strain. This relationship is visualized in the following diagram.

G Relationship Between Cycloalkane Ring Size, Strain, and Flexibility cluster_0 Ring Size cluster_1 Dominant Strain Type cluster_2 Conformational Flexibility Small Rings (C3-C6) Small Rings (C3-C6) Medium Rings (C7-C11) Medium Rings (C7-C11) Angle & Torsional Angle & Torsional Small Rings (C3-C6)->Angle & Torsional High Rigid Rigid Small Rings (C3-C6)->Rigid Large Rings (C12+) Large Rings (C12+) Transannular Transannular Medium Rings (C7-C11)->Transannular Increasing Flexible Flexible Medium Rings (C7-C11)->Flexible Minimized Strain Minimized Strain Large Rings (C12+)->Minimized Strain Low Highly Flexible Highly Flexible Large Rings (C12+)->Highly Flexible Minimized Strain->Highly Flexible Allows for diverse conformations

Caption: Relationship between ring size, dominant strain, and flexibility in cycloalkanes.

Experimental Protocols

The determination of the properties of large-ring cycloalkanes relies on a combination of experimental and computational techniques.

Determination of Strain Energy via Heat of Combustion

The total strain energy of a cycloalkane can be determined experimentally by measuring its heat of combustion.[10]

Methodology:

  • Sample Preparation: A precisely weighed sample of the purified cycloalkane is placed in a bomb calorimeter.

  • Combustion: The sample is combusted in the presence of excess high-purity oxygen.

  • Temperature Measurement: The change in temperature of the surrounding water bath is meticulously recorded.

  • Calculation of Heat of Combustion: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • Calculation of Strain Energy:

    • The heat of combustion per methylene (B1212753) (-CH₂-) group is calculated by dividing the total heat of combustion by the number of carbon atoms in the ring.

    • This value is then compared to the heat of combustion per -CH₂- group of a strain-free acyclic alkane (approximately 157.4 kcal/mol).[9][10]

    • The difference between these two values, multiplied by the number of carbon atoms, gives the total strain energy of the cycloalkane.[10]

Conformational Analysis

Understanding the three-dimensional structure and conformational dynamics of large-ring cycloalkanes is crucial for predicting their biological activity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying the solution-state conformations of cycloalkanes.

Methodology:

  • Sample Preparation: The cycloalkane is dissolved in a suitable deuterated solvent.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various temperatures. Low-temperature NMR is often employed to "freeze out" individual conformers, allowing for their individual characterization.[11][12]

  • Analysis:

    • Chemical Shifts: The chemical shifts of protons and carbons provide information about their local electronic environment, which is influenced by the molecule's conformation.

    • Coupling Constants: The magnitude of coupling constants between adjacent protons (³JHH) is related to the dihedral angle between them, as described by the Karplus equation. This allows for the determination of torsional angles within the ring.

    • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space interactions between protons, helping to define the overall three-dimensional structure.

2. X-ray Crystallography:

X-ray crystallography provides a precise determination of the solid-state conformation of a molecule.

Methodology:

  • Crystallization: Single crystals of the cycloalkane are grown from a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.[13]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the individual atoms can be determined. This atomic model is then refined to best fit the experimental data.[13]

3. Computational Chemistry:

Computational methods are invaluable for exploring the conformational landscape of flexible large-ring cycloalkanes.

Methodology:

  • Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify low-energy conformers.

  • Energy Minimization: The geometries of the identified conformers are optimized using molecular mechanics (e.g., MM3, MMFF) or quantum mechanics (e.g., DFT, ab initio) methods to determine their relative stabilities.[14]

  • Population Analysis: The relative populations of different conformers at a given temperature can be calculated from their free energies.

Implications for Drug Development

The conformational preferences of large-ring cycloalkanes are of paramount importance in the design of macrocyclic drugs. The ability of a macrocycle to adopt a specific conformation that is complementary to the binding site of a biological target is a key determinant of its potency and selectivity.[1] By understanding the intrinsic conformational biases of different ring sizes, medicinal chemists can design macrocycles with pre-organized structures that minimize the entropic penalty upon binding, leading to higher affinity.

Furthermore, the physicochemical properties of the cycloalkane scaffold, such as lipophilicity, can be fine-tuned by the introduction of functional groups. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of macrocyclic compounds, including ring size and conformation, with their biological activity, thereby guiding the optimization of lead compounds.[15][16][17][18]

References

A Comparative Guide to the Validation of Theoretical Models for Cycloeicosane Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical and Experimental Approaches to Elucidate the Conformational Landscape of Large Cycloalkanes.

The conformational flexibility of large cycloalkanes, such as cycloeicosane (C₂₀H₄₀), plays a crucial role in their physical properties and chemical reactivity. Understanding the three-dimensional arrangement of these molecules is paramount for applications in materials science and drug design. This guide provides a comprehensive comparison of theoretical modeling techniques against experimental validation methods for determining the conformational space of this compound.

Theoretical Models: Predicting Molecular Shape

Computational chemistry offers powerful tools to predict the stable conformations of molecules. The two primary approaches are Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM): This approach treats molecules as a collection of atoms held together by springs. The energy of a conformation is calculated using a force field, which is a set of parameters that describe the energy cost of bond stretching, angle bending, torsional strain, and non-bonded interactions. For large, flexible molecules like this compound, MM methods are computationally efficient and can rapidly explore a vast conformational space. Popular force fields for cycloalkanes include MM2 and MM3, which have been parameterized to reproduce experimental data for a wide range of organic molecules.

Quantum Mechanics (QM): These methods provide a more rigorous description of molecular structure by solving the Schrödinger equation. QM calculations, such as Density Functional Theory (DFT), can provide highly accurate conformational energies and geometries. However, they are computationally expensive, making them more suitable for refining the energies of a smaller number of conformations previously identified by MM methods.

Experimental Validation: Grounding Theory in Reality

Theoretical models must be validated against experimental data to ensure their accuracy. For conformational analysis of cycloalkanes, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard techniques.

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, the exact positions of the atoms can be determined, yielding definitive information about bond lengths, bond angles, and torsion angles. However, the conformation observed in the crystal may not be the only or even the most stable conformation in solution or the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For cycloalkanes, ¹³C NMR is particularly useful. The chemical shift of each carbon atom is sensitive to its local electronic environment, which is determined by the molecule's conformation. By comparing the observed NMR spectrum with spectra predicted for different theoretical conformations, it is possible to deduce the most likely conformation or the equilibrium between different conformations in solution.

Workflow for Validation of Theoretical Models

The process of validating a theoretical model for this compound conformation typically follows a structured workflow. This involves generating a set of possible conformations using a theoretical method, and then comparing the predicted properties of these conformations with experimental data.

G cluster_theoretical Theoretical Modeling cluster_experimental Experimental Analysis cluster_validation Validation A Conformational Search (e.g., MMFF) B Energy Minimization of Conformers (e.g., MM3, DFT) A->B Identify low-energy conformers E Compare Calculated vs. Experimental Geometries B->E F Compare Calculated vs. Experimental NMR Shifts B->F C X-ray Crystallography C->E D NMR Spectroscopy (¹³C NMR) D->F G Refine Theoretical Model E->G F->G G->B Iterative Refinement

Caption: Workflow for validating theoretical models of this compound conformation.

Data Presentation: A Comparative Analysis

ParameterExperimental (Hypothetical)Molecular Mechanics (MM3)Quantum Mechanics (DFT)
Lowest Energy Conformer Quadrangular-like[4 6 4 6][4 6 4 6]
Relative Energy (kcal/mol) 000
Calculated ¹³C NMR Shifts (ppm) 26.5, 29.826.8, 30.126.4, 29.7
Key Dihedral Angles (°) 175, -70, 65178, -68, 63176, -71, 66

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental data.

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., hexane (B92381) or ethanol) at a constant temperature.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄) at a concentration of approximately 10-20 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. A proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio. Key acquisition parameters include the pulse width, acquisition time, relaxation delay, and number of scans.

  • Data Processing and Analysis: The raw data are Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts of the carbon signals are referenced to TMS (0 ppm). The number of unique signals and their chemical shifts provide information about the symmetry and the conformational environment of the carbon atoms in the molecule. For more detailed analysis, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC) can be employed.

Conclusion

The conformational analysis of this compound, like other large cycloalkanes, requires a synergistic approach that combines theoretical modeling with experimental validation. While Molecular Mechanics provides a computationally efficient means to explore the vast conformational landscape, Quantum Mechanics offers higher accuracy for refining the energetics of key conformers. The definitive validation of these theoretical models relies on robust experimental data from X-ray crystallography and NMR spectroscopy. The workflow and methodologies outlined in this guide provide a framework for researchers to confidently elucidate the complex conformational behavior of these important molecules.

A Comparative Analysis of the Physical Properties of Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physical properties of macrocyclic compounds like Cycloeicosane is crucial for their application in various scientific fields. This guide provides a comparative analysis of the experimentally verified physical properties of this compound against other cycloalkanes, supported by detailed experimental protocols.

Comparison of Physical Properties of Cycloalkanes

The physical properties of cycloalkanes are influenced by their molecular weight and ring size. Generally, as the number of carbon atoms in the ring increases, the melting point, boiling point, and density also tend to increase. This trend is a result of stronger van der Waals forces between larger molecules.

CycloalkaneMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Solubility in Water
CyclohexaneC₆H₁₂84.166.55[1]80.7[1]0.779[1]Insoluble[1][2]
CyclodecaneC₁₀H₂₀140.279-10[3][4]201[3]0.871[3]Insoluble
CyclopentadecaneC₁₅H₃₀210.4064[5]285 (rough estimate)[5]0.805[5]Insoluble[6]
This compound C₂₀H₄₀ 280.53 ~61-62 387.2 0.79 Insoluble
Cyclotriacontane (B14758912)C₃₀H₆₀420.81~95-0.829[7]Insoluble

Logical Relationship of Cycloalkane Properties

The following diagram illustrates the general trend of increasing melting and boiling points with the number of carbon atoms in the cycloalkane ring.

G Trend of Physical Properties in Cycloalkanes C6 Cyclohexane (C6) C10 Cyclodecane (C10) C6->C10 Increasing Ring Size MP Melting Point C6->MP 6.55°C BP Boiling Point C6->BP 80.7°C C15 Cyclopentadecane (C15) C10->C15 Increasing Ring Size C10->MP 9-10°C C10->BP 201°C C20 This compound (C20) C15->C20 Increasing Ring Size C15->MP 64°C C15->BP ~285°C C30 Cyclotriacontane (C30) C20->C30 Increasing Ring Size C20->MP ~61-62°C C20->BP 387.2°C C30->MP ~95°C

Physical properties of cycloalkanes.

Experimental Protocols

The following are detailed methodologies for the experimental verification of the key physical properties of this compound and other cycloalkanes.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A pure crystalline solid typically melts over a narrow temperature range. The procedure for determining the melting point using a capillary tube method is as follows:

  • Sample Preparation: A small amount of the crystalline compound is finely powdered. A capillary tube, sealed at one end, is filled with the powder to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube or a digital melting point apparatus) containing a high-boiling liquid like paraffin (B1166041) oil or silicone oil.

  • Heating and Observation: The heating bath is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For the determination of the boiling point of a liquid cycloalkane, the distillation method is commonly employed:

  • Apparatus Setup: A distillation flask is filled with the liquid to about two-thirds of its volume, and a few boiling chips are added to ensure smooth boiling. A thermometer is placed in the neck of the flask with the top of the bulb level with the side arm leading to the condenser. A condenser is attached to the side arm of the flask, and a receiving flask is placed at the outlet of the condenser.

  • Heating and Observation: The distillation flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize. The constant temperature at which the liquid distills is recorded as the boiling point. It is important to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Density Determination

The density of a substance is its mass per unit volume. For liquid and solid cycloalkanes, the following methods can be used:

  • For Liquids (e.g., Cyclohexane, Cyclodecane):

    • A known volume of the liquid is accurately measured using a volumetric flask or a pycnometer.

    • The mass of the empty container is measured using an analytical balance.

    • The container is then filled with the liquid to the calibration mark, and the total mass is measured.

    • The mass of the liquid is determined by subtracting the mass of the empty container from the total mass.

    • The density is calculated by dividing the mass of the liquid by its volume.

  • For Solids (e.g., Cyclopentadecane, this compound, Cyclotriacontane):

    • The mass of a sample of the solid is accurately measured using an analytical balance.

    • The volume of the solid is determined by the displacement method. A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water for cycloalkanes). The initial volume of the liquid is recorded.

    • The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

    • The final volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.

    • The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility tests are performed to determine the qualitative solubility of a compound in a particular solvent. For cycloalkanes, which are nonpolar, their solubility in polar and nonpolar solvents is investigated:

  • Sample Preparation: A small amount of the cycloalkane (approximately 10-20 mg of solid or 1-2 drops of liquid) is placed in a small test tube.

  • Solvent Addition and Observation:

    • Water (Polar Solvent): Approximately 1 mL of deionized water is added to the test tube. The tube is shaken vigorously for about 30 seconds. The mixture is then observed to see if the compound has dissolved. Cycloalkanes are generally insoluble in water.[1][2]

    • Nonpolar Organic Solvents (e.g., Hexane, Toluene): The same procedure is repeated with a nonpolar organic solvent. Cycloalkanes are expected to be soluble in these solvents based on the "like dissolves like" principle. The formation of a homogeneous solution indicates solubility.

References

Cross-Validation of Analytical Methods for Cycloeicosane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, ensuring the accuracy, reliability, and reproducibility of quantitative data is paramount for researchers, scientists, and drug development professionals. Cross-validation of analytical methods is a critical process, particularly when transferring methods between laboratories or implementing new techniques. This guide provides a comparative overview of plausible analytical methods for the quantification of Cycloeicosane, a saturated cycloalkane with the chemical formula C₂₀H₄₀.[1][2][3]

Due to a lack of specific cross-validation studies for this compound in the public domain, this guide presents a hypothetical performance comparison based on established analytical techniques for similar non-polar, high-molecular-weight hydrocarbons. The experimental protocols provided are generalized and would require optimization for specific sample matrices.

Comparison of Analytical Method Performance

The selection of an analytical method is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and commonly employed techniques for the analysis of organic compounds like this compound. The following table summarizes representative performance parameters for these two methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 3.0 ng/mL0.05 - 1.5 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual performance may vary based on instrumentation, sample matrix, and method optimization.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The subsequent sections outline generalized experimental protocols for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Given its hydrocarbon nature, this compound is well-suited for GC analysis.

1. Sample Preparation:

  • Extraction: Samples containing this compound are extracted using a non-polar organic solvent such as n-hexane or dichloromethane.

  • Cleanup: A solid-phase extraction (SPE) step may be employed to remove interfering matrix components.

  • Concentration: The extract is concentrated under a gentle stream of nitrogen to the desired final volume.

  • Internal Standard Spiking: An appropriate internal standard (e.g., a deuterated analog or a cycloalkane with a different carbon number) is added to all samples, calibration standards, and quality control samples.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Injector: Split/splitless injector, operated in splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z from its mass spectrum).[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is often preferred for non-polar hydrocarbons, LC-MS with an appropriate ionization source can also be utilized, especially for complex matrices or when coupled with other analytes less amenable to GC.

1. Sample Preparation:

  • Extraction: Similar to GC-MS, extraction is performed with a solvent in which this compound is soluble (e.g., acetonitrile, methanol, or a mixture thereof with a less polar solvent).

  • Filtration: The extract is filtered through a 0.22 µm syringe filter prior to injection to remove particulate matter.

  • Internal Standard Spiking: A suitable internal standard is added.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start at 80% B, hold for 0.5 minutes.

    • Increase to 100% B over 5 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex Triple Quad 6500+ System or equivalent.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or a sensitive Electrospray Ionization (ESI) source.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion pairs would need to be determined by infusing a this compound standard.

Methodology and Workflow Visualization

To ensure consistency and reliability of analytical data across different methods, a structured cross-validation workflow is essential. The following diagram illustrates a typical process for comparing two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A (e.g., GC-MS) cluster_methodB Method B (e.g., LC-MS/MS) cluster_analysis Data Analysis and Comparison Sample Prepare a Batch of QC Samples (Low, Medium, High Concentrations) Split Split Samples for Analysis by Each Method Sample->Split AnalyzeA Analyze QC Samples using Method A Split->AnalyzeA AnalyzeB Analyze QC Samples using Method B Split->AnalyzeB DataA Generate Dataset A AnalyzeA->DataA Compare Statistically Compare Datasets A and B (e.g., Bland-Altman, t-test) DataA->Compare DataB Generate Dataset B AnalyzeB->DataB DataB->Compare Criteria Evaluate Against Pre-defined Acceptance Criteria Compare->Criteria Conclusion Conclusion on Method Comparability Criteria->Conclusion

Caption: A generalized workflow for the cross-validation of two analytical methods.

References

A Comparative Benchmarking Study: The Synthesis of Cycloeicosane and Other Biologically Relevant Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of macrocyclic compounds is a critical challenge. This guide provides an objective comparison of synthetic routes to cycloeicosane against other notable macrocycles, supported by experimental data to inform strategic decisions in complex molecule synthesis.

This comparative analysis delves into the synthetic methodologies for producing this compound, a 20-membered carbocycle, and benchmarks its synthesis against three other significant macrocycles: the perfumery cornerstone (R)-Muscone, the fragrance ingredient (Z)-Civetone, and the potent anticancer agent Epothilone (B1246373) B. The comparison focuses on key performance indicators such as reaction yield, duration, and the strategic approach to macrocyclization.

Performance Comparison of Macrocycle Syntheses

The following table summarizes the quantitative data for the synthesis of this compound and the selected comparative macrocycles. The data highlights the efficiency of different cyclization strategies.

MacrocycleKey ReactionPrecursorReagents & ConditionsReaction TimeYield (%)
This compound Acyloin CondensationDimethyl eicosanedioateSodium metal, xylene, reflux24 hours>70
(R)-Muscone Intramolecular Aldol CondensationMacrocyclic diketoneKOH, ethanol (B145695), reflux16 hoursup to 76 (ee)
(Z)-Civetone Ti-Claisen Condensation & RCMMethyl 9-decenoate1. TiCl4, Bu3N, toluene (B28343), 0-5°C to 110°C; 2. Grubbs' II catalyst8 hoursup to 74
Epothilone B Yamaguchi MacrolactonizationSeco-acid precursor2,4,6-trichlorobenzoyl chloride, Et3N, DMAP, tolueneNot specifiedMethod dependent

Experimental Methodologies

Below are detailed experimental protocols for the key macrocyclization step in the synthesis of each compound.

Synthesis of this compound via Acyloin Condensation

The Acyloin condensation is a robust method for the synthesis of large carbocycles from long-chain dicarboxylic esters.[1]

Procedure: A solution of dimethyl eicosanedioate in dry, oxygen-free xylene is added dropwise to a refluxing suspension of finely dispersed sodium metal in xylene under an inert atmosphere. The reaction mixture is refluxed for 24 hours. After cooling, the excess sodium is carefully quenched with methanol, followed by the addition of water. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude acyloin is purified by column chromatography to yield cycloeicosan-1-ol-2-one. Subsequent reduction of the acyloin, for instance, using a Clemmensen or Wolff-Kishner reduction, affords this compound.

Synthesis of (R)-Muscone via Enantioselective Intramolecular Aldol Condensation

This method utilizes a chiral base to induce enantioselectivity in the cyclization of a macrocyclic diketone.[2][3]

Procedure: A solution of the macrocyclic diketone precursor is refluxed in ethanol in the presence of one equivalent of potassium hydroxide (B78521) for 16 hours.[3] For the enantioselective variant, a chiral base, such as sodium N-methylephedrate, is prepared in situ and the diketone is added to this solution.[2] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the enone precursor to (R)-Muscone.

One-Pot Synthesis of (Z)-Civetone via Ti-Claisen Condensation and Ring-Closing Metathesis (RCM)

This efficient one-pot procedure combines a titanium-mediated Claisen condensation with a subsequent ring-closing metathesis to form the 17-membered ring of civetone.[4]

Procedure: To a solution of methyl 9-decenoate and tri-n-butylamine in toluene at 0-5°C is added titanium tetrachloride. The mixture is stirred for one hour, and then the temperature is raised to 110°C. A solution of a second-generation Grubbs catalyst in toluene is then added. The reaction is stirred for 8 hours. After cooling and quenching with water, the product is extracted and purified by column chromatography to give (Z)-civetone.

Synthesis of Epothilone B via Yamaguchi Macrolactonization

The Yamaguchi macrolactonization is a powerful method for the formation of large-ring lactones from their corresponding seco-acids, and is a key step in many total syntheses of Epothilone B.[5][6]

Procedure: To a solution of the seco-acid precursor in anhydrous toluene is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride at room temperature. The mixture is stirred for several hours. This solution is then added dropwise via syringe pump to a refluxing solution of 4-dimethylaminopyridine (B28879) (DMAP) in a large volume of anhydrous toluene over an extended period to maintain high dilution conditions. After the addition is complete, the reaction mixture is stirred for an additional period. The solvent is removed under reduced pressure, and the crude macrolactone is purified by flash column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of a macrocycle, exemplified by the one-pot synthesis of civetone, which involves the formation of a linear precursor followed by a catalyzed ring-closing reaction.

Macrocycle_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Macrocyclization Starting_Materials Starting Materials (e.g., Methyl 9-decenoate) Linear_Precursor_Formation Linear Precursor Formation (Ti-Claisen Condensation) Starting_Materials->Linear_Precursor_Formation TiCl4, Bu3N Ring_Closing Ring-Closing Reaction (Ring-Closing Metathesis) Linear_Precursor_Formation->Ring_Closing Grubbs' Catalyst Purification Purification (Column Chromatography) Ring_Closing->Purification Final_Product Final Macrocycle ((Z)-Civetone) Purification->Final_Product

A generalized workflow for macrocycle synthesis.

References

A Comparative Analysis of the Thermal Stability of Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the thermal performance of common cycloalkanes, supported by experimental data and detailed methodologies.

The thermal stability of cycloalkanes, a fundamental class of saturated cyclic hydrocarbons, is of paramount importance in various chemical processes, including drug synthesis, materials science, and as high-energy-density fuels. This guide provides a comparative study of the thermal stability of common cycloalkanes, focusing on cyclopropane (B1198618), cyclobutane (B1203170), cyclopentane, and cyclohexane (B81311). The stability of these compounds is intrinsically linked to their ring strain, which dictates their propensity to undergo thermal decomposition.

The Role of Ring Strain in Thermal Stability

The thermal stability of cycloalkanes is inversely related to the amount of ring strain they possess. This strain arises from a combination of factors:

  • Angle Strain: The deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms.

  • Torsional Strain: The eclipsing of C-H bonds on adjacent carbon atoms.

  • Steric Strain: Repulsive interactions between non-bonded atoms that are in close proximity.

Smaller rings, such as cyclopropane and cyclobutane, exhibit significant angle and torsional strain, rendering them less stable and more susceptible to thermal decomposition at lower temperatures. As the ring size increases, the molecule can adopt puckered conformations that alleviate this strain, leading to greater stability.

Quantitative Comparison of Cycloalkane Stability

The relative thermodynamic stability of cycloalkanes can be experimentally determined by measuring their heats of combustion. A higher heat of combustion per -CH₂- group indicates a less stable molecule, as more energy is released upon its combustion due to the higher initial potential energy from ring strain. The onset of thermal decomposition, determined by techniques such as Thermogravimetric Analysis (TGA) or pyrolysis studies, provides a direct measure of their thermal stability.

CycloalkaneMolecular FormulaHeat of Combustion per CH₂ (kJ/mol)Total Strain Energy (kJ/mol)Onset of Thermal Decomposition (°C)Primary Decomposition Products
CyclopropaneC₃H₆697115~400Propene
CyclobutaneC₄H₈686110~420Ethene (2 molecules)
CyclopentaneC₅H₁₀66425>500 (minor decomposition at 350°C)[1]Alkenes (e.g., ethene, propene), Cyclopentene
CyclohexaneC₆H₁₂6590>6001-Hexene (B165129), Ethene, 1,3-Butadiene
CycloheptaneC₇H₁₄66226Not specified, thermally rearranges to methylcyclohexaneMethylcyclohexane

Note: The onset of thermal decomposition can vary depending on experimental conditions such as pressure and the presence of catalysts. The values presented are approximate temperatures for unimolecular decomposition.

Thermal Decomposition Pathways

The thermal decomposition of cycloalkanes proceeds through distinct mechanistic pathways, primarily involving diradical intermediates. The specific products formed are a direct consequence of the ring size and the preferred fragmentation routes of these intermediates.

Cyclopropane Isomerization

The thermal decomposition of cyclopropane is a classic example of a unimolecular isomerization reaction. Upon heating, the strained C-C bond cleaves to form a trimethylene diradical. This intermediate then undergoes a hydrogen shift and rearrangement to form the more stable propene.

G cluster_0 Cyclopropane Decomposition Cyclopropane Cyclopropane TransitionState1 Trimethylene Diradical (Intermediate) Cyclopropane->TransitionState1 Heat (Δ) Propene Propene TransitionState1->Propene Rearrangement

Fig. 1: Thermal isomerization of cyclopropane to propene.
Cyclobutane Fragmentation

Cyclobutane's thermal decomposition is characterized by its fragmentation into two molecules of ethene. The reaction proceeds through a tetramethylene diradical intermediate, which then cleaves in the middle of the carbon chain.

G cluster_1 Cyclobutane Decomposition Cyclobutane Cyclobutane TransitionState2 Tetramethylene Diradical (Intermediate) Cyclobutane->TransitionState2 Heat (Δ) Ethene 2 x Ethene TransitionState2->Ethene Fragmentation

Fig. 2: Thermal fragmentation of cyclobutane to ethene.
Cyclohexane Decomposition

Due to its strain-free chair conformation, cyclohexane is the most thermally stable of the small cycloalkanes. Its decomposition requires higher temperatures and proceeds through a more complex mechanism. The initial step is the homolytic cleavage of a C-C bond to form a 1,6-hexyl diradical. This diradical can then undergo several reactions, including isomerization to 1-hexene or fragmentation to smaller alkenes and radicals.

G cluster_2 Cyclohexane Decomposition Pathways Cyclohexane Cyclohexane Diradical 1,6-Hexyl Diradical Cyclohexane->Diradical Heat (Δ) C-C Cleavage Hexene 1-Hexene Diradical->Hexene Isomerization Fragments Ethene + 1,3-Butadiene Diradical->Fragments Fragmentation

Fig. 3: Initial steps in the thermal decomposition of cyclohexane.

Experimental Protocols

The determination of the thermal stability of volatile organic compounds such as cycloalkanes requires specialized analytical techniques. The following are detailed methodologies for two common approaches.

Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (TGA-MS)

This method provides quantitative information on mass loss as a function of temperature and identifies the evolved gaseous products.

Experimental Workflow:

G cluster_3 TGA-MS Experimental Workflow Sample Cycloalkane Sample (~5-10 mg in sealed aluminum pan with pinhole) TGA TGA Instrument (Inert Atmosphere, e.g., N₂) Sample->TGA Heating Heating Ramp (e.g., 10°C/min) TGA->Heating Transfer Heated Transfer Line (~200°C) Heating->Transfer Evolved Gases MS Mass Spectrometer Transfer->MS Data Mass Loss Curve (TGA) Evolved Gas Analysis (MS) MS->Data

Fig. 4: Workflow for TGA-MS analysis of cycloalkanes.

Procedure:

  • Sample Preparation: A small sample of the cycloalkane (approximately 5-10 mg) is hermetically sealed in an aluminum pan. A small pinhole is made in the lid to allow for the controlled release of vapor upon heating.

  • TGA Analysis: The sample pan is placed in the TGA furnace under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range. The instrument records the sample's mass as a function of temperature.

  • Evolved Gas Analysis (EGA): The gases evolved from the sample during heating are transferred via a heated capillary line to a mass spectrometer.[2][3]

  • Data Interpretation: The TGA curve reveals the onset temperature of decomposition (significant mass loss). The mass spectrometer identifies the chemical nature of the evolved fragments, allowing for the elucidation of the decomposition pathway.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique is ideal for studying the decomposition products of organic materials at high temperatures.

Experimental Workflow:

G cluster_4 Py-GC/MS Experimental Workflow Sample Cycloalkane Sample (in quartz tube) Pyrolyzer Pyrolyzer (Rapid heating to set temperature) Sample->Pyrolyzer GC Gas Chromatograph (Separation of fragments) Pyrolyzer->GC Pyrolyzates MS Mass Spectrometer (Identification of fragments) GC->MS Data Chromatogram and Mass Spectra MS->Data

Fig. 5: Workflow for Py-GC/MS analysis of cycloalkanes.

Procedure:

  • Sample Introduction: A small amount of the liquid cycloalkane is introduced into a quartz tube.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere within the pyrolyzer.[4] This rapid heating ensures that the decomposition is the primary thermal event.

  • Chromatographic Separation: The resulting volatile fragments (pyrolyzates) are swept by a carrier gas into a gas chromatograph, where they are separated based on their boiling points and interactions with the chromatographic column.[4]

  • Mass Spectrometric Detection: The separated fragments then enter a mass spectrometer, which provides mass spectra for each component, allowing for their identification.

  • Data Analysis: The resulting chromatogram shows the distribution of decomposition products, and the mass spectra are used to identify each peak. This provides a detailed picture of the fragmentation pattern at a given temperature.

Conclusion

The thermal stability of cycloalkanes is a direct consequence of their molecular structure, specifically the inherent ring strain. Cyclohexane, being virtually strain-free, exhibits the highest thermal stability among the common cycloalkanes. In contrast, the significant ring strain in cyclopropane and cyclobutane leads to their decomposition at considerably lower temperatures. Understanding these stability differences and their underlying decomposition mechanisms is crucial for professionals in fields where these compounds are utilized, enabling better control over reaction conditions and predicting product formation in high-temperature environments. The experimental protocols outlined provide robust methods for the detailed characterization of the thermal behavior of these and other volatile organic compounds.

References

Cycloeicosane vs. Linear Alkanes: A Comparative Physicochemical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical sciences and materials research, the selection of molecular scaffolds and excipients is paramount to achieving desired therapeutic outcomes and material properties. Both cyclic and linear alkanes serve as fundamental building blocks and formulation components. This guide provides a comparative analysis of cycloeicosane, a 20-carbon cycloalkane, and its linear counterpart, eicosane (B133393), offering insights into their distinct physicochemical characteristics relevant to researchers, scientists, and drug development professionals.

Executive Summary

Cycloalkanes, such as this compound, generally exhibit higher melting points, boiling points, and densities compared to their linear alkane analogs with the same number of carbon atoms. This is attributed to the more compact and rigid structure of the cyclic form, which allows for greater surface area contact and stronger intermolecular van der Waals forces. These differences in physical properties can influence their application in areas such as drug delivery systems, where molecular architecture can impact pharmacokinetic profiles, and in the formulation of various pharmaceutical dosage forms. While linear alkanes like eicosane are well-established as components of paraffin (B1166041) waxes and as phase-change materials, the unique properties of macrocycles like this compound are a subject of ongoing research for novel applications.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and eicosane, compiled from various sources.

PropertyThis compound (C₂₀H₄₀)Eicosane (C₂₀H₄₂)
Molecular Weight 280.53 g/mol [1][2]282.55 g/mol
Melting Point Not available36-38 °C[3][4]
Boiling Point 387.2 °C at 760 mmHg[1]343.1 °C at 760 mmHg[3][4]
Density 0.79 g/cm³[1]0.7886 g/cm³ at 20°C[3]
Vapor Pressure 7.47 x 10⁻⁶ mmHg at 25°C[1]<0.001 hPa at 25 °C
Solubility Insoluble in waterInsoluble in water[3][4]
Appearance Not availableColorless waxy solid[3][4]

Comparative Analysis

The data presented highlights key differences between the cyclic and linear C20 alkanes. Notably, this compound has a significantly higher boiling point than eicosane, a trend consistent with the greater conformational rigidity and increased intermolecular forces in cyclic structures. The densities are comparable, though the cyclic form is slightly denser. Both compounds are non-polar and thus insoluble in water.

In the context of drug development, the architecture of a molecule can influence its biological activity and pharmacokinetic profile. Studies have shown that cyclic polymers can exhibit longer circulation times in the body compared to their linear counterparts of similar molecular weight.[5][6] This is attributed to the lack of chain ends in cyclic structures, which can affect their interaction with biological systems and their renal clearance. While this compound and eicosane are not polymers, this principle may have implications for the design of cyclic versus linear drug molecules or delivery systems.

Linear alkanes, including eicosane, are utilized in various pharmaceutical and industrial applications. They serve as lubricants, processing aids in plastics, and as components of paraffin waxes and hot-melt adhesives.[3] Their well-defined melting points also make them suitable for use as phase-change materials for thermal energy storage.[3][4] The applications of large cycloalkanes like this compound are less documented but are an area of interest in medicinal chemistry and materials science, where their unique conformations can be exploited.[7][8][9]

Experimental Protocols

The following are generalized protocols for determining the key physicochemical properties discussed in this guide.

Melting Point Determination (for solids)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[10][11][12][13][14]

Procedure:

  • A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer.

  • The assembly is placed in a heating bath (e.g., silicone oil in a Thiele tube) or a melting point apparatus.[10][11]

  • The sample is heated slowly and uniformly.

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range. A sharp melting point (a narrow range) is indicative of a pure compound.[10]

Boiling Point Determination (for liquids)

The boiling point of a liquid can be determined by distillation or the capillary tube method.[15][16][17][18]

Procedure (Capillary Method):

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the fusion tube.

  • The setup is heated slowly in a heating bath.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[15]

Density Determination

The density of a solid can be determined by the water displacement method.[19][20][21][22]

Procedure:

  • The mass of the solid sample is measured using an analytical balance.

  • A known volume of a liquid in which the solid is insoluble (e.g., water) is placed in a graduated cylinder.

  • The solid is gently immersed in the liquid, and the new volume is recorded.

  • The volume of the solid is the difference between the initial and final liquid volumes.

  • The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

A qualitative determination of solubility can be performed by simple mixing.[23][24][25][26][27]

Procedure:

  • A small, measured amount of the solute (this compound or eicosane) is added to a test tube containing a measured volume of the solvent (e.g., water, ethanol, hexane).

  • The mixture is shaken vigorously.

  • The mixture is allowed to stand and observed for the presence of a single phase (soluble) or two distinct phases (insoluble). The formation of a cloudy suspension may indicate partial solubility.

Viscosity Measurement

The viscosity of a liquid can be measured using various types of viscometers, such as a capillary viscometer or a rotational viscometer.[28][29][30][31][32]

Procedure (Falling Sphere Viscometer):

  • A sphere of known density and diameter is dropped into a graduated cylinder containing the liquid.

  • The time it takes for the sphere to fall a specific distance through the liquid is measured.

  • The viscosity is calculated using Stokes' Law, which relates the viscosity to the terminal velocity of the sphere, the densities of the sphere and the liquid, and the acceleration due to gravity.

Mandatory Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity, a fundamental process in drug development and materials science.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Application A Synthesis of New Chemical Entity B Purification (e.g., Chromatography, Recrystallization) A->B C Melting Point B->C D Boiling Point B->D E Density B->E F Solubility (Aqueous & Organic) B->F G Viscosity (if liquid) B->G H Comparative Analysis with Standards C->H D->H E->H F->H G->H I Evaluation for Specific Application (e.g., Drug Formulation, Material Science) H->I J Decision Gate: Proceed to further studies? I->J

Physicochemical Characterization Workflow

References

Cyclodextrins vs. Cycloeicosane: A Comparative Guide to Host Molecule Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A stark contrast in the world of host-guest chemistry emerges when comparing cyclodextrins to cycloeicosane. While cyclodextrins are well-established, versatile host molecules with a vast body of research supporting their efficacy, this compound remains largely unexplored in this capacity. This guide provides a comprehensive overview of the known capabilities of cyclodextrins, supported by experimental data and protocols, and contrasts this with the limited available information for this compound, highlighting a significant gap in current scientific literature.

Cyclodextrins: The Gold Standard in Host-Guest Chemistry

Cyclodextrins are cyclic oligosaccharides derived from starch, most commonly containing six (α-cyclodextrin), seven (β-cyclodextrin), or eight (γ-cyclodextrin) glucopyranose units. Their unique toroidal shape, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows them to encapsulate a wide variety of guest molecules, thereby altering their physicochemical properties.[1][2] This "host-guest" interaction is the foundation of their widespread application in the pharmaceutical, food, and chemical industries.[3][4]

The primary mechanism of action for cyclodextrins as host molecules is the formation of inclusion complexes. Non-covalent interactions, such as hydrophobic interactions, van der Waals forces, and hydrogen bonding, drive the encapsulation of a guest molecule, or a portion of it, within the cyclodextrin (B1172386) cavity.[5] This encapsulation can lead to remarkable improvements in the solubility, stability, and bioavailability of poorly soluble guest compounds.[6]

Quantitative Data on Cyclodextrin Efficacy

The effectiveness of cyclodextrins as host molecules has been extensively quantified. The following tables summarize key performance indicators for various cyclodextrin-guest complexes.

Table 1: Enhancement of Aqueous Solubility by Cyclodextrins

Guest MoleculeCyclodextrin DerivativeMethod of ComplexationSolubility Enhancement (Fold Increase)Reference
Amlodipine (B1666008)Sulfobutylether-β-cyclodextrin (SBE-β-CD)Co-precipitationNot specified, but significant[7]
DexibuprofenHydroxypropyl-β-cyclodextrin (HP-β-CD)Kneading~295
EconazoleMethyl-β-cyclodextrinSupercritical CO2Not specified, but significant[8]

Table 2: Binding Affinities of Various Guest Molecules with Cyclodextrins

Guest MoleculeCyclodextrin TypeBinding Constant (K) in M⁻¹Experimental MethodReference
AmlodipineSulfobutylether-β-cyclodextrin (SBE-β-CD)1447.5Phase Solubility[7]
D-Asparagineβ-cyclodextrinNot specified, binding energy -3.86 kcal/molMolecular Docking[5]
L-Asparagineβ-cyclodextrinNot specified, binding energy -3.81 kcal/molMolecular Docking[5]
Various small organic moleculesβ-cyclodextrinRanged from ~10 to ~10,000Various[9][10][11]
Experimental Protocols for Evaluating Cyclodextrin Efficacy

The characterization of cyclodextrin-guest interactions and the quantification of their efficacy rely on a set of well-established experimental protocols.

1. Phase Solubility Studies: This method is fundamental for determining the stoichiometry of the inclusion complex and the binding constant.

  • Protocol:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

    • Add an excess amount of the guest molecule to each solution.

    • Agitate the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Separate the undissolved guest by filtration or centrifugation.

    • Analyze the concentration of the dissolved guest in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • Plot the concentration of the dissolved guest against the cyclodextrin concentration to generate a phase solubility diagram. The slope of this diagram is used to calculate the binding constant.[7][12]

2. Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the host-guest complexation.[13][14]

  • Protocol:

    • A solution of the guest molecule is placed in the sample cell of the calorimeter.

    • A solution of the cyclodextrin is loaded into the injection syringe.

    • The cyclodextrin solution is titrated into the guest solution in a series of small injections.

    • The heat released or absorbed during each injection is measured.

    • The resulting data is plotted as heat change per injection versus the molar ratio of cyclodextrin to the guest.

    • This binding isotherm is then fitted to a binding model to determine the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).[15][16]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the inclusion complex in solution. Changes in the chemical shifts of the protons of both the host and guest molecules upon complexation can confirm the formation of the inclusion complex and provide insights into its geometry.[17][18][19]

Visualizing Cyclodextrin Mechanisms and Workflows

HostGuestComplexation cluster_reactants Reactants cluster_process Complexation cluster_product Product CD Cyclodextrin p1 CD->p1 Guest Guest Molecule Guest->p1 Complex Inclusion Complex p1->Complex Non-covalent interactions

Mechanism of Cyclodextrin Host-Guest Complexation.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis P1 Prepare Cyclodextrin and Guest Solutions E1 Phase Solubility Study P1->E1 E2 Isothermal Titration Calorimetry (ITC) P1->E2 E3 NMR Spectroscopy P1->E3 A1 Determine Binding Constant & Stoichiometry E1->A1 A2 Obtain Thermodynamic Profile (ΔH, ΔS) E2->A2 A3 Elucidate Complex Structure E3->A3

References

A Comparative Guide to the Purity Assessment of Synthesized Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methods for assessing the purity of synthesized cycloeicosane, a 20-carbon macrocyclic alkane. We will explore common synthetic routes, potential impurities, and the analytical techniques best suited for their detection and quantification.

Understanding the Synthesis and Potential Impurities

The synthesis of a large, non-polar macrocycle like this compound typically involves intramolecular cyclization reactions. Two common methods are the Acyloin condensation and the Thorpe-Ziegler cyclization. Understanding these pathways is crucial for predicting potential impurities.

Acyloin Condensation: This reaction involves the reductive coupling of a long-chain diester in the presence of metallic sodium to form a cyclic α-hydroxyketone (an acyloin), which is then reduced to the corresponding cycloalkane.

Potential Impurities from Acyloin Condensation:

  • Acyloin Intermediate: Incomplete reduction of the acyloin will result in its presence as an impurity.

  • 1,2-Diketone: This is an intermediate in the acyloin condensation and may persist in the final product.[1][2]

  • Products of Bouveault-Blanc Reduction: If protic solvents are present, the ester starting material can be reduced to the corresponding diol.[1]

  • Oligomers: Intermolecular condensation of the diester starting material can lead to the formation of linear or cyclic oligomers.[1]

Thorpe-Ziegler Cyclization: This method involves the base-catalyzed intramolecular condensation of a long-chain dinitrile to form a cyclic β-enaminonitrile. Subsequent hydrolysis and decarboxylation yield a cyclic ketone, which is then reduced to this compound.

Potential Impurities from Thorpe-Ziegler Cyclization:

  • Cycloeicosanone: Incomplete reduction of the cyclic ketone intermediate.

  • β-Enaminonitrile Intermediate: Incomplete hydrolysis of this intermediate can lead to its presence in the final product.

  • Dimeric and Polymeric Byproducts: Intermolecular reactions between dinitrile molecules can occur, leading to larger, non-cyclic impurities.[3]

  • Unsaturated Cycloalkenes: Incomplete reduction of the cyclic ketone or side reactions can result in the formation of cycloeicosene or other unsaturated derivatives.

Purity Comparison of Commercial vs. Synthesized this compound

Commercially available this compound serves as a benchmark for the purity of a synthesized product. While obtaining specific certificates of analysis can be challenging, typical purities for high-grade cycloalkanes are in the range of >98%. Below is a hypothetical comparison table based on expected values.

Source Lot Number Stated Purity (%) Analytical Method(s) Used Potential Impurities Detected
Synthesized (Acyloin Route) Lab Synthesis 00197.5GC-MS, ¹H NMRCycloeicosanone, Acyloin intermediate, Oligomers
Synthesized (Thorpe-Ziegler Route) Lab Synthesis 00296.8GC-MS, FT-IRCycloeicosanone, Unsaturated cycloalkanes
Commercial Supplier A A-12345>99.0GC-MSNot specified (typically trace hydrocarbons)
Commercial Supplier B B-67890>98.0GC-FIDNot specified (typically trace hydrocarbons)

Experimental Protocols for Purity Assessment

A multi-technique approach is recommended for a comprehensive purity assessment of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly suitable for analyzing non-polar hydrocarbons like this compound and its potential impurities.[4]

Methodology:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized this compound in a high-purity solvent such as hexane (B92381) or cyclohexane (B81311) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total area of all detected peaks. Identification of impurities is achieved by comparing their mass spectra to spectral libraries (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak at m/z 280.5 and characteristic fragmentation patterns of a large cycloalkane.[5][6]

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often the primary method, HPLC can be used as a complementary technique, particularly for the analysis of less volatile or thermally labile impurities, such as oligomers. For saturated hydrocarbons, normal-phase chromatography is typically employed.[7][8]

Methodology:

  • Sample Preparation: Dissolve the sample in a non-polar solvent like hexane at a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system with a UV or Refractive Index (RI) detector. Since this compound lacks a UV chromophore, an RI detector is more suitable.

  • Column: A normal-phase column, such as a silica (B1680970) or cyano-bonded phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A non-polar solvent such as hexane or a mixture of hexane and a slightly more polar solvent like isopropanol (B130326) (e.g., 99:1 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Refractive Index (RI).

  • Data Analysis: Purity is calculated based on the area percentage of the main peak.

Purification of Synthesized this compound

If the initial purity of the synthesized this compound is not satisfactory, purification is necessary.

Column Chromatography

Column chromatography is a standard method for purifying organic compounds based on their polarity.[9] For the non-polar this compound, a non-polar mobile phase and a polar stationary phase are used.

Protocol:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column. Allow the silica to settle, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with a non-polar solvent such as hexane.[9] The non-polar this compound will travel down the column relatively quickly, while more polar impurities (like the acyloin intermediate or ketone) will be retained on the silica gel for longer.

  • Fraction Collection: Collect fractions of the eluent and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a non-polar compound like this compound, suitable solvents could include acetone, ethyl acetate, or a mixed solvent system like ethanol/water.[10][11]

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and purity assessment processes.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Starting Material Starting Material Cyclization Reaction Cyclization Reaction Starting Material->Cyclization Reaction Acyloin or Thorpe-Ziegler Crude this compound Crude this compound Cyclization Reaction->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Partially Purified Partially Purified Column Chromatography->Partially Purified Recrystallization Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound Partially Purified->Recrystallization GC-MS Analysis GC-MS Analysis HPLC Analysis HPLC Analysis Pure this compound->GC-MS Analysis Pure this compound->HPLC Analysis

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Purity_Analysis_Decision_Tree Start Start GC-MS Analysis GC-MS Analysis Start->GC-MS Analysis Purity > 98%? Purity > 98%? GC-MS Analysis->Purity > 98%? HPLC Analysis HPLC Analysis Purity > 98%?->HPLC Analysis No Final Product Final Product Purity > 98%?->Final Product Yes Characterize Impurities Characterize Impurities HPLC Analysis->Characterize Impurities Purification Required Purification Required Characterize Impurities->Purification Required

Caption: Decision tree for the purity analysis of synthesized this compound.

References

Cycloeicosane: A Comparative Performance Analysis in Thermal Energy Storage and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Cycloeicosane, a 20-carbon cyclic alkane, and its potential performance in two key applications: thermal energy storage as a phase change material (PCM) and as a carrier in drug delivery systems. Due to the limited availability of direct experimental data for this compound, this analysis draws upon the established properties of its linear isomer, n-eicosane (B1172931), general principles of cycloalkane chemistry, and data from other large-ring cycloalkanes to provide a comparative perspective.

I. Physicochemical Properties: A Head-to-Head Comparison

This compound (C₂₀H₄₀) and its linear counterpart, n-eicosane (C₂₀H₄₂), share the same number of carbon atoms, leading to similar molecular weights. However, their distinct molecular architectures—a cyclic versus a linear chain—give rise to significant differences in their physical and chemical properties. These differences are critical in determining their suitability for specific applications.

In general, cycloalkanes exhibit higher boiling points, melting points, and densities than their straight-chain alkane counterparts.[1][2][3][4] This is attributed to stronger London dispersion forces arising from the larger surface area and more rigid structure of the cyclic molecules.[2][4]

PropertyThis compound (C₂₀H₄₀)n-Eicosane (C₂₀H₄₂)References
Molecular Formula C₂₀H₄₀C₂₀H₄₂[5]
Molecular Weight 280.53 g/mol 282.55 g/mol [5]
Melting Point ~62 °C (335 K)36-38 °C[3][6]
Boiling Point Higher than n-eicosane (exact value not available)~343 °C[1][2]
Density Higher than n-eicosane (exact value not available)~0.7886 g/cm³ (at 20 °C)[1][2]
Enthalpy of Fusion Likely lower than n-eicosane (exact value not available)~247 J/g[7]
Solubility in Water InsolubleInsoluble[1][8]
Solubility in Nonpolar Solvents SolubleSoluble[1][8]

II. Performance in Thermal Energy Storage: A Phase Change Material Perspective

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a phase transition (e.g., solid to liquid). Organic PCMs, such as long-chain alkanes, are valued for their high latent heat of fusion, chemical stability, and non-corrosive nature.

n-Eicosane is a well-characterized PCM with a melting point suitable for low-temperature thermal energy storage applications. However, like other paraffin-based PCMs, its primary drawback is low thermal conductivity, which limits the rate of heat transfer.

This compound , with a significantly higher melting point, would be suitable for applications requiring a higher operating temperature. The rigid cyclic structure could lead to more efficient packing in the solid state, potentially influencing its thermal conductivity. However, studies on smaller cycloalkanes suggest they often have a lower enthalpy of fusion compared to their linear isomers, which would be a disadvantage for thermal energy storage capacity.[7]

Experimental Workflow for PCM Characterization

The thermal performance of a potential PCM is typically evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermal Conductivity Analysis.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis Prep Prepare this compound & n-Eicosane Samples DSC Differential Scanning Calorimetry (DSC) Prep->DSC TCA Thermal Conductivity Analyzer Prep->TCA MeltingPoint Determine Melting Point DSC->MeltingPoint Enthalpy Calculate Enthalpy of Fusion DSC->Enthalpy ThermalConductivity Measure Thermal Conductivity TCA->ThermalConductivity Comparison Comparative Performance Evaluation MeltingPoint->Comparison Enthalpy->Comparison ThermalConductivity->Comparison

Workflow for PCM characterization.
Performance Comparison of this compound vs. n-Eicosane as PCMs

Performance MetricThis compound (Inferred)n-Eicosane (Established)
Operating Temperature Higher (around 62 °C)Lower (around 36-38 °C)
Thermal Energy Storage Capacity Potentially lower due to a likely lower enthalpy of fusion.High, with an enthalpy of fusion of approximately 247 J/g.
Heat Transfer Rate Unknown, but the rigid structure might offer slightly better thermal conductivity than n-eicosane.Low, a known limitation that often requires the addition of conductive fillers.
Volumetric Storage Density Potentially higher due to a higher density.Lower compared to its cyclic counterpart.
Synthesis & Cost More complex and likely more expensive to synthesize.Readily available and relatively inexpensive as a petroleum byproduct.

III. Potential in Drug Delivery Systems

The application of simple hydrocarbons in drug delivery is primarily centered on their ability to act as hydrophobic carriers for lipophilic (fat-soluble) drugs. The biocompatibility of long-chain alkanes is generally considered to be good.

n-Eicosane , being a simple, non-polar molecule, could potentially be used in formulations such as solid lipid nanoparticles (SLNs) or as a component of the lipid matrix in nanostructured lipid carriers (NLCs) to encapsulate hydrophobic drugs.

This compound , with its more compact and rigid structure, might offer different packing characteristics within a nanoparticle matrix. Macrocyclic compounds, in general, are being explored in drug discovery for their ability to improve pharmacokinetic properties such as solubility and bioavailability.[9][10] The cyclic nature of this compound could potentially lead to more stable drug carrier formulations.

Logical Pathway for Evaluating Cycloalkanes as Drug Carriers

The evaluation of a new excipient for drug delivery follows a structured pathway from initial formulation to preclinical assessment.

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 Preclinical Assessment Formulation Formulate Drug with Cycloalkane Carrier Characterization Characterize Nanoparticle Size & Morphology Formulation->Characterization Encapsulation Determine Drug Encapsulation Efficiency Characterization->Encapsulation Release In Vitro Drug Release Studies Encapsulation->Release Stability Stability Assessment Release->Stability Cell_Toxicity Cell Viability & Toxicity Assays Stability->Cell_Toxicity Pharmacokinetics Pharmacokinetic Studies (in vivo) Cell_Toxicity->Pharmacokinetics Biocompatibility Biocompatibility & Biodistribution Pharmacokinetics->Biocompatibility Efficacy Therapeutic Efficacy Evaluation Biocompatibility->Efficacy

Evaluation of cycloalkanes as drug carriers.
Comparative Potential of this compound vs. n-Eicosane in Drug Delivery

FeatureThis compound (Hypothesized)n-Eicosane (Potential)
Drug Compatibility Suitable for hydrophobic drugs.Suitable for hydrophobic drugs.
Carrier Stability The rigid cyclic structure may lead to more stable nanoparticle formulations.The flexible linear chain might result in less stable formulations compared to its cyclic counterpart.
Biocompatibility Expected to be biocompatible, but requires experimental verification.Generally considered biocompatible.
Solubility Enhancement Macrocycles have shown potential to improve the kinetic solubility of poorly soluble drugs.[10]May have a lesser effect on solubility enhancement compared to its cyclic counterpart.
Availability & Cost Likely to be a significant barrier due to complex synthesis.Readily available and low-cost.

IV. Conclusion and Future Outlook

Based on this comparative analysis, this compound presents a mixed performance profile when compared to its well-studied linear isomer, n-eicosane.

  • For Thermal Energy Storage: this compound's higher melting point could be advantageous for specific high-temperature applications. However, its potentially lower enthalpy of fusion and higher cost are significant drawbacks. Further experimental investigation into its thermal properties is necessary to ascertain its viability as a PCM.

  • For Drug Delivery: The potential of this compound as a drug carrier is more speculative but intriguing. The unique properties of macrocycles in improving drug solubility and the potential for forming stable delivery systems warrant further research. However, the high cost of synthesis and the lack of biocompatibility data are major hurdles to its practical application in pharmaceuticals.

References

A Comparative Analysis of Cycloeicosane's Properties: Experimental Data vs. Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined physical properties of cycloeicosane (C₂₀H₄₀) with theoretically predicted values. Understanding the accuracy of predictive models for foundational molecules like large cycloalkanes is crucial for the computational design and screening of more complex chemical entities in fields such as materials science and drug development. This document summarizes key quantitative data, outlines the methodologies for both experimental determination and theoretical calculation, and presents a logical workflow for this comparative analysis.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available experimental data for this compound and contrasts it with values predicted by established theoretical methods. This allows for a direct assessment of the predictive accuracy for various physicochemical properties.

PropertyExperimental ValueTheoretical PredictionMethod of Prediction
Melting Point (Tfus) 335.00 ± 3.00 K335.00 KJoback Method
Normal Boiling Point (Tboil) Not Available741.00 KJoback Method
Enthalpy of Fusion (ΔfusH°) Not Available8.92 kJ/molJoback Method
Enthalpy of Vaporization (ΔvapH°) Not Available63.26 kJ/molJoback Method
Enthalpy of Formation (Gas, ΔfH°gas) Not Available-467.71 kJ/molJoback Method
Standard Gibbs Free Energy of Formation (ΔfG°) Not Available-19.72 kJ/molJoback Method
Critical Temperature (Tc) Not Available1005.43 KJoback Method
Critical Pressure (Pc) Not Available1537.87 kPaJoback Method
Octanol/Water Partition Coefficient (logPoct/wat) Not Available7.802Crippen Method

Experimental and Theoretical Protocols

A rigorous comparison requires a clear understanding of the methodologies employed to obtain both the experimental and theoretical data points.

Experimental Protocols

Precise experimental determination of the physicochemical properties of organic compounds relies on standardized and highly accurate techniques.

  • Melting Point Determination (ASTM E324): The melting point of a crystalline organic solid is determined by packing a small amount of the powdered sample into a capillary tube and heating it at a controlled rate.[1][2] The temperatures at which melting begins and is complete are recorded to define the melting range.[1] For high-purity compounds like this compound, a sharp melting point is expected. Modern apparatuses often use a heated metal block and digital thermometers for precise temperature control and measurement.

  • Boiling Point Determination (ASTM D1078, D2887): For pure, thermally stable organic liquids, the boiling point is determined by distillation.[3][4][5] The temperature of the vapor in equilibrium with the boiling liquid at a constant pressure is measured.[3] For smaller sample volumes, a micro-boiling point method can be employed. Gas chromatography can also be used to determine the boiling range distribution of hydrocarbon mixtures.[4][5][6]

  • Enthalpy of Fusion (Differential Scanning Calorimetry - DSC): The enthalpy of fusion is measured using a differential scanning calorimeter.[7][8][9] A small, precisely weighed sample is heated at a constant rate, and the heat flow required to maintain its temperature equal to that of an inert reference is measured.[7] The energy absorbed during the endothermic melting process is integrated to determine the enthalpy of fusion.[7][8]

  • Enthalpy of Vaporization (Differential Scanning Calorimetry - DSC): DSC can also be used to measure the enthalpy of vaporization.[10][11][12][13] The liquid sample is heated in a pierced crucible at a controlled rate.[10] When the boiling point is reached, the large endothermic heat flow corresponding to vaporization is measured and integrated.[10]

  • Enthalpy of Formation (Bomb Calorimetry): The standard enthalpy of formation of a hydrocarbon is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[14][15][16][17] A weighed sample is completely combusted in a sealed container (the "bomb") filled with excess oxygen.[14][15] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature increase is measured to calculate the heat of combustion.[14][16]

Theoretical Prediction Methodologies

Computational chemistry provides valuable tools for estimating the properties of molecules, which can be particularly useful when experimental data is unavailable.

  • Joback Method: This is a group-contribution method used to estimate a variety of thermophysical properties of organic compounds from their molecular structure alone.[18][19][20][21][22] The molecule is broken down into a set of predefined functional groups, and the contribution of each group to a specific property is summed.[18][19] This additive approach allows for the prediction of properties such as boiling point, critical properties, and enthalpies of formation, fusion, and vaporization.[18][20][21] It is known for its simplicity and broad applicability, although its accuracy can be limited for very large or small molecules, or those with strong intermolecular interactions.[18]

  • Crippen Method: This is an atom-based contribution method for the prediction of the octanol-water partition coefficient (logP).[23][24][25] The molecule is dissected into its constituent atoms, which are classified into different types based on their chemical environment.[23][24] Each atom type has a specific contribution to the overall logP value, and the sum of these contributions gives the predicted logP for the molecule.[23][24]

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental properties of a compound like this compound with its theoretically predicted values.

G cluster_0 Experimental Determination cluster_1 Theoretical Prediction exp_data Experimental Data (e.g., Melting Point, Enthalpy of Fusion) compare Comparative Analysis exp_data->compare exp_protocol Standard Experimental Protocols (e.g., ASTM, DSC, Bomb Calorimetry) exp_protocol->exp_data theor_data Predicted Properties (e.g., Boiling Point, logP) theor_data->compare theor_method Prediction Methodologies (e.g., Joback, Crippen) theor_method->theor_data guide Publish Comparison Guide compare->guide

Caption: Workflow for comparing experimental and theoretical properties.

Conclusion

References

A Comparative Guide to the Synthesis of Cycloeicosane: A Classic versus Modern Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of macrocyclic compounds like Cycloeicosane is a critical aspect of exploring new chemical entities. This guide provides a detailed comparison of a classical and a modern synthetic route to this compound, presenting quantitative data, comprehensive experimental protocols, and visual representations of the synthetic pathways.

The synthesis of large-ring cycloalkanes, such as the 20-membered ring this compound, has historically posed a significant challenge in organic chemistry. This guide contrasts the well-established Acyloin condensation method with the more contemporary Ring-Closing Metathesis (RCM) approach, offering insights into their respective advantages and limitations.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the synthesis of this compound via Acyloin condensation and Ring-Closing Metathesis.

ParameterAcyloin Condensation RouteRing-Closing Metathesis (RCM) Route
Starting Material Dimethyl eicosanedioate1,21-Docosadiene (B1615117)
Key Reagent/Catalyst Metallic SodiumGrubbs' 2nd Generation Catalyst
Reaction Time 24 - 48 hours4 - 12 hours
Overall Yield ~60-70%~85-95%
Purity of Crude Product Moderate (requires extensive purification)High (often requires minimal purification)
Scalability Challenging due to the use of metallic sodiumMore readily scalable

Experimental Protocols

Established Route: Acyloin Condensation of Dimethyl Eicosanedioate

The Acyloin condensation is a powerful classical method for the formation of large rings.[1][2] This reductive coupling of two esters is carried out in the presence of metallic sodium in an aprotic solvent.[2][3] For macrocyclization, the reaction is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Step 1: Acyloin Condensation

A solution of dimethyl eicosanedioate in dry toluene (B28343) is added dropwise over a period of 24 hours to a refluxing suspension of finely dispersed sodium metal in toluene. The reaction mixture is stirred vigorously under an inert atmosphere. After the addition is complete, the mixture is refluxed for an additional 12 hours. The reaction is then cooled, and the excess sodium is quenched by the slow addition of methanol, followed by water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude acyloin (2-hydroxycycloeicosanone).

Step 2: Clemmensen Reduction

The crude acyloin is subjected to a Clemmensen reduction to remove the carbonyl and hydroxyl groups. The acyloin is heated under reflux with amalgamated zinc and concentrated hydrochloric acid. After 12 hours, the reaction mixture is cooled, and the product is extracted with diethyl ether. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by column chromatography or recrystallization.

New Synthetic Route: Ring-Closing Metathesis of 1,21-Docosadiene

Ring-Closing Metathesis (RCM) has emerged as a versatile and highly efficient method for the synthesis of a wide variety of cyclic compounds, including macrocycles.[4][5] The reaction is catalyzed by ruthenium complexes, such as Grubbs' catalysts, which are known for their high functional group tolerance and activity.[6]

Step 1: Ring-Closing Metathesis

To a solution of 1,21-docosadiene in dry, degassed dichloromethane (B109758) under an argon atmosphere is added Grubbs' 2nd generation catalyst (typically 1-5 mol%). The reaction mixture is stirred at room temperature or gentle reflux for 4-12 hours, and the progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford cycloeicosene.

Step 2: Hydrogenation

The resulting cycloeicosene is dissolved in ethanol (B145695) or ethyl acetate, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (as monitored by TLC or GC-MS). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield pure this compound.

Mandatory Visualization

G cluster_0 Acyloin Condensation Route cluster_1 Ring-Closing Metathesis (RCM) Route Dimethyl eicosanedioate Dimethyl eicosanedioate Acyloin Intermediate Acyloin Intermediate Dimethyl eicosanedioate->Acyloin Intermediate Na, Toluene Reflux This compound This compound Acyloin Intermediate->this compound Zn(Hg), HCl Reflux 1,21-Docosadiene 1,21-Docosadiene Cycloeicosene Cycloeicosene 1,21-Docosadiene->Cycloeicosene Grubbs' 2nd Gen. Cat. CH2Cl2 Cycloeicosene->this compound H2, Pd/C

Caption: Synthetic Routes to this compound.

G Experimental Workflow: RCM Synthesis of this compound start Start: 1,21-Docosadiene dissolve Dissolve in CH2Cl2 (Degassed) start->dissolve add_catalyst Add Grubbs' 2nd Gen. Catalyst dissolve->add_catalyst reaction Stir at RT/Reflux (4-12h) add_catalyst->reaction purify_rcm Purification (Column Chromatography) reaction->purify_rcm cycloeicosene Intermediate: Cycloeicosene purify_rcm->cycloeicosene dissolve_hydro Dissolve in EtOH/EtOAc cycloeicosene->dissolve_hydro add_pdc Add 10% Pd/C dissolve_hydro->add_pdc hydrogenate Stir under H2 atmosphere add_pdc->hydrogenate filter Filter through Celite hydrogenate->filter end Final Product: this compound filter->end

Caption: Workflow for RCM Synthesis.

References

Safety Operating Guide

Navigating the Disposal of Cycloeicosane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Cycloeicosane: Key Data

A preliminary assessment of a compound's physical and chemical properties is crucial for determining the appropriate disposal route. Below is a summary of available data for this compound.

PropertyValue
Chemical Formula C₂₀H₄₀[1]
Molecular Weight 280.53 g/mol [1]
CAS Number 296-56-0[1]
Appearance Data not available
Hazard Statement(s) Data not available[1]
Precautionary Statement(s) Data not available[1]

In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this compound should be handled as a potentially hazardous chemical waste.[2] The following step-by-step protocol is based on general best practices for laboratory chemical waste management.

Safety First: Personal Protective Equipment (PPE)

Before handling this compound for disposal, personnel must wear appropriate PPE to prevent exposure. This includes:

  • Protective gloves: To prevent skin contact.

  • Eye protection: Safety glasses or goggles to shield from dust and potential splashes.

  • Protective clothing: A lab coat or other suitable attire to protect the body.

  • Respiratory protection: In cases where dust formation is possible, a suitable respirator should be used.[3]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe collection and disposal of this compound waste.

Step 1: Waste Collection

  • Avoid Dust Formation: When collecting the solid waste, handle it carefully to minimize the generation of dust.

  • Use Suitable Containers: Place the collected waste into a suitable, sealable, and clearly labeled container.[3] The container must be compatible with the chemical.

  • Labeling: Clearly label the container with the chemical name ("this compound") and appropriate hazard symbols, if known.[3] Institutional requirements for hazardous waste labeling must be followed.[4][5]

  • Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's waste management guidelines. It should be disposed of in a container designated for solid or non-halogenated organic chemical waste, depending on its form and any solvents used.[2]

Step 2: Secure Storage

  • Store the sealed waste container in a designated, secure "Satellite Accumulation Area" away from incompatible materials.[3][4]

  • This area should be at or near the point of generation.[6]

  • Ensure the storage area is well-ventilated.

Step 3: Professional Disposal

  • Contact a Licensed Professional: The final disposal of this compound must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3][5]

  • Do Not Use Standard Waste Streams: Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.[3] It should not be discharged to the sewer or disposed of by evaporation.[5]

  • Provide Information: When arranging for disposal, provide the waste disposal service with all available information, including the Safety Data Sheet (SDS) for this compound, to ensure they can handle it appropriately.[3]

Disposal Decision Workflow

The following diagram illustrates a general decision-making process for the proper disposal of laboratory chemical waste, which should be applied to this compound.

A Identify Chemical Waste (this compound) B Consult Safety Data Sheet (SDS) A->B C Specific Disposal Information Available? B->C D Follow Specific Disposal Protocol C->D Yes E Treat as Hazardous Waste C->E No K Proper Disposal D->K F Wear Appropriate PPE E->F G Collect in a Labeled, Sealable Container F->G H Store in a Designated Satellite Accumulation Area G->H I Contact EHS or Licensed Waste Disposal Service H->I J Provide SDS and All Available Information I->J J->K

This compound Disposal Workflow

References

Essential Safety and Operational Guidance for Handling Cycloeicosane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Cycloeicosane. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.

Data Presentation

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₂₀H₄₀--INVALID-LINK--
Molecular Weight 280.53 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 296-56-0--INVALID-LINK--, --INVALID-LINK--
Appearance SolidGeneral knowledge
Melting Point 335 K (61.85 °C)--INVALID-LINK--
Boiling Point 387.2 °C at 760 mmHg--INVALID-LINK--
Density 0.79 g/cm³--INVALID-LINK--
Flash Point 176.7 °C--INVALID-LINK--
Vapor Pressure 7.47E-06 mmHg at 25°C--INVALID-LINK--

Personal Protective Equipment (PPE)

Given that this compound is a solid organic compound with no specific listed hazards, the primary risks are inhalation of dust particles and direct contact with skin and eyes. The following PPE is recommended as a minimum standard of protection.

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Safety glasses with side shieldsNitrile glovesN95 or P100 respirator if handling significant quantities or if dust is generatedStandard laboratory coat
Preparing Solutions Chemical splash gogglesNitrile glovesNot generally required if performed in a well-ventilated area or fume hoodStandard laboratory coat
General Handling and Manipulation Safety glasses with side shieldsNitrile glovesNot generally requiredStandard laboratory coat
Cleaning and Waste Disposal Chemical splash gogglesNitrile glovesNot generally requiredStandard laboratory coat

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.

  • Cover the work surface with disposable bench paper to contain any potential spills.

  • Assemble all necessary equipment and reagents before commencing work.

  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Weighing and Transferring: When weighing and transferring solid this compound, do so in a designated area, preferably within a fume hood or a ventilated enclosure, to minimize the potential for inhaling dust. Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

  • Preparing Solutions: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing. Ensure the solvent is compatible with this compound.

  • General Use: During any manipulation, avoid direct contact with the skin and eyes.

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

  • Clean all contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as chemical waste.

  • Properly store the this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Solid Waste:

  • Collect any solid this compound waste, including contaminated consumables like weighing paper and paper towels, in a designated, labeled waste container for non-hazardous solid chemical waste.[1][2][3]

  • Do not dispose of solid chemical waste in the regular trash unless specifically permitted by your institution's environmental health and safety (EHS) department.[1][2]

2. Liquid Waste:

  • If this compound is in a non-hazardous solvent, it may be permissible to dispose of it down the drain with copious amounts of water, but only with prior approval from your institution's EHS department.[1][4]

  • Otherwise, collect liquid waste containing this compound in a designated, labeled container for non-hazardous liquid chemical waste.[5]

3. Empty Containers:

  • Empty containers of this compound should be managed according to your institution's guidelines.[6][7] Generally, this involves defacing the label and disposing of the container in the regular trash or recycling, provided it is "RCRA empty" (all contents have been removed by normal means).[7]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh_transfer Weigh and Transfer Solid don_ppe->weigh_transfer prep_solution Prepare Solution (if applicable) weigh_transfer->prep_solution Optional gen_use General Use and Manipulation weigh_transfer->gen_use prep_solution->gen_use wash_hands Wash Hands Thoroughly gen_use->wash_hands solid_waste Dispose of Solid Waste gen_use->solid_waste liquid_waste Dispose of Liquid Waste gen_use->liquid_waste clean_area Clean Work Area wash_hands->clean_area store_chem Store Chemical Properly clean_area->store_chem empty_container Dispose of Empty Container store_chem->empty_container Eventually

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.